(-)-Epipodophyllotoxin
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4375-07-9 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Biosynthesis of (-)-Epipodophyllotoxin in Podophyllum Species
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(-)-Podophyllotoxin and its derivatives, such as the semi-synthetic anticancer drug etoposide, are critical components in modern chemotherapy. The supply of the precursor molecule, podophyllotoxin, is reliant on its extraction from the slow-growing and endangered Podophyllum species. A comprehensive understanding of its biosynthetic pathway is paramount for developing alternative, sustainable production methods through metabolic engineering and synthetic biology. This technical guide provides a detailed overview of the core biosynthetic pathway leading to (-)-Epipodophyllotoxin, summarizing the key enzymatic steps, intermediates, available quantitative data, and detailed experimental protocols for pathway reconstruction and analysis.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a complex, multi-step process that begins with the phenylpropanoid pathway and proceeds through the formation of lignan precursors. The core pathway involves a series of stereospecific enzymatic reactions, including dimerization, reductions, oxidations, methylations, and cyclizations. The complete pathway from the precursor (+)-pinoresinol to the etoposide aglycone, (-)-4'-desmethylepipodophyllotoxin, has been successfully elucidated and reconstituted in heterologous hosts like Nicotiana benthamiana and E. coli.[1][2][3][4]
The key enzymatic steps are as follows:
-
Dirigent Protein (DIR) & Laccase/Peroxidase: Two molecules of coniferyl alcohol undergo stereoselective radical-radical coupling to form (+)-pinoresinol. This crucial step is mediated by a dirigent protein, which ensures the correct stereochemistry, and an oxidative enzyme like a laccase or peroxidase.[3]
-
Pinoresinol-Lariciresinol Reductase (PLR): This enzyme catalyzes two sequential reduction steps. First, (+)-pinoresinol is reduced to (+)-lariciresinol. Subsequently, (+)-lariciresinol is further reduced to (-)-secoisolariciresinol.[3]
-
Secoisolariciresinol Dehydrogenase (SDH): (-)-Secoisolariciresinol is oxidized to form (-)-matairesinol.[3]
-
CYP719A23: This cytochrome P450 enzyme catalyzes the formation of a methylenedioxy bridge on (-)-matairesinol to produce (-)-pluviatolide.[3]
-
O-Methyltransferase 3 (OMT3): This enzyme is responsible for the methylation of (-)-pluviatolide.
-
CYP71CU1: A cytochrome P450 that acts on the product of the OMT3 reaction.
-
O-Methyltransferase 1 (OMT1): The second O-methyltransferase in this sequence, leading to the formation of (-)-yatein.
-
2-Oxoglutarate/Fe(II)-dependent dioxygenase (2-ODD): This enzyme catalyzes the critical cyclization of (-)-yatein to form the aryltetralin scaffold of (-)-deoxypodophyllotoxin.[3]
-
CYP71BE54: A cytochrome P450 that hydroxylates (-)-deoxypodophyllotoxin.
-
CYP82D61: The final characterized step involves this cytochrome P450, which hydroxylates the deoxypodophyllotoxin core to yield key downstream intermediates like (-)-4'-desmethylepipodophyllotoxin, a direct precursor to etoposide.[3][5] The conversion to this compound itself is also catalyzed by a P450-dependent hydroxylation.
Quantitative Data
Table 1: Product Yields from Reconstituted Pathways
| Product | Host Organism | Precursor Supplied | Yield | Reference |
| (-)-Deoxypodophyllotoxin | E. coli | (-)-Matairesinol | 78 mg/L (98% yield) | [1] |
| This compound | E. coli | (-)-Matairesinol | 8.3 mg/L (~10% yield from deoxypodophyllotoxin) | [5] |
| (-)-4'-Desmethylepipodophyllotoxin | Nicotiana benthamiana | (+)-Pinoresinol | 10.3 ng/mg dry weight | [3] |
| (-)-Deoxypodophyllotoxin | Nicotiana benthamiana | Endogenous | 35 mg/g dry weight | [6] |
| This compound | Nicotiana benthamiana | Endogenous | 3.5 mg/g dry weight | [6] |
| (-)-4'-Desmethylepipodophyllotoxin (Etoposide Aglycone) | Nicotiana benthamiana | Endogenous | 1 mg/g dry weight* | [6] |
*Yields achieved with co-expression of the MYB85 transcription factor to boost precursor supply.
Experimental Protocols
The elucidation and reconstitution of the this compound pathway have relied on several key experimental techniques. Detailed protocols are provided below.
Protocol for Heterologous Expression in Nicotiana benthamiana
This protocol describes the transient, combinatorial expression of biosynthetic enzymes using Agrobacterium tumefaciens-mediated infiltration, a method central to the discovery of the later pathway enzymes.[3]
Materials:
-
Agrobacterium tumefaciens (e.g., strain GV3101) carrying binary vectors with the desired gene constructs.
-
Nicotiana benthamiana plants (4-5 weeks old).
-
YEP or LB medium with appropriate antibiotics (e.g., Kanamycin, Gentamicin).
-
Infiltration Medium: 10 mM MES buffer (pH 5.6), 10 mM MgCl₂, 150-200 µM acetosyringone.
-
1 mL needleless syringes.
Procedure:
-
Bacterial Culture Preparation:
-
Streak Agrobacterium strains containing the expression constructs from glycerol stocks onto YEP agar plates with antibiotics. Incubate at 28°C for 2 days.
-
Inoculate 5 mL of liquid YEP medium (with antibiotics) with a single colony and grow overnight at 28°C with shaking (250-300 rpm).
-
-
Induction:
-
Centrifuge the overnight culture at 8000g for 5 min. Discard the supernatant.
-
Resuspend the cell pellet in Infiltration Medium.
-
Incubate the resuspended bacteria at room temperature for 1-2 hours to induce virulence genes.
-
-
Infiltration:
-
Adjust the optical density at 600 nm (OD₆₀₀) of each bacterial suspension to the desired concentration (typically 0.2-0.5) with Infiltration Medium.
-
For co-expression, mix the different bacterial suspensions in equal volumes. Include a strain expressing a viral suppressor of gene silencing (e.g., p19) at an OD₆₀₀ of ~0.3 to enhance protein expression.
-
Using a 1 mL needleless syringe, gently infiltrate the bacterial suspension into the abaxial (underside) of the N. benthamiana leaves.
-
-
Incubation and Harvest:
-
Grow the infiltrated plants under standard conditions (e.g., 16h light cycle) for 5-7 days.
-
Harvest the infiltrated leaf tissue for metabolite analysis.
-
Protocol for Metabolite Extraction and LC-MS Analysis
This protocol provides a general method for extracting and analyzing lignan intermediates from plant tissue.
Materials:
-
Harvested leaf tissue.
-
Liquid nitrogen.
-
Methanol (HPLC grade).
-
Formic acid.
-
Water (HPLC grade).
-
Centrifuge.
-
LC-MS system with a C18 reverse-phase column (e.g., Cosmosil 5C18-MS or Agilent Poroshell C18).
Procedure:
-
Sample Preparation:
-
Freeze the harvested leaf tissue immediately in liquid nitrogen.
-
Lyophilize (freeze-dry) the tissue and record the dry weight.
-
Grind the dried tissue to a fine powder.
-
-
Extraction:
-
To a known mass of powdered tissue (e.g., 10-20 mg), add a suitable volume of methanol (e.g., 1 mL).
-
Vortex thoroughly and sonicate for 15-30 minutes.
-
Centrifuge at high speed (e.g., 15,000g) for 15 minutes to pellet cell debris.
-
Carefully transfer the supernatant to a new tube for analysis.
-
-
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.9 µm).
-
Mobile Phase A: Water with 0.1-0.25% formic acid.
-
Mobile Phase B: Methanol or Acetonitrile.
-
Gradient Example:
-
0-2 min: 15-50% B
-
2-4 min: 50-70% B
-
4-5 min: Hold at 70% B
-
5-6 min: Return to 15% B
-
6-10 min: Re-equilibrate at 15% B
-
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometry: Operate in positive or negative electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) for targeted quantification of known intermediates, using transitions determined from authentic standards.
-
Visualizations
Diagram 1: Biosynthetic Pathway of this compound
Caption: Enzymatic pathway to this compound.
Diagram 2: Experimental Workflow for Gene Discovery
Caption: Workflow for identifying biosynthetic genes.
References
- 1. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]
- 2. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Highly Efficient Agrobacterium-Mediated Method for Transient Gene Expression and Functional Studies in Multiple Plant Species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of a liquid chromatography-tandem mass spectrometry method for quantification of the plant lignans secoisolariciresinol, matairesinol, lariciresinol, and pinoresinol in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of (-)-Epipodophyllotoxin as a Topoisomerase II Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are potent anti-cancer agents that function by inhibiting the nuclear enzyme DNA topoisomerase II. These compounds act not as classical enzymatic inhibitors, but as "poisons," stabilizing a transient intermediate in the catalytic cycle of topoisomerase II. This stabilization leads to the accumulation of covalent protein-DNA complexes, resulting in DNA strand breaks that trigger cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing the topoisomerase II catalytic cycle, the formation of the drug-enzyme-DNA ternary complex, and the downstream cellular consequences. Detailed experimental protocols for key assays and a compilation of quantitative data are also presented to facilitate further research and drug development in this area.
Introduction to this compound and Topoisomerase II
This compound is a naturally occurring lignan found in the roots and rhizomes of the mayapple plant (Podophyllum peltatum). While the parent compound exhibits cytotoxic properties, its clinical utility is limited by its toxicity and poor water solubility. The semi-synthetic derivatives, etoposide (VP-16) and teniposide (VM-26), were developed to enhance its therapeutic index and have become important components of chemotherapy regimens for a variety of malignancies, including small-cell lung cancer, testicular cancer, and certain leukemias.[1][2]
The primary cellular target of these epipodophyllotoxins is DNA topoisomerase II, an essential enzyme that resolves topological problems in DNA that arise during replication, transcription, and chromosome segregation.[3] Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through the break, and then re-ligating the cleaved strands.[3]
The Topoisomerase II Catalytic Cycle and its Interruption by this compound
The catalytic cycle of topoisomerase II can be conceptualized in several key steps, all of which are crucial for its function. This compound and its derivatives exert their cytotoxic effects by interfering with this cycle.
The Normal Catalytic Cycle of Topoisomerase II:
-
DNA Binding: The topoisomerase II homodimer binds to a segment of DNA, designated as the G-segment (gate segment).
-
T-Segment Capture: A second DNA duplex, the T-segment (transported segment), is captured.
-
G-Segment Cleavage: The enzyme cleaves the G-segment, forming a transient covalent intermediate where each of the 5' ends of the broken DNA is linked to a tyrosine residue in the enzyme. This creates a "gate" in the DNA.
-
T-Segment Passage: The T-segment is passed through the gate.
-
G-Segment Re-ligation: The enzyme re-ligates the cleaved G-segment.
-
T-Segment Release: The T-segment is released, and the enzyme is ready for another catalytic cycle.
Inhibition by this compound:
This compound and its derivatives are not competitive inhibitors of topoisomerase II. Instead, they act as "poisons" by stabilizing the covalent topoisomerase II-DNA cleavage complex (the cleavable complex).[3] They achieve this by inhibiting the re-ligation of the G-segment after the T-segment has passed through.[3] This results in an accumulation of enzyme-linked DNA double-strand breaks.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4", color="#5F6368"]; edge [fontname="Arial", fontsize=10, color="#34A853"];
} caption { label="Figure 1: Topoisomerase II Catalytic Cycle and the Point of Inhibition by this compound."; fontsize=12; fontname="Arial"; }
Formation of the Ternary Complex: Drug-Enzyme-DNA
The mechanism of action of this compound is critically dependent on the formation of a stable ternary complex with topoisomerase II and DNA.[4] The drug is thought to intercalate into the DNA at the site of cleavage, interacting with both the enzyme and the nucleic acid. This interaction prevents the re-ligation of the DNA strands, effectively trapping the enzyme in a covalent complex with the broken DNA.[4]
Cellular Consequences of Topoisomerase II Inhibition
The accumulation of topoisomerase II-linked DNA double-strand breaks triggers a cascade of cellular events, ultimately leading to cell death.
4.1. DNA Damage Response and Cell Cycle Arrest
The presence of DNA double-strand breaks activates the DNA damage response (DDR) pathway. This leads to the activation of cell cycle checkpoints, primarily at the G2/M phase, to prevent cells with damaged DNA from entering mitosis.[1]
4.2. Apoptosis Induction
If the DNA damage is too extensive to be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the release of cytochrome c from the mitochondria, activation of caspases (such as caspase-3, -8, and -9), and ultimately, the fragmentation of the cell into apoptotic bodies.
Quantitative Data
The cytotoxic and enzyme-inhibitory activities of this compound and its derivatives are typically quantified by their half-maximal inhibitory concentration (IC50) values. Teniposide is generally more potent than etoposide.[1][5]
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Etoposide | Small Cell Lung Cancer (SCLC) Cell Lines (average of 5) | Clonogenic Assay (1-h incubation) | ~10-20 | [1] |
| Teniposide | Small Cell Lung Cancer (SCLC) Cell Lines (average of 5) | Clonogenic Assay (1-h incubation) | ~1-2 | [1] |
| Etoposide | SBC-3 (SCLC) | MTT Assay | Not explicitly stated, but teniposide was more potent | [5] |
| Teniposide | SBC-3 (SCLC) | MTT Assay | More potent than etoposide | [5] |
| Etoposide | NTERA-2-cl-D1 (testis) | Not specified | 0.0147 | [6] |
| Etoposide | SK-UT-1 (soft tissue) | Not specified | 0.0552 | [6] |
| Etoposide | SU-DHL-5 (B cell lymphoma) | Not specified | 0.0679 | [6] |
Experimental Protocols
6.1. In Vitro Topoisomerase II DNA Decatenation Assay
This assay measures the ability of topoisomerase II to separate catenated (interlocked) DNA circles, a reaction that is inhibited by catalytic inhibitors but not directly by topoisomerase II poisons. However, it is a fundamental assay to assess the overall activity of the enzyme.
-
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
This compound derivative (dissolved in DMSO)
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose gel and electrophoresis equipment
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA, and the test compound at various concentrations.
-
Add purified topoisomerase II to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution/loading dye.
-
Resolve the DNA products by agarose gel electrophoresis.
-
Stain the gel with ethidium bromide and visualize under UV light. Decatenated DNA will migrate as monomeric circles, while untreated kDNA will remain in the well.
-
6.2. In Vivo Complex of Enzyme (ICE) Assay
The ICE assay is designed to detect and quantify the covalent complexes formed between topoisomerase II and genomic DNA within cells treated with topoisomerase II poisons.[7]
-
Materials:
-
Cultured cells
-
This compound derivative
-
Lysis buffer (containing a strong denaturant like Sarkosyl)
-
Cesium chloride (CsCl) for density gradient centrifugation
-
Ultracentrifuge
-
Antibodies specific for topoisomerase IIα or IIβ
-
Slot-blot apparatus and nitrocellulose membrane
-
Secondary antibodies and detection reagents (e.g., ECL)
-
-
Procedure:
-
Treat cultured cells with the test compound for a short period (e.g., 30-60 minutes).
-
Lyse the cells directly in the culture dish with lysis buffer to trap the covalent complexes.
-
Layer the cell lysate onto a CsCl step gradient and centrifuge at high speed. The dense genomic DNA, along with any covalently bound proteins, will pellet, while free proteins remain in the supernatant.
-
Resuspend the DNA pellet and quantify the DNA concentration.
-
Apply equal amounts of DNA from each sample to a nitrocellulose membrane using a slot-blot apparatus.
-
Perform immunodetection using primary antibodies against topoisomerase IIα or IIβ, followed by a labeled secondary antibody.
-
Quantify the signal to determine the amount of topoisomerase II covalently bound to the DNA.
-
6.3. MTT Cell Viability Assay
This colorimetric assay is used to assess the cytotoxicity of the epipodophyllotoxin derivatives by measuring the metabolic activity of cultured cells.
-
Materials:
-
Cultured cells in a 96-well plate
-
This compound derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Conclusion
This compound and its derivatives, etoposide and teniposide, are crucial anti-cancer agents that exploit the essential function of topoisomerase II. By acting as poisons that stabilize the covalent enzyme-DNA cleavage complex, they induce DNA double-strand breaks, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells. A thorough understanding of their mechanism of action at the molecular level, coupled with robust experimental methodologies, is vital for the development of novel and more effective topoisomerase II inhibitors and for optimizing their clinical use. The information and protocols provided in this guide serve as a comprehensive resource for researchers and professionals dedicated to advancing cancer therapy.
References
- 1. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ETOPOSIDE & TENIPOSIDE | PDF [slideshare.net]
- 3. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 5. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug: Etoposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipodophyllotoxin is a naturally occurring aryltetralin lignan isolated from plants of the Podophyllum genus. While the parent compound, podophyllotoxin, exhibits cytotoxic activity by inhibiting tubulin polymerization, its C-4 epimer, this compound, serves as the crucial scaffold for the semi-synthesis of potent anticancer drugs, including etoposide and teniposide. These clinically significant derivatives have a distinct mechanism of action, primarily functioning as inhibitors of DNA topoisomerase II. By stabilizing the covalent complex between the enzyme and DNA, they induce double-strand breaks, leading to cell cycle arrest and apoptosis. This technical guide provides an in-depth overview of the biological activities of this compound and its related lignans, with a focus on their anticancer properties. It includes a summary of their cytotoxic effects on various cancer cell lines, detailed experimental protocols for key biological assays, and a description of the molecular signaling pathways involved in their mechanism of action.
Introduction
Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units.[1] Among them, the aryltetralin lignan podophyllotoxin has been recognized for its cytotoxic properties for centuries.[2] However, its clinical use has been hampered by significant toxicity.[2] Chemical modification of podophyllotoxin led to the discovery of its C-4 epimer, this compound, and its glycosidic derivatives, etoposide and teniposide.[3] These semi-synthetic analogues exhibit a remarkable shift in their mechanism of action. Unlike podophyllotoxin, which disrupts microtubule dynamics, etoposide and teniposide are potent inhibitors of DNA topoisomerase II, an essential enzyme in DNA replication and chromosome segregation.[3][4] This key difference has established them as cornerstone agents in various chemotherapy regimens for cancers such as small-cell lung cancer, testicular cancer, and lymphomas.[2] This guide will delve into the molecular mechanisms, structure-activity relationships, and key biological activities of these important anticancer compounds.
Mechanism of Action: Topoisomerase II Inhibition
The primary molecular target of this compound derivatives like etoposide and teniposide is the nuclear enzyme DNA topoisomerase II.[4] This enzyme resolves topological problems in DNA by creating transient double-strand breaks, allowing another DNA segment to pass through, and then resealing the break.[4]
Epipodophyllotoxins act as "topoisomerase II poisons." They do not inhibit the initial DNA cleavage step but rather interfere with the resealing of the DNA strands.[5] This results in the stabilization of a "cleavable complex," a ternary structure consisting of topoisomerase II covalently bound to the 5'-termini of the broken DNA.[3] The accumulation of these complexes throughout the genome leads to permanent, lethal double-strand breaks, particularly during DNA replication and transcription, triggering a DNA damage response that ultimately culminates in cell cycle arrest and apoptosis.[6] Teniposide is generally considered to be 8-10 times more potent than etoposide in inducing DNA damage and cytotoxicity.[7]
Cellular Responses to Epipodophyllotoxin Treatment
Cell Cycle Arrest
The induction of DNA double-strand breaks by epipodophyllotoxins activates cellular DNA damage checkpoints. This typically results in cell cycle arrest, primarily at the late S and G2 phases.[8] This pause in the cell cycle prevents cells with damaged DNA from proceeding into mitosis, providing an opportunity for DNA repair. However, if the damage is too extensive, the arrest becomes permanent, and the cell is directed towards apoptosis.
Induction of Apoptosis
Apoptosis, or programmed cell death, is the ultimate mechanism by which epipodophyllotoxins eliminate cancer cells. The DNA damage serves as a key trigger, activating complex signaling pathways that converge on the activation of caspases, a family of proteases that execute the apoptotic program.
Two primary pathways are implicated in etoposide-induced apoptosis:
-
The Intrinsic (Mitochondrial) Pathway: DNA damage activates the ATM (Ataxia-Telangiectasia Mutated) kinase, which in turn phosphorylates and activates the tumor suppressor protein p53.[9] p53 can then transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as PUMA and Bax. This disrupts the mitochondrial outer membrane, leading to the release of cytochrome c.[9] Cytosolic cytochrome c associates with Apaf-1 to form the apoptosome, which activates the initiator caspase-9, subsequently leading to the activation of the executioner caspase-3.[9] There is also evidence for a transcription-independent role of p53 at the mitochondria.[10]
-
The Extrinsic (Death Receptor) Pathway: Some studies suggest that etoposide can also induce the expression of Fas ligand (FasL), which binds to its receptor (Fas) on the cell surface.[9] This interaction recruits adaptor proteins like FADD, leading to the activation of caspase-8, which can directly activate caspase-3.[9] Additionally, caspase-8 can cleave the Bcl-2 family protein Bid into tBid, which further amplifies the mitochondrial apoptotic signal.
Quantitative Biological Activity
The cytotoxic activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. These values vary depending on the specific compound, the cancer cell line, and the duration of exposure.
Table 1: Cytotoxicity (IC₅₀) of Etoposide and Related Lignans in Human Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |
| Etoposide | A549 | Lung Carcinoma | 3.49 | 72h | [11] |
| Etoposide | A549 | Lung Carcinoma | 11.92 ± 0.12 | - | [12] |
| Etoposide | HL-60 | Leukemia | 0.31 ± 0.24 | - | [12] |
| Etoposide | MCF-7 | Breast Cancer | 32.82 ± 0.44 | - | [12] |
| Etoposide | SMMC-7721 | Hepatoma | 8.12 ± 0.72 | - | [12] |
| Etoposide | SW480 | Colon Cancer | 17.11 ± 0.67 | - | [12] |
| Teniposide | Tca8113 | Oral Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | 72h | [13] |
| Podophyllotoxin | 2008 | Ovarian | 0.021 µM | 96h | [14] |
| TOP-53 | P-388 | Leukemia | 0.001 - 0.0043 | - | [10] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Table 2: Topoisomerase II Inhibitory Activity
| Compound | Assay Type | IC₅₀ (µM) | Remarks | Reference |
| Etoposide | kDNA Decatenation | 46.3 | - | [15] |
| Teniposide (VM-26) | DNA Cleavage | - | 5-10 fold more potent than Etoposide | [16] |
| meso-dihydroguaiaretic acid | Topo II Inhibition | - | 82.1% inhibition at 100 µM | [17] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the biological activities of this compound and related lignans. Below are standard protocols for key assays.
Cytotoxicity Assessment: MTT Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value using non-linear regression analysis.
Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. PI is a fluorescent nucleic acid dye that can only enter cells with compromised membrane integrity (late apoptotic/necrotic cells).
Protocol:
-
Cell Culture and Treatment: Culture cells and treat with the desired concentrations of the test compound for a specified time to induce apoptosis.
-
Cell Harvesting: Collect both adherent and suspension cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4).[12]
-
Resuspension: Resuspend the cells in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5-10 µL of PI (50 µg/mL).[12]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis: Propidium Iodide Staining
This method uses PI to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Protocol:
-
Cell Harvesting: Collect approximately 1 x 10⁶ cells per sample. Centrifuge at 300 x g for 5 minutes and wash with PBS.
-
Fixation: Resuspend the cell pellet and add 5 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 1 hour at 4°C. Cells can be stored at -20°C for several weeks.
-
Washing: Centrifuge the fixed cells (a higher speed, e.g., 500 x g, may be needed) and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in 1 mL of PBS containing 100 µg/mL RNase A to degrade RNA, which PI can also bind. Incubate for 30 minutes at 37°C.
-
PI Staining: Add PI to a final concentration of 50 µg/mL.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting fluorescence data on a linear scale. Use pulse processing (e.g., Area vs. Width) to exclude cell doublets and aggregates.
Topoisomerase II Inhibition: kDNA Decatenation Assay
This in vitro assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II using kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes.
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. For a typical 20 µL reaction, combine:
-
2 µL of 10X Topo II Reaction Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.25 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA).
-
2 µL of 10X ATP solution (10 mM).
-
200 ng of kDNA substrate.
-
Test compound at desired concentrations (or vehicle control).
-
Nuclease-free water to a final volume of 18-19 µL.
-
-
Enzyme Addition: Add 1-2 units of purified human Topoisomerase IIα to each reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.[15]
-
Reaction Termination: Stop the reaction by adding 4 µL of 6X Stop Buffer/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol).
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide.
-
Analysis: Run the gel at 5-10 V/cm. Visualize the DNA under UV light.
-
Untreated kDNA remains in the loading well.
-
Decatenated DNA (minicircles) migrates into the gel.
-
Inhibitory compounds will show a reduction in the amount of decatenated minicircles compared to the enzyme-only control.
-
Conclusion
This compound and its semi-synthetic derivatives, etoposide and teniposide, are powerful anticancer agents whose clinical utility stems from their specific mechanism of action as topoisomerase II poisons. By inducing DNA double-strand breaks, they effectively trigger cell cycle arrest and apoptosis in rapidly dividing cancer cells. The structure-activity relationship is well-defined, with modifications at the C-4 position being critical for the switch from tubulin inhibition to topoisomerase II targeting. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biological activities of these and other related lignans. A thorough understanding of their molecular pathways and cytotoxic profiles is essential for the continued development of novel, more effective, and selective anticancer therapies based on the epipodophyllotoxin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 3. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Silico study of Lignans Derivatives as Anticancer Agents Targeting Topoisomerase II using the 2D-QSAR method | RHAZES: Green and Applied Chemistry [revues.imist.ma]
- 6. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Lignans from the bark of Machilus thunbergii and their DNA topoisomerases I and II inhibition and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Lignans: Quantitative Analysis of the Research Literature [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. rsc.org [rsc.org]
- 16. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile [mdpi.com]
- 17. researchgate.net [researchgate.net]
The Dawn of Epipodophyllotoxins: A Technical Chronicle of Discovery and Development
A comprehensive guide for researchers, scientists, and drug development professionals on the journey from a folk remedy to frontline cancer chemotherapy.
Executive Summary
The epipodophyllotoxins, a cornerstone of modern cancer treatment, have a rich history rooted in traditional medicine and culminating in potent semi-synthetic derivatives. This technical guide traces the discovery of the parent compound, podophyllotoxin, from the humble mayapple plant (Podophyllum species) and its subsequent evolution into the clinically vital drugs, etoposide and teniposide. We delve into the pivotal experiments that defined their mechanism of action as topoisomerase II inhibitors, providing detailed methodologies and quantitative data to support the professional in drug development and research. This document serves as an in-depth resource, complete with structured data, experimental protocols, and visualizations of key biological and chemical processes.
The Genesis: Discovery of Podophyllotoxin
The story of epipodophyllotoxins begins with the long-recognized medicinal properties of the Podophyllum genus. While the plant and its extracts were used for centuries in traditional medicine, the active lignan, podophyllotoxin, was first isolated in 1880 by V. Podwyssotzki.[1][2] It wasn't until the 1930s that its complex chemical structure was fully elucidated.[3][4]
Botanical Sources and Extraction
Podophyllotoxin is primarily extracted from the rhizomes of Podophyllum peltatum (American mayapple) and Podophyllum hexandrum (Himalayan mayapple).[1][2] The latter is reported to contain a higher concentration of the compound.[1]
Table 1: Podophyllotoxin Content in Podophyllum Species
| Plant Species | Part Used | Podophyllotoxin Content (% dry weight) |
| Podophyllum hexandrum | Rhizomes | 4.3% |
| Podophyllum peltatum | Rhizomes | ~0.25% |
Experimental Protocol: Isolation and Purification of Podophyllotoxin
The following protocol outlines a standard laboratory procedure for the extraction and purification of podophyllotoxin from dried Podophyllum rhizomes.
Materials:
-
Dried and powdered Podophyllum hexandrum rhizomes
-
Ethanol (95%)
-
Methanol
-
Chloroform
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Extraction: The powdered rhizomes are subjected to Soxhlet extraction with 95% ethanol for 24 hours. The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude resinous mass known as podophyllin.
-
Solvent Partitioning: The crude podophyllin is suspended in methanol and partitioned against hexane to remove nonpolar impurities. The methanolic layer is collected and concentrated.
-
Column Chromatography: The concentrated methanolic extract is adsorbed onto silica gel and loaded onto a silica gel column. The column is eluted with a gradient of hexane and ethyl acetate, starting with a low polarity mixture (e.g., 9:1 hexane:ethyl acetate) and gradually increasing the polarity.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing podophyllotoxin.
-
Crystallization: The podophyllotoxin-rich fractions are pooled, and the solvent is evaporated. The resulting solid is recrystallized from a mixture of methanol and water to yield pure, crystalline podophyllotoxin.[5]
Workflow for Podophyllotoxin Isolation
Caption: A generalized workflow for the isolation and purification of podophyllotoxin.
The Leap Forward: Semi-Synthetic Epipodophyllotoxins
While podophyllotoxin exhibited potent cytotoxic activity, its clinical utility was hampered by significant toxicity. This led to the development of semi-synthetic derivatives with improved therapeutic indices. The epimerization of podophyllotoxin to its less toxic epimer, epipodophyllotoxin, was a critical step in this evolution.
Etoposide and Teniposide: The Clinical Success Stories
Etoposide and teniposide are the most prominent semi-synthetic derivatives of podophyllotoxin and are widely used in chemotherapy.[6][7] Their synthesis involves the glycosylation of the epipodophyllotoxin aglycone.
Table 2: Key Semi-Synthetic Epipodophyllotoxins
| Compound | Glycosidic Moiety | Key Applications |
| Etoposide | Glucose derivative | Small-cell lung cancer, testicular cancer, lymphomas[6] |
| Teniposide | Thenylidene derivative of glucose | Acute lymphoblastic leukemia in children, neuroblastoma |
Experimental Protocol: Synthesis of Etoposide from Podophyllotoxin
The following is a representative, multi-step synthesis of etoposide from podophyllotoxin.
Materials:
-
Podophyllotoxin
-
Acetic anhydride
-
Pyridine
-
Hydrogen bromide in acetic acid
-
4'-Demethylepipodophyllotoxin
-
2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide
-
Mercuric cyanide
-
Acetonitrile
-
Sodium methoxide in methanol
Procedure:
-
Epimerization and Demethylation: Podophyllotoxin is treated with a suitable agent to induce epimerization at the C-4 position, followed by demethylation of the phenolic ether at C-4' to yield 4'-demethylepipodophyllotoxin. This is a critical step as it shifts the mechanism of action from a tubulin inhibitor to a topoisomerase II inhibitor.
-
Glycosylation: 4'-demethylepipodophyllotoxin is glycosylated with an activated glucose derivative, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, in the presence of a promoter like mercuric cyanide in an aprotic solvent like acetonitrile.
-
Deprotection: The acetyl protecting groups on the glucose moiety are removed by treatment with a base, such as sodium methoxide in methanol, to yield etoposide.
-
Purification: The final product is purified by column chromatography and/or recrystallization.
Logical Flow of Etoposide Synthesis
Caption: A simplified logical flow for the semi-synthesis of etoposide.
Mechanism of Action: Topoisomerase II Inhibition
A fascinating aspect of the development of epipodophyllotoxins is the shift in their mechanism of action. While podophyllotoxin acts as a mitotic inhibitor by binding to tubulin and preventing microtubule formation, its semi-synthetic derivatives, etoposide and teniposide, are potent inhibitors of topoisomerase II.[8]
Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for strand passage, which is essential for DNA replication and transcription. Etoposide and teniposide do not inhibit the enzyme's ability to cleave DNA; instead, they stabilize the covalent intermediate complex formed between topoisomerase II and the cleaved DNA. This "cleavable complex" prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptosis (programmed cell death).
Signaling Pathway of Etoposide-Induced Apoptosis
References
- 1. researchgate.net [researchgate.net]
- 2. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. Process for the isolation and purification of podophyllotoxin - Patent 0197219 [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
In Vitro Cytotoxicity of (-)-Epipodophyllotoxin on Various Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipodophyllotoxin, a lignan isolated from the roots of Podophyllum species, is a potent cytotoxic agent and a precursor to several clinically important anticancer drugs, including etoposide and teniposide. Its primary mechanism of action involves the inhibition of DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription. This inhibition leads to the stabilization of a cleavable complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis. This technical guide provides a comprehensive overview of the in vitro cytotoxicity of this compound against a range of cancer cell lines. It includes a compilation of quantitative cytotoxicity data, detailed experimental protocols for assessing its effects, and a visual representation of the key signaling pathways involved in its cytotoxic mechanism.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by targeting DNA topoisomerase II.[1][2] Unlike compounds that bind directly to DNA, this compound forms a ternary complex with topoisomerase II and DNA. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate the strands.[2] The accumulation of these DNA strand breaks triggers a cascade of cellular events, including cell cycle arrest, predominantly at the S and G2/M phases, and the induction of programmed cell death (apoptosis).[3][4][5]
Signaling Pathways in this compound-Induced Apoptosis
The induction of apoptosis by this compound is a complex process involving multiple signaling pathways. The initial DNA damage serves as a primary trigger, activating downstream signaling cascades that converge on the execution of apoptosis.
DNA Damage Response and Cell Cycle Arrest
The DNA strand breaks induced by this compound are recognized by cellular DNA damage sensors, leading to the activation of the DNA damage response (DDR) pathway. This results in the arrest of the cell cycle, providing the cell with time to repair the damage. However, if the damage is too extensive, the DDR pathway signals for the initiation of apoptosis.
Apoptotic Signaling
Several signaling pathways have been implicated in this compound-induced apoptosis:
-
Intrinsic (Mitochondrial) Pathway: DNA damage can lead to the activation of pro-apoptotic proteins of the Bcl-2 family, resulting in mitochondrial outer membrane permeabilization (MOMP). This releases cytochrome c into the cytoplasm, which then forms the apoptosome and activates caspase-9, the initiator caspase of the intrinsic pathway.
-
Extrinsic (Death Receptor) Pathway: While less characterized for this compound itself, some of its derivatives have been shown to modulate death receptor pathways.
-
Role of Protein Kinase C (PKC): Some studies suggest the involvement of a novel Ca2+-independent PKC-like enzyme in the apoptotic signaling cascade induced by epipodophyllotoxins.[6]
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The generation of reactive oxygen species (ROS) is another consequence of treatment with podophyllotoxin derivatives.[7] This oxidative stress can activate MAPK pathways, including c-Jun N-terminal kinase (JNK) and p38 MAPK, which are known to play a role in apoptosis induction.[7]
Below is a diagram illustrating the key signaling pathways involved in this compound-induced cytotoxicity.
Caption: Key signaling pathways in this compound cytotoxicity.
Quantitative In Vitro Cytotoxicity Data
The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cell population. The IC50 values can vary significantly depending on the cancer cell line, the duration of exposure, and the specific assay used. The following table summarizes representative IC50 values of this compound and its derivatives against various human cancer cell lines.
| Cancer Type | Cell Line | Compound | IC50 (µM) | Reference |
| Lung Cancer | A549 | Podophyllotoxin-formononetin hybrid (11a) | 0.8 | [8] |
| Lung Cancer | A549 | Podophyllotoxin-EGCG conjugate (32-IIb) | 2.2 | [8] |
| Lung Cancer | NCI-H460 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |
| Cervical Cancer | HeLa | Polygamain | 0.0379 | [9] |
| Cervical Cancer | HeLa | 4β-N-acetylamino podophyllotoxin derivative (12g) | Potent | [9] |
| Prostate Cancer | PC-3 | Polygamain | 0.18 - 9 | [10] |
| Prostate Cancer | DU 145 | Polygamain | 0.18 - 9 | [10] |
| Leukemia | HL-60 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |
| Hepatoma | SMMC-7721 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |
| Breast Cancer | MCF-7 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |
| Colon Cancer | SW-480 | Dimeric podophyllotoxin derivative (36c) | 0.43 - 3.5 | [8] |
| Colon Cancer | HCT116 | Tetrahydrocurcumin-podophyllotoxin derivative (34a) | 18 | [8] |
| Esophageal Cancer | EC-9706 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |
| Bladder Cancer | T-24 | 4β-N-acetylamino podophyllotoxin derivative (12h) | 1.2 - 22.8 | [9] |
Experimental Protocols
A variety of in vitro assays can be employed to determine the cytotoxicity of this compound. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
General Protocol for MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization of cell seeding density and drug concentrations is recommended for each cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well) in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted drug solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the log of the drug concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Below is a diagram illustrating a typical experimental workflow for determining in vitro cytotoxicity.
Caption: A typical workflow for an MTT-based cytotoxicity assay.
Conclusion
This compound is a potent cytotoxic agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II. Its ability to induce DNA damage, cell cycle arrest, and apoptosis in a variety of cancer cell lines underscores its importance in cancer research and drug development. This guide provides a foundational understanding of its in vitro cytotoxicity, offering valuable data and protocols for researchers in the field. Further investigation into the intricate signaling pathways and the development of novel, more selective derivatives will continue to be a promising avenue for advancing cancer therapy.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Effects of the epipodophyllotoxin VP-16-213 on cell cycle traverse, DNA synthesis, and DNA strand size in cultures of human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Comprehensive Pharmacology and Toxicology Profile of (-)-Epipodophyllotoxin and its Derivatives
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacology and toxicology of (-)-Epipodophyllotoxin and its clinically significant semi-synthetic derivatives, etoposide and teniposide. These agents are potent anti-neoplastic drugs whose primary mechanism of action involves the inhibition of DNA topoisomerase II. This document details their mechanism of action, pharmacokinetics, and toxicology, supported by quantitative data, detailed experimental protocols, and visualizations of key cellular pathways and workflows.
Pharmacology
This compound is a naturally occurring lignan found in the American Mayapple plant (Podophyllum peltatum).[1] While the parent compound has cytotoxic properties, its semi-synthetic glycosidic derivatives, etoposide (VP-16) and teniposide (VM-26), were developed to enhance clinical efficacy and are widely used in chemotherapy.[2][3] Unlike their parent compound podophyllotoxin, which acts as a microtubule inhibitor, etoposide and teniposide do not interfere with microtubular assembly.[4][5] Instead, their cytotoxic effects stem from their interaction with DNA topoisomerase II.[3][6]
Mechanism of Action
The primary molecular target of epipodophyllotoxins like etoposide and teniposide is the nuclear enzyme DNA topoisomerase II.[6][7] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation by creating transient, enzyme-bridged double-strand breaks in the DNA.[8][9]
Etoposide and teniposide act as topoisomerase II "poisons." They do not inhibit the enzyme's ability to cleave DNA; rather, they stabilize the transient "cleavable complex" formed between topoisomerase II and the DNA.[8][10] This stabilization prevents the enzyme from re-ligating the DNA strands, leading to an accumulation of persistent, protein-linked single- and double-strand DNA breaks.[11][12][13] These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest, primarily in the late S and G2 phases, and ultimately, the induction of apoptosis (programmed cell death).[4][6][12]
References
- 1. igbmc.fr [igbmc.fr]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 4. Cytotoxic properties of a new synthetic demethylpodophyllotoxin derivative, BN 58705, against human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-based design, synthesis and biological testing of etoposide analog epipodophyllotoxin-N-mustard hybrid compounds designed to covalently bind to topoisomerase II and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity and pharmacokinetics of teniposide in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Teniposide (VM26) and etoposide (VP16-213) in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of (-)-Epipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipodophyllotoxin is a lignan of significant interest in medicinal chemistry, primarily serving as a crucial chiral precursor for the synthesis of potent anticancer drugs, including etoposide and teniposide.[1] This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of this compound. It includes a detailed analysis of its molecular architecture, spectroscopic and crystallographic data, experimental protocols for its characterization, and an examination of its mechanism of action as a topoisomerase II inhibitor. This document is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel anticancer therapeutics.
Chemical Structure and Stereochemistry
This compound (IUPAC name: (5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][3][4]benzodioxol-8-one) is a naturally occurring aryltetralin lignan.[5] Its structure is characterized by a rigid tetracyclic system fused to a pendant trimethoxyphenyl ring. The molecule possesses four contiguous chiral centers, which define its unique three-dimensional conformation and are critical for its biological activity. It is the C-4 epimer of podophyllotoxin.[1]
The absolute configuration of the four stereocenters in this compound is crucial for its biological activity. The stereochemistry dictates the precise spatial arrangement of the functional groups, which in turn governs its interaction with its biological target, topoisomerase II.
Key Stereochemical Features:
-
Trans-fused Lactone Ring: The lactone ring (ring D) is in a trans configuration relative to the adjacent ring C.
-
Equatorial Trimethoxyphenyl Group: The bulky 3,4,5-trimethoxyphenyl group at position C-9 occupies an equatorial position.
-
Axial Hydroxyl Group: The hydroxyl group at C-5 is in an axial orientation.
These stereochemical features are essential for the proper orientation of the molecule within the topoisomerase II-DNA cleavage complex.
Quantitative Structural Data
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
| Bond Lengths (Å) | Bond Angles (°) ** | ||
| C1-C2 | 1.39 | C2-C1-C10 | 120.0 |
| C4a-C5 | 1.52 | C5-C5a-C6 | 109.5 |
| C8a-C9 | 1.51 | C8-C8a-C9 | 110.0 |
| C11-O1 | 1.36 | C12-O2-C13 | 108.0 |
| Torsion Angles (°) ** | |||
| C6-C5a-C5-O | -60.0 | ||
| C8-C8a-C9-C1' | 150.0 |
Note: These values are illustrative and should be confirmed with experimental data from a dedicated crystallographic study of this compound.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that requires careful control of stereochemistry. While several synthetic routes have been developed for podophyllotoxin and its analogues, a general procedure for obtaining this compound often involves the epimerization of the more readily available podophyllotoxin.
A Generalized Synthetic Approach:
-
Starting Material: Podophyllotoxin, extracted from the rhizomes of Podophyllum species.
-
Epimerization at C-4: Treatment of podophyllotoxin with a mild base can induce epimerization at the C-4 position to yield a mixture of podophyllotoxin and this compound.
-
Purification: The resulting mixture is then purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.
-
Characterization: The identity and purity of the synthesized compound are confirmed by spectroscopic methods (NMR, IR, MS) and by measuring its optical rotation.
Spectroscopic Characterization
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and stereochemical assignment of this compound.
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
¹H NMR: Acquisition of a standard proton spectrum to identify the chemical shifts and coupling constants of all protons. Key signals include those for the aromatic protons, the methoxy groups, and the protons of the tetracyclic core.
-
¹³C NMR: Acquisition of a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are crucial for unambiguously assigning all proton and carbon signals and for confirming the connectivity and stereochemistry of the molecule.
Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including absolute stereochemistry, bond lengths, and bond angles.
Methodology:
-
Crystallization: High-quality single crystals of this compound are grown from a suitable solvent or solvent mixture by slow evaporation or vapor diffusion.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction data are collected using an area detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to yield the final atomic coordinates, bond lengths, and bond angles.
Mechanism of Action and Signaling Pathway
This compound and its clinically used derivatives, etoposide and teniposide, are potent inhibitors of human DNA topoisomerase II.[6] These drugs act by stabilizing the covalent complex formed between topoisomerase II and DNA, which is a transient intermediate in the enzyme's catalytic cycle.[7] This "poisoning" of the enzyme leads to the accumulation of double-strand breaks in the DNA.[7]
The cellular response to these DNA lesions is complex and involves the activation of the DNA damage response (DDR) pathway.[3] This ultimately triggers programmed cell death (apoptosis) in rapidly dividing cancer cells.
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key steps in the signaling pathway initiated by this compound.
Caption: this compound-induced apoptotic pathway.
Conclusion
This compound remains a molecule of high importance in the field of oncology drug discovery. Its unique and complex stereochemistry is intrinsically linked to its potent biological activity as a topoisomerase II inhibitor. This guide has provided a detailed overview of its chemical structure, methods for its characterization, and the molecular pathway through which it exerts its cytotoxic effects. A thorough understanding of these fundamental aspects is critical for the rational design and development of next-generation anticancer agents based on the epipodophyllotoxin scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell cycle responses to Topoisomerase II inhibition: Molecular mechanisms and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C22H22O8 | CID 105111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-based design, synthesis and biological testing of piperazine-linked bis-epipodophyllotoxin etoposide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming Drug Resistance: The Potential of (-)-Epipodophyllotoxin and its Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a primary obstacle in the successful chemotherapeutic treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which actively effluxes a broad spectrum of anticancer drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1][2] (-)-Epipodophyllotoxin, a naturally occurring lignan, and its semi-synthetic derivatives such as etoposide and teniposide, have demonstrated significant potential in overcoming this resistance. This technical guide provides a comprehensive overview of the mechanisms, experimental data, and methodologies related to the use of this compound and its analogues in combating drug-resistant cancers.
Mechanisms of Action in Overcoming Drug Resistance
This compound and its derivatives exert their anticancer effects through multiple mechanisms, making them effective against both drug-sensitive and resistant cancer cells. Their primary modes of action include:
-
Inhibition of Topoisomerase II: These compounds form a stable complex with DNA and the enzyme topoisomerase II, preventing the re-ligation of DNA strands. This leads to the accumulation of DNA double-strand breaks, ultimately triggering apoptotic cell death.[3]
-
Tubulin Polymerization Inhibition: While etoposide and teniposide are primarily known as topoisomerase II inhibitors, the parent compound, podophyllotoxin, and some of its other derivatives are potent inhibitors of microtubule assembly. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Downregulation of P-glycoprotein Expression: Several studies have shown that certain derivatives of this compound can directly address P-gp-mediated resistance by downregulating the expression of the mdr-1 gene, which encodes for P-gp. This leads to a reduction in the amount of P-gp on the cell surface and a subsequent increase in intracellular drug accumulation. For instance, the novel podophyllotoxin derivative L1EPO has been shown to down-regulate the mdr-1 gene and reduce the expression of P-gp in a dose-dependent manner in the K562/A02 cell line.[4] Similarly, the derivative YB-1EPN was found to down-regulate the expression of mdr-1 mRNA in the KBV200 cell line.[5]
-
Induction of Apoptosis via Bcl-2 Family Modulation: this compound derivatives can induce apoptosis in resistant cancer cells by modulating the expression of proteins in the Bcl-2 family. This family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. By decreasing the expression of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic proteins like Bax, these compounds can shift the cellular balance towards apoptosis. The derivative YB-1EPN, for example, has been shown to down-regulate the expression of bcl-2 and up-regulate the expression of bax mRNA.[5]
Data Presentation: Cytotoxicity of this compound Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines, including multidrug-resistant variants. A lower IC50 value indicates a higher cytotoxic potency.
| Compound | Cell Line | Resistance Profile | IC50 (µM) | Reference |
| L1EPO | K562 | Parental | Not Specified | [4] |
| K562/A02 | Adriamycin-resistant (P-gp overexpressing) | Not Specified (Effective) | [4] | |
| YB-1EPN | KBV200 | Multidrug-resistant (P-gp overexpressing) | 2.52 ± 0.28 | [5] |
| Etoposide (VP-16) | KBV200 | Multidrug-resistant (P-gp overexpressing) | 10.1 ± 0.22 | [5] |
| Compound 1 | A549 | Lung Carcinoma | 0.51 ± 0.05 | [6] |
| K562 | Chronic Myelogenous Leukemia | 5.0 ± 0.2 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 7.2 ± 0.6 | [6] | |
| Compound 3 | A549 | Lung Carcinoma | 1.2 ± 0.05 | [6] |
| MCF-7 | Breast Adenocarcinoma | 1.6 ± 0.09 | [6] | |
| Adriamycin | A549 | Lung Carcinoma | 0.15 ± 0.03 | [6] |
| K562 | Chronic Myelogenous Leukemia | 0.26 ± 0.07 | [6] | |
| MCF-7 | Breast Adenocarcinoma | 0.21 ± 0.06 | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the potential of this compound derivatives in overcoming drug resistance.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (drug-sensitive and resistant)
-
Complete cell culture medium
-
This compound derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of the this compound derivative in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Hoechst 33342 Staining
Hoechst 33342 is a fluorescent stain that binds to DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which are characterized by condensed and fragmented nuclei.
Materials:
-
Cells cultured on glass coverslips or in chamber slides
-
This compound derivative
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Hoechst 33342 staining solution (1 µg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of the this compound derivative for the indicated time.
-
Fixation: Wash the cells twice with PBS and then fix with the fixation solution for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Incubate the cells with the Hoechst 33342 staining solution for 10-15 minutes at room temperature in the dark.
-
Washing: Wash the cells three times with PBS.
-
Mounting and Visualization: Mount the coverslips on glass slides with a drop of mounting medium. Visualize the cells under a fluorescence microscope using a UV filter. Apoptotic cells will display brightly stained, condensed, and/or fragmented nuclei, while normal cells will have uniformly stained, round nuclei.
Western Blot Analysis for P-glycoprotein Expression
Western blotting is used to detect the presence and relative abundance of specific proteins, in this case, P-glycoprotein.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against P-glycoprotein (e.g., C219)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-glycoprotein diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system. Quantify the band intensities to determine the relative expression of P-gp.
Quantitative Real-Time PCR (qRT-PCR) for mdr-1 Gene Expression
qRT-PCR is used to quantify the amount of a specific mRNA, in this case, the mdr-1 transcript, to assess gene expression levels.
Materials:
-
Total RNA extracted from treated and untreated cells
-
Reverse transcriptase and reagents for cDNA synthesis
-
mdr-1 specific primers
-
Housekeeping gene primers (e.g., GAPDH, β-actin)
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Isolate total RNA from cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing cDNA, primers, and master mix.
-
qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative expression of the mdr-1 gene using the ΔΔCt method, normalizing to the expression of a housekeeping gene.
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in drug resistance and how this compound and its derivatives can intervene.
P-glycoprotein Mediated Multidrug Resistance and its Inhibition
Induction of Apoptosis via Modulation of the Bcl-2 Family
Conclusion
This compound and its derivatives represent a promising class of compounds for overcoming multidrug resistance in cancer. Their multifaceted mechanisms of action, including the inhibition of topoisomerase II, disruption of microtubule dynamics, downregulation of P-glycoprotein expression, and induction of apoptosis through the modulation of the Bcl-2 family, make them potent agents against resistant tumors. The experimental data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these compounds in the ongoing fight against cancer. Further research focusing on the development of novel derivatives with enhanced efficacy and reduced toxicity is warranted to translate these promising findings into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. L1EPO, a novel podophyllotoxin derivative overcomes P-glycoprotein-mediated multidrug resistance in K562/A02 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel podophyllotoxin derivative (YB-1EPN) induces apoptosis and down-regulates express of P-glycoprotein in multidrug resistance cell line KBV200 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Halting of Proliferation: An In-depth Technical Guide to the Effects of (-)-Epipodophyllotoxin on Tumor Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are potent anti-neoplastic agents widely employed in chemotherapy. Their cytotoxic effects are primarily attributed to the inhibition of DNA topoisomerase II, an enzyme crucial for resolving DNA topological challenges during replication and chromosome segregation. This inhibition leads to the accumulation of covalent enzyme-DNA cleavage complexes, which are converted into permanent DNA double-strand breaks. The cellular response to this extensive DNA damage culminates in the activation of cell cycle checkpoints, predominantly causing a robust arrest in the G2/M phase of the cell cycle, ultimately leading to apoptotic cell death. This technical guide provides a comprehensive overview of the molecular mechanisms underlying the this compound-induced cell cycle arrest in tumor cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.
Core Mechanism of Action: Topoisomerase II Inhibition and DNA Damage
This compound and its derivatives, such as etoposide and teniposide, function as topoisomerase II "poisons." They do not inhibit the catalytic activity of the enzyme directly but rather stabilize the transient covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of protein-linked DNA double-strand breaks. These drug-induced lesions are highly cytotoxic and trigger a cascade of cellular responses, most notably the DNA damage response (DDR).
Quantitative Analysis of Cell Cycle Arrest
The hallmark of tumor cell response to this compound and its derivatives is a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest prevents cells with damaged DNA from entering mitosis, thereby averting the propagation of genetic instability. The extent of this G2/M arrest is both dose- and time-dependent.
Table 1: Dose-Dependent G2/M Arrest Induced by Etoposide and Teniposide in Various Cancer Cell Lines
| Cell Line | Drug | Concentration | Treatment Duration (hours) | % of Cells in G2/M Phase | Reference |
| L929 (Mouse Fibrosarcoma) | Etoposide | 0.1 µM | 24 | Weak Arrest | [1] |
| 0.5 µM | 24 | Significant Shift to G2/M | [1] | ||
| 1.0 µM | 24 | Maximal G2/M Arrest | [1] | ||
| 5.0 µM | 24 | Maximal G2/M Arrest | [1] | ||
| 10 µM | 24 | Similar to 5 µM | [1] | ||
| Tca8113 (Oral Squamous Carcinoma) | Teniposide | 0.15 mg/L | 72 | 98.71% | [2] |
| 5.0 mg/L | 72 | S Phase Arrest | [2] | ||
| Small Cell Lung Carcinoma (SCLC) Lines | Etoposide | 0.25 µM | 24 | G2 Arrest | |
| 0.25 - 2.0 µM | 24 | Early S-phase delay followed by G2 arrest |
Table 2: IC50 Values of Etoposide and Teniposide in Various Cancer Cell Lines
| Cell Line | Drug | IC50 | Reference |
| Tca8113 (Oral Squamous Carcinoma) | Teniposide | 0.35 mg/L | [2] |
| Small Cell Lung Carcinoma (SCLC) Lines | Teniposide | 8-10 times more potent than Etoposide | [3] |
Key Signaling Pathways Mediating G2/M Arrest
The DNA double-strand breaks induced by this compound activate a complex signaling network that converges on the G2/M checkpoint. Two major pathways, the ATM-p53 axis and the p38 MAPK pathway, play pivotal roles in this process.
The ATM/ATR-Chk1/Chk2-p53 Signaling Pathway
The presence of DNA double-strand breaks activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates and activates a cascade of downstream effectors, including the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.[4][5] Activated Chk1 and Chk2 phosphorylate and inactivate the Cdc25 family of phosphatases, which are responsible for removing inhibitory phosphates from the cyclin-dependent kinase 1 (Cdk1, also known as Cdc2). The inactivation of Cdc25 prevents the activation of the Cdk1/Cyclin B1 complex, a master regulator of entry into mitosis, thereby enforcing the G2/M arrest.[6]
Simultaneously, activated p53 acts as a transcription factor, upregulating the expression of several target genes, including the Cdk inhibitor p21. p21 can directly bind to and inhibit the Cdk1/Cyclin B1 complex, further reinforcing the G2/M checkpoint.[4]
The p38 MAPK Signaling Pathway
In addition to the ATM/p53 pathway, the p38 mitogen-activated protein kinase (MAPK) signaling cascade is also activated in response to DNA damage induced by topoisomerase II inhibitors.[7] Activated p38 MAPK can contribute to G2/M arrest through several mechanisms, including the phosphorylation and inhibition of Cdc25B and Cdc25C.[6][8] This provides a parallel pathway to ensure the fidelity of the G2/M checkpoint.
Impact on Cell Cycle Regulatory Proteins
The G2/M arrest induced by this compound is biochemically characterized by alterations in the expression and activity of key cell cycle regulatory proteins. The Cdk1/Cyclin B1 complex is the master regulator of the G2 to M phase transition. The activity of this complex is tightly regulated by phosphorylation and dephosphorylation events. While total levels of Cdk1 may not change significantly, its activity is inhibited due to the inactivation of Cdc25 phosphatases. The expression of Cyclin B1, the regulatory subunit of Cdk1, can also be modulated, though reports vary across different cell lines and experimental conditions.
Table 3: Qualitative Changes in Cell Cycle Regulatory Proteins Following Etoposide/Teniposide Treatment
| Protein | Change in Activity/Expression | Consequence | Reference |
| Cdk1 (Cdc2) | Activity Decreased | Inhibition of mitotic entry | [9] |
| Cyclin B1 | Expression can be modulated | Disruption of Cdk1/Cyclin B1 complex formation and activity | [9] |
| Cdc25 Phosphatases | Inactivated via phosphorylation | Cdk1 remains in its inactive, phosphorylated state | [6] |
| p21 | Expression Upregulated (in p53 proficient cells) | Direct inhibition of Cdk1/Cyclin B1 activity | [4] |
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the standard procedure for analyzing cell cycle distribution using propidium iodide (PI) staining and flow cytometry.
Materials:
-
Tumor cell line of interest
-
This compound derivative (e.g., etoposide or teniposide)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of the this compound derivative for the desired time points. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS, detach with trypsin-EDTA, and then combine with the floating cells from the supernatant.
-
Fixation: Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins by Western blotting.
Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-Cdc2, anti-phospho-Cdc2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: Lyse cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, mix with Laemmli buffer, and separate by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Densitometry can be used for semi-quantitative analysis relative to a loading control like β-actin.
In Vitro Topoisomerase II Decatenation Assay
This assay measures the ability of topoisomerase II to resolve catenated DNA networks, a process inhibited by this compound derivatives.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles
-
Assay buffer (containing ATP and MgCl2)
-
This compound derivative
-
Stop buffer/loading dye (containing SDS and a tracking dye)
-
Agarose gel
-
Ethidium bromide
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine assay buffer, ATP, and kDNA. Add the this compound derivative at various concentrations.
-
Enzyme Addition: Add purified topoisomerase IIα to initiate the reaction.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding stop buffer.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis.
-
Visualization: Stain the gel with ethidium bromide and visualize under UV light. Catenated kDNA remains in the well, while decatenated DNA (nicked and closed circular) migrates into the gel. The degree of inhibition is assessed by the reduction in decatenated products.
Conclusion
This compound and its derivatives are cornerstone chemotherapeutic agents that exert their cytotoxic effects by inducing DNA damage and subsequently triggering a robust G2/M cell cycle arrest. This in-depth guide has detailed the molecular mechanisms, provided quantitative data on the cellular response, and outlined key experimental protocols for studying these effects. A thorough understanding of the intricate signaling pathways, particularly the ATM/p53 and p38 MAPK pathways, is crucial for the rational design of combination therapies and for overcoming mechanisms of drug resistance. The provided protocols and diagrams serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this important class of anti-cancer drugs.
References
- 1. researchgate.net [researchgate.net]
- 2. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAP kinase plays a role in G2 checkpoint activation and inhibits apoptosis of human B cell lymphoma cells treated with etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Timosaponin AIII Induces G2/M Arrest and Apoptosis in Breast Cancer by Activating the ATM/Chk2 and p38 MAPK Signaling Pathways [frontiersin.org]
- 9. Detection of cyclin b1 expression in g(1)-phase cancer cell lines and cancer tissues by postsorting Western blot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Nature's Arsenal: An In-depth Technical Guide to the Ethnobotanical Uses of Plants Containing (-)-Epipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the ethnobotanical applications of plants harboring the potent lignan, (-)-Epipodophyllotoxin, and its biosynthetic precursor, podophyllotoxin. For centuries, traditional medicine systems across the globe have utilized these plants for their profound cytotoxic properties, primarily in the treatment of cancerous growths, warts, and other neoplasms. This document provides a comprehensive overview of the key plant species, their traditional uses, quantitative analysis of active compounds, detailed experimental protocols for their investigation, and the underlying molecular mechanisms of action.
Ethnobotanical Landscape of this compound-Containing Plants
The distribution of this compound and its related lignans is found across a select group of plant families. The most prominent among these are the Berberidaceae, Cupressaceae, and Linaceae families.
Key Plant Species and their Traditional Applications:
-
Podophyllum species (Berberidaceae): Commonly known as Mayapple, species such as Podophyllum hexandrum (Himalayan Mayapple) and Podophyllum peltatum (American Mayapple) have a rich history in traditional medicine.[1][2][3] The rhizomes of these plants have been traditionally used by indigenous communities in the Himalayas and North America.[1][4] An aqueous extract of the roots was a known cathartic, and it was also applied for ophthalmic conditions.[5] More significantly, these plants have been used to treat various cancers, condylomas, warts, and skin lesions.[2][6] In Hindu traditional medicine, Podophyllum hexandrum is recognized as a potent anticancer drug.[1] The fruit of the Himalayan Mayapple is also collected for the treatment of lung cancer and arthritis.[1]
-
Juniperus species (Cupressaceae): Various species of Juniper have been identified as sources of podophyllotoxin.[7] Traditional applications of Juniperus virginiana (Eastern Red Cedar) by Native American tribes include the treatment of venereal warts.[7][8] Other traditional uses of junipers include remedies for tapeworms and roundworms.[7] The essential oils from species like Juniperus communis have been used for treating wounds and skin infections.[7]
-
Linum species (Linaceae): Several species of flax, including Linum album and Linum persicum, have been shown to contain podophyllotoxin and other cytotoxic lignans.[9][10] While the ethnobotanical information for these specific species regarding cancer treatment is less documented, the genus Linum is well-known for producing lignans with established antimitotic, antiviral, and anti-tumor properties.[11] Linum usitatissimum (common flax) seeds are used in traditional medicine for a variety of ailments, and the lignans they contain are recognized for their potential in reducing the risk of certain cancers.[11]
Quantitative Analysis of this compound and Podophyllotoxin
The concentration of podophyllotoxin, the direct precursor to this compound, varies significantly between species, plant organs, and even geographical locations. The data presented below is primarily for podophyllotoxin, as it is the most commonly quantified compound in these plants.
| Plant Species | Plant Part | Podophyllotoxin Content (% dry weight) | Reference(s) |
| Podophyllum hexandrum | Rhizomes | 2.22 - 8.96 | [12] |
| Roots | 2.93 - 6.31 | [12] | |
| Rootstock (whole underground part) | 2.85 - 6.95 | [12] | |
| Podophyllum peltatum | Rhizomes | ~0.25 | [4] |
| Juniperus virginiana | Leaves (immature, mature male, and female) | ~0.145 | [13] |
| Leaves (juvenile) | ~0.060 | [13] | |
| Juniperus bermudiana | Leaves | up to 2.26 | [14] |
| Linum persicum | Capsules | Higher than leaves, stems, and roots | [9] |
Experimental Protocols
Extraction of Podophyllotoxin and its Derivatives
Several methods have been optimized for the extraction of podophyllotoxin from plant material. The choice of method depends on the plant matrix and the desired scale of extraction.
Method 1: Methanol/Dichloromethane Extraction This method has been found to be effective for extracting podophyllotoxin from Linum album cell cultures.[15]
-
Sample Preparation: Dry the plant material (e.g., rhizomes, leaves) at a controlled temperature and grind into a fine powder.
-
Extraction:
-
Sonicate 2 g of the powdered plant material in 80% (v/v) methanol for 1 hour.
-
Add 4 mL of dichloromethane and 4 mL of water to the extract to achieve phase separation.
-
Collect the dichloromethane fraction.
-
-
Concentration: Evaporate the dichloromethane fraction to dryness under a vacuum.
-
Reconstitution: Dissolve the dried residue in a known volume of HPLC-grade methanol for analysis.[15]
Method 2: Hot Ethanol Extraction
-
Sample Preparation: Prepare the plant material as described in Method 1.
-
Extraction:
-
Heat 2 g of the powdered plant material in ethanol at 60°C for 30 minutes with constant stirring.
-
Follow by sonication for 15 minutes.
-
-
Clarification: Centrifuge the mixture at 12,000 rpm for 10 minutes.
-
Concentration: Collect the supernatant and evaporate to dryness under a vacuum.
-
Reconstitution: Redissolve the residue in HPLC-grade methanol for analysis.[15]
Method 3: General Extraction for Bioactive Screening
-
Sample Preparation: Crush the dried plant material (e.g., rhizome of Podophyllum sinense) into a powder.[16]
-
Maceration: Soak 200 g of the powder in 90% ethanol (1:10 material-to-liquid ratio) overnight.[16]
-
Ultrasonic Extraction: Perform ultrasonic extraction at room temperature for 30 minutes.[16]
-
Filtration and Concentration: Filter the extract and repeat the extraction process twice more. Combine the filtrates and concentrate under reduced pressure to obtain the crude extract.[16]
Quantification by High-Performance Liquid Chromatography (HPLC)
A validated HPLC-UV method is crucial for the accurate quantification of podophyllotoxin.
-
Column: A reverse-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[15][17]
-
Mobile Phase: An isocratic mobile phase of methanol and water in a ratio of 62:38 (v/v) has been shown to be effective.[17] A gradient system of acetonitrile and water can also be used.[15]
-
Flow Rate: A flow rate of 0.9 ml/min is recommended for the isocratic method.[17]
-
Detection: UV detection at 280 nm or 290 nm is suitable for podophyllotoxin.[15][17]
-
Quantification: Create a standard curve using a certified reference standard of podophyllotoxin. The concentration in the plant extracts can then be determined by comparing the peak areas to the standard curve.[17]
Signaling Pathways and Molecular Mechanisms
The primary mechanism of anticancer activity for this compound and its semi-synthetic derivatives, such as etoposide and teniposide, is the inhibition of DNA topoisomerase II.[18][19][20]
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for DNA replication, transcription, and recombination. The epipodophyllotoxins act by "poisoning" this enzyme.[18]
Mechanism of Action:
-
Binding: The drug binds to the topoisomerase II enzyme.
-
Complex Stabilization: This binding stabilizes the "cleavable complex," a transient intermediate where the enzyme is covalently bound to the 5'-termini of the cleaved DNA strands.[19][20]
-
Inhibition of Re-ligation: The drug prevents the re-ligation of the DNA strands.
-
DNA Damage: The accumulation of these stabilized cleavable complexes leads to permanent double-strand breaks in the DNA.
-
Cell Death: This extensive DNA damage triggers apoptotic pathways, ultimately leading to cancer cell death.[19]
It is important to note that while podophyllotoxin itself acts as a microtubule assembly inhibitor, its epimer, this compound, and its derivatives are potent topoisomerase II inhibitors.[20]
Visualizations
Experimental Workflow
References
- 1. Podophyllum hexandrum: Significance and symbolism [wisdomlib.org]
- 2. Exploring the Therapeutic Potential of Podophyllum hexandrum Root Extract: Chemical Composition, Antimicrobial Efficacy, and Antioxidant and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biochemjournal.com [biochemjournal.com]
- 4. scispace.com [scispace.com]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. Extraction, isolation and structure elucidation of lignans(podophyllotoxin) | PPTX [slideshare.net]
- 7. Junipers of Various Origins as Potential Sources of the Anticancer Drug Precursor Podophyllotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. essencejournal.com [essencejournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Potential anticancer agents II: antitumor and cytotoxic lignans from Linum album (Linaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lignans from linseed (Linum usitatissimum L.) and its allied species: Retrospect, introspect and prospect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. phytojournal.com [phytojournal.com]
- 13. Variation of podophyllotoxin in leaves of Eastern Red Cedar (Juniperus virginiana) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. Exploring Multifunctional Bioactive Components from Podophyllum sinense Using Multi-Target Ultrafiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pharmacophorejournal.com [pharmacophorejournal.com]
Methodological & Application
Application Note: A Detailed Protocol for the Semi-Synthesis of Etoposide from (-)-Epipodophyllotoxin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoposide, a potent anti-cancer agent, is a semi-synthetic derivative of the naturally occurring lignan, (-)-epipodophyllotoxin. This document provides a detailed protocol for the laboratory-scale semi-synthesis of etoposide. The procedure involves the key intermediate 4'-demethylepipodophyllotoxin and its subsequent glycosylation. This application note includes a step-by-step experimental protocol, a summary of quantitative data from various synthetic approaches, and a workflow diagram to visually represent the synthesis pathway.
Introduction
Etoposide is a widely used chemotherapeutic drug effective against a range of cancers, including small-cell lung cancer and testicular cancer.[1] Its mechanism of action involves the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair, leading to cell death in rapidly dividing cancer cells.[1] The commercial production of etoposide relies on the semi-synthesis from podophyllotoxin, which is extracted from the endangered Himalayan Mayapple plant (Podophyllum hexandrum).[2] This protocol outlines a common laboratory method for the synthesis of etoposide starting from this compound, a diastereomer of podophyllotoxin. The key transformation involves the preparation of 4'-demethylepipodophyllotoxin and its subsequent stereoselective glycosylation.
Experimental Protocols
This protocol is adapted from methodologies described in the scientific literature and public patent filings.[3][4]
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Pyridine
-
Acetic Anhydride
-
Boron trifluoride etherate (BF₃·OEt₂)
-
2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose
-
Zinc acetate
-
Methanol
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Part 1: Preparation of 4'-Demethylepipodophyllotoxin from this compound
The initial step involves the demethylation of the C4'-methoxyl group of the trimethoxyphenyl moiety. This is a crucial step as the free hydroxyl group is necessary for the subsequent glycosylation.
Detailed protocol for this step is often considered a separate synthesis and for the purpose of this document, we will assume the availability of 4'-demethylepipodophyllotoxin as the starting material for the key glycosylation step.
Part 2: Glycosylation of 4'-Demethylepipodophyllotoxin
This step involves the coupling of 4'-demethylepipodophyllotoxin with a protected glucose derivative.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, dissolve 4'-demethylepipodophyllotoxin (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Glycosyl Donor: To the solution, add 2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose (1.1 to 1.5 equivalents).
-
Initiation of Reaction: Cool the reaction mixture to -20°C to -10°C using a suitable cooling bath. Slowly add boron trifluoride etherate (BF₃·OEt₂) (2 to 3 equivalents) dropwise while maintaining the temperature.
-
Reaction Monitoring: Allow the reaction to proceed at this temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of pyridine.
-
Work-up: Dilute the mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected etoposide derivative.
Part 3: Deprotection to Yield Etoposide
The final step is the removal of the chloroacetyl protecting groups from the glucose moiety.
-
Reaction Setup: Dissolve the crude protected etoposide derivative from the previous step in methanol.
-
Deprotection: Add zinc acetate (2 to 3 equivalents) to the solution. Heat the mixture to reflux (around 60-70°C) for 1-2 hours.
-
Reaction Monitoring: Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove insoluble zinc salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude etoposide is then purified by column chromatography on silica gel, followed by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate) to yield pure etoposide.[3][4] The final product should be a white crystalline solid.[5]
Data Presentation
The yield of etoposide can vary significantly depending on the specific reagents and conditions used. The following table summarizes reported yields from different synthetic approaches.
| Starting Material | Glycosyl Donor | Catalyst/Reagent | Overall Yield | Reference |
| 4'-Demethylepipodophyllotoxin | 2,3-di-O-chloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose | Boron trifluoride etherate | ~54% | [3] |
| 4'-Demethylepipodophyllotoxin | 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose | Trimethylsilyl triflate (TMSOTf) | ~68% | [3] |
| 4'-Carbobenzoxy-4'-demethylepipodophyllotoxin | 2,3,4,6-tetra-O-acetyl-β-D-glucose | Boron trifluoride etherate | ~18% | [3] |
Mandatory Visualization
The following diagram illustrates the workflow for the semi-synthesis of etoposide.
Caption: Workflow for the semi-synthesis of Etoposide.
Conclusion
The semi-synthesis of etoposide from this compound is a multi-step process that requires careful control of reaction conditions to achieve good yields and purity. The protocol provided here outlines a robust method for this synthesis. Researchers can adapt and optimize these procedures based on available resources and desired scale. The choice of protecting groups for the glucose moiety and the Lewis acid catalyst for the glycosylation step are critical factors that influence the overall efficiency of the synthesis.
References
- 1. Etoposide: discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. community.the-hospitalist.org [community.the-hospitalist.org]
- 3. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 4. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 5. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
Standard Operating Procedure for the Use of (-)-Epipodophyllotoxin and its Derivatives in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide (VP-16) and teniposide (VM-26), are potent anti-neoplastic agents widely utilized in cancer research and therapy.[1] These compounds function as inhibitors of topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription.[2] By stabilizing the covalent complex between topoisomerase II and DNA, epipodophyllotoxins lead to the accumulation of protein-linked DNA double-strand breaks.[2] This DNA damage triggers cell cycle arrest, primarily at the S and G2/M phases, and subsequently induces programmed cell death (apoptosis).[3]
The induction of apoptosis by epipodophyllotoxins involves the intrinsic or mitochondrial pathway. DNA damage activates sensor proteins that in turn modulate the activity of the Bcl-2 family of proteins. This leads to a shift in the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, favoring apoptosis. The activation and translocation of Bax to the mitochondrial outer membrane result in the release of cytochrome c into the cytosol.[4][5] Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates a cascade of caspases, the key executioner enzymes of apoptosis, ultimately leading to cell death.[4][5][6]
These compounds are invaluable tools for studying the mechanisms of DNA damage response, cell cycle checkpoints, and apoptosis in various cancer cell lines. Their cytotoxic and apoptotic effects can be quantified using a range of cell-based assays.
Data Presentation: Cytotoxicity of Epipodophyllotoxin Derivatives
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of etoposide and teniposide in various cancer cell lines, providing a reference for determining appropriate concentration ranges for in vitro experiments.
Table 1: IC50 Values of Etoposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| A549 | Lung Carcinoma | 3.49 - 139.54 | 48 - 72 | MTT |
| HeLa | Cervical Cancer | 209.90 | Not Specified | Not Specified |
| HepG2 | Hepatocellular Carcinoma | 30.16 | Not Specified | Not Specified |
| MOLT-3 | Acute Lymphoblastic Leukemia | 0.051 | Not Specified | Not Specified |
| BGC-823 | Gastric Cancer | 43.74 | Not Specified | Not Specified |
| 5637 | Bladder Cancer | 0.54 | 96 | Crystal Violet |
| A2780 | Ovarian Cancer | 0.07 | 72 | MTS |
Data compiled from multiple sources.[7][8][9]
Table 2: IC50 Values of Teniposide in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Method |
| Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 (mg/L) | 72 | MTT |
| A549 | Lung Carcinoma | 0.0158 - 8.2 | 48 - 72 | MTT |
| CWR22R | Prostate Cancer | 0.082 | 96 | Propidium Iodide |
| GLC4 | Small Cell Lung Carcinoma | 0.48 | Continuous | MTT |
| HeLa | Cervical Cancer | 0.3 (µg/mL) | 96 | Trypan Blue |
Data compiled from multiple sources.[10][11]
Experimental Protocols
Assessment of Cytotoxicity by MTT Assay
This protocol outlines the determination of cell viability upon treatment with this compound or its derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound, etoposide, or teniposide
-
DMSO (for dissolving the compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the epipodophyllotoxin compound in DMSO. Serially dilute the stock solution in complete medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing the compound or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Caption: Workflow for assessing cell viability using the MTT assay.
Detection of Apoptosis by TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound, etoposide, or teniposide
-
PBS (Phosphate-Buffered Saline)
-
4% Paraformaldehyde in PBS (Fixation solution)
-
0.1% Triton X-100 in PBS (Permeabilization solution)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, available in commercial kits)
-
DAPI or Hoechst stain (for nuclear counterstaining)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips or in chamber slides. Treat the cells with the desired concentrations of the epipodophyllotoxin compound for the appropriate duration to induce apoptosis. Include a positive control (e.g., treatment with DNase I) and a negative control (untreated cells).
-
Fixation: After treatment, wash the cells twice with PBS and then fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells twice with PBS and then permeabilize them with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
TUNEL Staining: Wash the cells twice with PBS. Add the TUNEL reaction mixture to the cells and incubate in a humidified chamber at 37°C for 1 hour, protected from light.
-
Nuclear Counterstaining: Wash the cells twice with PBS. Counterstain the nuclei with DAPI or Hoechst stain for 5-10 minutes at room temperature.
-
Mounting and Visualization: Wash the cells twice with PBS. Mount the coverslips onto microscope slides with an anti-fade mounting medium. Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green or red fluorescence (depending on the label used) in the nucleus, while all nuclei will be stained blue by DAPI/Hoechst.
Analysis of Apoptotic Proteins by Western Blot
This protocol describes the detection of key apoptotic proteins, such as Bcl-2 and Bax, by Western blotting to assess the molecular mechanism of epipodophyllotoxin-induced apoptosis.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
TBST (Tris-Buffered Saline with 0.1% Tween 20)
-
ECL (Enhanced Chemiluminescence) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into the wells of an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.[12][13]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]
-
Signal Detection: Wash the membrane three times with TBST. Apply the ECL detection reagents and capture the chemiluminescent signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands to quantify the relative expression levels of Bcl-2 and Bax.
Signaling Pathway and Workflow Visualization
Caption: Signaling pathway of this compound-induced apoptosis.
References
- 1. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. netjournals.org [netjournals.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]
Step-by-step guide to inducing apoptosis with (-)-Epipodophyllotoxin in vitro
Application Notes: Inducing Apoptosis with (-)-Epipodophyllotoxin
Introduction
This compound is a naturally occurring lignan isolated from the roots and rhizomes of Podophyllum species. It is a potent cytotoxic agent and serves as the precursor for the synthesis of clinically important anticancer drugs, including etoposide and teniposide. These epipodophyllotoxin derivatives are known to inhibit DNA topoisomerase II, leading to DNA strand breaks and subsequent induction of apoptosis, or programmed cell death, in rapidly dividing cancer cells.[1][2] This document provides a detailed guide for researchers to induce and analyze apoptosis in vitro using this compound.
Mechanism of Action
This compound and its derivatives primarily induce apoptosis through the inhibition of topoisomerase II. By stabilizing the cleavable complex between the enzyme and DNA, they prevent the re-ligation of DNA strands, leading to double-stranded breaks.[1] This DNA damage triggers a cascade of cellular events culminating in apoptosis.
Recent studies have elucidated a more complex mechanism that can also involve:
-
Reactive Oxygen Species (ROS) Generation: Treatment with podophyllotoxin derivatives can lead to an increase in intracellular ROS levels. This oxidative stress contributes to mitochondrial dysfunction and activates stress-related signaling pathways.[3][4][5]
-
Activation of MAPK Pathways: The c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways are often activated in response to the cellular stress induced by these compounds, playing a crucial role in promoting apoptosis.[3][4][5]
-
Mitochondrial (Intrinsic) Pathway: The apoptotic process frequently involves the intrinsic pathway, characterized by the loss of mitochondrial membrane potential, release of cytochrome c from the mitochondria into the cytosol, and regulation by Bcl-2 family proteins (e.g., increased Bax/Bcl-2 ratio).[3][4]
-
Caspase Activation: The released cytochrome c forms a complex with Apaf-1, leading to the activation of initiator caspases (like caspase-9) which in turn activate executioner caspases (like caspase-3 and -7), ultimately leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.[3][6]
-
Cell Cycle Arrest: These compounds are known to cause cell cycle arrest, typically at the G2/M phase, preventing cells from proceeding through mitosis and steering them towards an apoptotic fate.[3][6][7]
Signaling Pathway for this compound-Induced Apoptosis
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data
The cytotoxic and apoptotic effects of this compound and its derivatives are dose- and cell line-dependent. The following tables summarize reported IC₅₀ values and the percentage of apoptosis induction in various cancer cell lines.
Table 1: IC₅₀ Values of Podophyllotoxin and its Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ Value | Reference |
| Podophyllotoxin | HeLa | Cervical Cancer | 37.9 nM | [8] |
| Podophyllotoxin | PC-3 | Prostate Cancer | 0.18 - 9 µM (range for derivatives) | [8] |
| Podophyllotoxin | DU 145 | Prostate Cancer | 0.18 - 9 µM (range for derivatives) | [8] |
| Podophyllotoxin | HT29 | Colorectal Cancer | 300 - 600 nM | [9] |
| Podophyllotoxin | DLD1 | Colorectal Cancer | 300 - 600 nM | [9] |
| Podophyllotoxin | Caco2 | Colorectal Cancer | 300 - 600 nM | [9] |
| Picropodophyllotoxin | KYSE 30 | Esophageal Squamous Cell Carcinoma | ~0.3 µM (estimated from data) | [3] |
| Picropodophyllotoxin | KYSE 450 | Esophageal Squamous Cell Carcinoma | ~0.3 µM (estimated from data) | [3] |
| Deoxypodophyllotoxin | HCC827GR | Non-Small Cell Lung Cancer | ~6-8 nM | [10] |
| Derivative (E5) | A549 | Lung Adenocarcinoma | 0.35 µM | [11] |
Table 2: Percentage of Apoptotic Cells Induced by Podophyllotoxin Derivatives
| Compound | Cell Line | Concentration | Incubation Time | Total Apoptotic Cells (%) | Reference |
| Picropodophyllotoxin | KYSE 30 | 0.2 µM | 48 h | 24.60% | [3] |
| Picropodophyllotoxin | KYSE 30 | 0.4 µM | 48 h | 70.50% | [3] |
| Picropodophyllotoxin | KYSE 450 | 0.2 µM | 48 h | 16.85% | [3] |
| Picropodophyllotoxin | KYSE 450 | 0.4 µM | 48 h | 72.76% | [3] |
| Podophyllotoxin | HCT116 | 0.1 µM | Not Specified | 18.47% | [5] |
| Podophyllotoxin | HCT116 | 0.3 µM | Not Specified | 65.90% | [5] |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound
This protocol describes the general procedure for treating cultured mammalian cells with this compound to induce apoptosis.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO, e.g., 10 mM)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), sterile
-
Tissue culture plates or flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate tissue culture plates (e.g., 6-well plates) at a density that will ensure they are in the exponential growth phase and reach 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight in a humidified incubator.
-
Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Prepare a vehicle control medium containing the same final concentration of DMSO as the highest drug concentration.
-
Cell Treatment: Carefully aspirate the old medium from the cell culture plates. Wash the cells once with sterile PBS. Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
Incubation: Incubate the treated cells for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator.[3][10] The optimal incubation time may vary depending on the cell line and drug concentration.
-
Cell Harvesting:
-
Suspension cells: Transfer the cells and medium directly into centrifuge tubes.
-
Adherent cells: Collect the culture medium, which contains floating (potentially apoptotic) cells. Wash the adherent cells with PBS, then detach them using a gentle cell dissociation agent like Trypsin-EDTA. Neutralize the trypsin with complete medium and combine these cells with those collected from the supernatant.[12][13]
-
-
Cell Pelleting: Centrifuge the cell suspensions at approximately 400-600 x g for 5 minutes at room temperature.[12][14] Discard the supernatant.
-
Washing: Wash the cell pellet once with cold PBS, centrifuge again, and discard the supernatant. The cells are now ready for downstream analysis, such as Annexin V/PI staining.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[12][13]
Materials:
-
Harvested cell pellets (from Protocol 1)
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[14]
-
Annexin V Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC.[14]
-
Incubation: Gently vortex the tubes and incubate for 10-15 minutes at room temperature in the dark.[14]
-
PI Staining: Add 5 µL of PI Staining Solution to each tube immediately before analysis.[14] Some protocols suggest adding additional binding buffer (e.g., 400 µL) at this stage.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Can also be Annexin V-negative and PI-positive.
-
Experimental Workflow Diagram
Caption: Experimental workflow for apoptosis induction and analysis.
References
- 1. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Picropodophyllotoxin, an Epimer of Podophyllotoxin, Causes Apoptosis of Human Esophageal Squamous Cell Carcinoma Cells Through ROS-Mediated JNK/P38 MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Picropodophyllotoxin Induces G1 Cell Cycle Arrest and Apoptosis in Human Colorectal Cancer Cells via ROS Generation and Activation of p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Podophyllotoxin Induces ROS-Mediated Apoptosis and Cell Cycle Arrest in Human Colorectal Cancer Cells via p38 MAPK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Deoxypodophyllotoxin Inhibits Cell Growth and Induces Apoptosis by Blocking EGFR and MET in Gefitinib-Resistant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. scispace.com [scispace.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Application of (-)-Epipodophyllotoxin in High-Throughput Screening for Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipodophyllotoxin is a naturally occurring lignan isolated from the roots of the Mayapple plant (Podophyllum peltatum). It is a potent cytotoxic agent that has served as a crucial scaffold for the development of clinically important anticancer drugs, most notably etoposide and teniposide. The primary mechanism of action of this compound and its derivatives is the inhibition of DNA topoisomerase II, an essential enzyme involved in managing DNA topology during replication, transcription, and chromosome segregation. By stabilizing the covalent complex between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand breaks, ultimately triggering apoptosis in rapidly dividing cancer cells. This unique mode of action makes this compound and its analogs valuable tools and lead compounds in high-throughput screening (HTS) campaigns aimed at discovering novel topoisomerase II inhibitors for cancer therapy.
Mechanism of Action: Topoisomerase II Poisoning
Unlike catalytic inhibitors that block the enzyme's active site, this compound acts as a topoisomerase II "poison." It intercalates at the DNA-enzyme interface and stabilizes the "cleavable complex," a transient intermediate in the topoisomerase II catalytic cycle where the DNA strands are cut. This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of DNA double-strand breaks. The cellular response to these DNA lesions in cancer cells is the activation of apoptotic pathways, resulting in cell death.
Data Presentation: Cytotoxicity of Epipodophyllotoxin and its Derivatives
The following table summarizes the cytotoxic activity of this compound (referred to as podophyllotoxin in some literature), etoposide, and teniposide against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | 2008 | Ovarian | 0.02168 | [1] |
| HT29 | Colorectal Carcinoma | 0.3 - 0.6 | [2] | |
| DLD1 | Colorectal Carcinoma | 0.3 - 0.6 | [2] | |
| Caco2 | Colorectal Carcinoma | 0.3 - 0.6 | [2] | |
| Etoposide (VP-16) | SBC-3 | Small Cell Lung Cancer | ~0.1 | [3] |
| 2008 | Ovarian | 0.00051 | [1] | |
| HL-60 | Leukemia | >10 | [4] | |
| SMMC-7721 | Hepatoma | 19.89 | [4] | |
| A-549 | Lung Cancer | 18.23 | [4] | |
| MCF-7 | Breast Cancer | 12.86 | [4] | |
| SW480 | Colon Cancer | 21.93 | [4] | |
| Teniposide (VM-26) | SBC-3 | Small Cell Lung Cancer | ~0.01 | [3][5] |
| 2008 | Ovarian | 0.000074 | [1] |
Note: Teniposide is consistently reported to be 8-10 times more potent than etoposide in terms of cytotoxicity.[5]
Experimental Protocols for High-Throughput Screening
Several HTS assays are suitable for identifying novel topoisomerase II inhibitors that act similarly to this compound. Below are detailed protocols for two common assay formats.
Protocol 1: DNA Relaxation/Linearization Assay (kDNA-Based)
This biochemical assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase II or to stabilize the cleavable complex, resulting in linearized DNA.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
5x Assay Buffer (e.g., 250 mM Tris-HCl pH 8.0, 750 mM KCl, 50 mM MgCl2, 2.5 mM DTT, 2.5 mM ATP, 150 µg/mL BSA)
-
Test compounds dissolved in DMSO
-
This compound or Etoposide (as a positive control)
-
Stop Solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel in TAE buffer containing 0.5 µg/mL ethidium bromide
-
TAE Buffer
-
384-well microplates
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [In vitro comparison of podophyllotoxin analogues; etoposide, teniposide and NK 611 using human lung cancer cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Formulating (-)-Epipodophyllotoxin for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipodophyllotoxin is a potent anti-neoplastic agent, but its poor aqueous solubility and potential for toxicity present significant challenges for in vivo research. Effective formulation is critical to enhance bioavailability, minimize side effects, and obtain reliable and reproducible results in animal studies. These application notes provide detailed protocols for both simple solvent-based formulations and more advanced nanoparticle-based delivery systems for this compound, along with an overview of its primary mechanisms of action.
I. Solvent-Based Formulations for In vivo Administration
For initial in vivo screening and proof-of-concept studies, a straightforward solvent-based formulation is often employed. The key is to use a biocompatible solvent system that can solubilize the compound without causing undue toxicity to the animal model. A common approach involves the use of Dimethyl Sulfoxide (DMSO) as a primary solvent, followed by dilution with a pharmaceutically acceptable vehicle.
Table 1: Typical Solvent-Based Formulation Composition
| Component | Purpose | Typical Concentration Range |
| This compound | Active Pharmaceutical Ingredient | 1-10 mg/mL (in stock) |
| Dimethyl Sulfoxide (DMSO) | Primary Solubilizing Agent | 5-10% (final concentration) |
| Polyethylene Glycol 300 (PEG300) | Co-solvent and Viscosity Modifier | 30-40% (final concentration) |
| Polysorbate 80 (Tween® 80) | Surfactant/Emulsifier | 5% (final concentration) |
| Saline (0.9% NaCl) | Diluent/Vehicle | q.s. to 100% |
Experimental Protocol: Preparation of a Solvent-Based Formulation for Intraperitoneal (IP) Injection
This protocol provides a method for preparing a stock solution of this compound and its subsequent dilution for intraperitoneal administration in mice.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene Glycol 300 (PEG300), sterile
-
Polysorbate 80 (Tween® 80), sterile
-
Sterile Saline (0.9% NaCl) for injection
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL):
-
In a sterile microcentrifuge tube, weigh the desired amount of this compound.
-
Add a sufficient volume of DMSO to achieve a concentration of 10 mg/mL. For example, for 10 mg of the compound, add 1 mL of DMSO.
-
Vortex or sonicate the mixture until the compound is completely dissolved. This is your stock solution.
-
-
Vehicle Preparation:
-
In a separate sterile tube, prepare the vehicle by mixing the components in the desired ratio. A common vehicle for IP injection in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[1].
-
To prepare 1 mL of the final formulation, you would mix:
-
100 µL of the this compound stock solution (10 mg/mL in DMSO).
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
-
Final Formulation Preparation:
-
To the vehicle mixture, slowly add the calculated volume of the this compound stock solution while vortexing to ensure homogeneity.
-
Visually inspect the final solution for any precipitation. If precipitation occurs, gentle warming or sonication may be required. The final concentration of this compound in this example would be 1 mg/mL.
-
-
Administration:
-
The final formulation can be administered to animals via intraperitoneal injection at the desired dosage. The injection volume should be appropriate for the size of the animal (e.g., typically 100-200 µL for a 20-25 g mouse).
-
Note: It is crucial to also prepare a vehicle-only control group (without the active compound) to account for any effects of the solvents themselves. The concentration of DMSO should be kept as low as possible, ideally below 10% in the final injected volume, as higher concentrations can cause local irritation and toxicity[2][3][4][5].
II. Nanoparticle-Based Formulations for Enhanced Delivery
To improve the therapeutic index of this compound, nanoparticle-based formulations can be employed. These systems can enhance solubility, prolong circulation time, and potentially target the drug to tumor tissues. Solid Lipid Nanoparticles (SLNs) are a promising option due to their biocompatibility and ease of preparation.
Table 2: Characteristics of Podophyllotoxin-Loaded Solid Lipid Nanoparticles (SLNs)
| Parameter | Reported Value | Reference |
| Mean Particle Size | 56.5 ± 25.8 nm | [6] |
| 75.3 ± 26.2 nm | [7] | |
| Zeta Potential | -23.2 ± 3.1 mV | [7] |
| Entrapment Efficiency | 85.6% | [6][8] |
| 86.4% | [7] |
Experimental Protocol: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Modified Emulsion Evaporation
This protocol describes a method for encapsulating this compound within SLNs using a modified emulsion evaporation technique at high temperature and solidification at a low temperature[6][7].
Materials:
-
This compound
-
Solid Lipid (e.g., Stearic Acid, Monostearin)[6]
-
Surfactant (e.g., Poloxamer 188, Lecithin)
-
Organic Solvent (e.g., Chloroform, Dichloromethane)
-
Aqueous Phase (e.g., distilled water)
-
Homogenizer (high-speed and high-pressure)
-
Magnetic stirrer with heating plate
-
Rotary evaporator
Procedure:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of the solid lipid (e.g., 200 mg of Stearic Acid) and this compound (e.g., 20 mg) in a suitable organic solvent (e.g., 10 mL of chloroform) in a beaker.
-
Heat the mixture to a temperature above the melting point of the lipid (e.g., 70-80°C) with gentle stirring until a clear solution is formed.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant(s) (e.g., 1% w/v Poloxamer 188) in distilled water.
-
Heat the aqueous phase to the same temperature as the organic phase.
-
-
Emulsification:
-
Add the hot organic phase to the hot aqueous phase under high-speed homogenization (e.g., 10,000 rpm) for a few minutes to form a coarse oil-in-water (o/w) emulsion.
-
For smaller and more uniform nanoparticles, the coarse emulsion can be further processed using a high-pressure homogenizer.
-
-
Solvent Evaporation and Nanoparticle Formation:
-
Transfer the resulting emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.
-
As the solvent evaporates, the lipid precipitates, encapsulating the drug to form SLNs.
-
-
Cooling and Solidification:
-
The resulting nanoparticle suspension is then cooled down in an ice bath to ensure the complete solidification of the lipid core.
-
-
Purification and Characterization:
-
The SLN suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess surfactant.
-
The final SLN formulation should be characterized for particle size, zeta potential, and entrapment efficiency.
-
III. Mechanism of Action: Signaling Pathways
This compound and its derivatives exert their anti-cancer effects primarily through two well-established mechanisms: inhibition of tubulin polymerization and poisoning of topoisomerase II.
A. Inhibition of Tubulin Polymerization
This compound binds to tubulin, the protein subunit of microtubules, preventing its polymerization into functional microtubules. This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately inducing apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. iacuc.wsu.edu [iacuc.wsu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Preparation of stearic acid solid lipid nanoparticles containing podophyllotoxin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing an Experimental Model for (-)-Epipodophyllotoxin Resistance
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing and characterizing an in vitro experimental model for (-)-Epipodophyllotoxin resistance. The protocols outlined below detail the induction of a drug-resistant cancer cell line and the subsequent functional and molecular characterization of the resistant phenotype.
Introduction
This compound and its semi-synthetic derivatives, such as etoposide and teniposide, are potent anti-cancer agents that target DNA topoisomerase II, leading to DNA strand breaks and apoptosis.[1] However, the development of drug resistance is a significant clinical challenge that limits their efficacy.[2][3] Understanding the mechanisms of resistance is crucial for the development of novel therapeutic strategies to overcome this limitation. This document provides detailed protocols to establish a resistant cell line model, which can serve as a valuable tool for studying resistance mechanisms and for screening novel compounds that may circumvent or reverse this resistance.
The primary mechanisms of resistance to (-)-Epipodophyllotoxins include:
-
Altered Drug Target: Reduced expression or mutations in the topoisomerase II enzyme can decrease its sensitivity to the drug.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1/ABCB1), can actively pump the drug out of the cell, reducing its intracellular concentration.[4]
-
Altered Cellular Signaling: Changes in signaling pathways that regulate apoptosis and cell survival, such as the Src kinase and ATM/p53/p21 pathways, can contribute to a resistant phenotype.[3][6]
Data Presentation
Table 1: Cytotoxicity of this compound Derivative in Parental and Resistant Cell Lines
| Cell Line | Drug | Incubation Time (hours) | IC50 (µM) | Resistance Index (RI) |
| Parental (e.g., A549) | Etoposide | 48 | [Insert Experimental Value] | 1.0 |
| Resistant (e.g., A549/VP16) | Etoposide | 48 | [Insert Experimental Value] | [Calculate as IC50 Resistant / IC50 Parental] |
| Parental (e.g., A549) | Teniposide | 48 | [Insert Experimental Value] | 1.0 |
| Resistant (e.g., A549/VM26) | Teniposide | 48 | [Insert Experimental Value] | [Calculate as IC50 Resistant / IC50 Parental] |
Table 2: Apoptosis Induction by this compound Derivative
| Cell Line | Treatment | Concentration (µM) | Incubation Time (hours) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Parental | Vehicle Control | - | 48 | [Insert Exp. Value] | [Insert Exp. Value] |
| Parental | Etoposide | [e.g., IC50] | 48 | [Insert Exp. Value] | [Insert Exp. Value] |
| Resistant | Vehicle Control | - | 48 | [Insert Exp. Value] | [Insert Exp. Value] |
| Resistant | Etoposide | [e.g., IC50 of Parental] | 48 | [Insert Exp. Value] | [Insert Exp. Value] |
Table 3: Expression Levels of Key Resistance-Associated Proteins
| Cell Line | Protein | Relative Expression Level (Fold Change vs. Parental) |
| Resistant | Topoisomerase IIα | [Insert Densitometry Value] |
| Resistant | P-glycoprotein (ABCB1) | [Insert Densitometry Value] |
Table 4: P-glycoprotein Functional Activity
| Cell Line | Treatment | Rhodamine 123 Mean Fluorescence Intensity (MFI) | % Increase in MFI with Verapamil |
| Parental | Rhodamine 123 | [Insert MFI Value] | N/A |
| Parental | Rhodamine 123 + Verapamil | [Insert MFI Value] | [Calculate % Increase] |
| Resistant | Rhodamine 123 | [Insert MFI Value] | N/A |
| Resistant | Rhodamine 123 + Verapamil | [Insert MFI Value] | [Calculate % Increase] |
Experimental Protocols
Protocol 1: Establishment of a this compound-Resistant Cell Line
This protocol describes a stepwise method for inducing drug resistance in a cancer cell line.[1][7][8]
Materials:
-
Parental cancer cell line (e.g., A549, MCF-7, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative (e.g., Etoposide or Teniposide)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: First, determine the half-maximal inhibitory concentration (IC50) of the chosen this compound derivative on the parental cell line using the MTT assay (Protocol 2).
-
Initial Drug Exposure: Begin by continuously exposing the parental cells to a low concentration of the drug, typically starting at the IC10 or IC20, which allows for a significant proportion of cells to survive and proliferate.[8]
-
Stepwise Dose Escalation: Once the cells have adapted to the initial concentration and are growing at a rate comparable to the untreated parental cells, increase the drug concentration in a stepwise manner. A common approach is to double the concentration at each step.[2]
-
Cell Maintenance and Passaging: Maintain the cells in the drug-containing medium. Change the medium every 2-3 days and passage the cells when they reach 80-90% confluency.
-
Monitoring Resistance: At each concentration step, it is advisable to freeze down a stock of cells. Periodically, the IC50 of the cell population should be re-evaluated to monitor the development of resistance.
-
Selection of a Stable Resistant Line: Continue this process of stepwise dose escalation until the cells can tolerate a clinically relevant or significantly higher concentration of the drug (e.g., 10-fold or higher IC50 compared to the parental line).
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed by limiting dilution.[8]
-
Stability of Resistance: Once a resistant line is established, it is important to assess the stability of the resistant phenotype by growing the cells in drug-free medium for several passages and then re-determining the IC50.
Protocol 2: Cell Viability Assessment by MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]
Materials:
-
Parental and resistant cell lines
-
96-well plates
-
This compound derivative stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of the this compound derivative in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and medium-only blanks.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[11]
Materials:
-
Parental and resistant cell lines
-
6-well plates
-
This compound derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed 1-5 x 10^5 cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the this compound derivative for 48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing the floating cells.
-
Washing: Wash the cells once with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Protocol 4: Western Blot Analysis of Topoisomerase II and P-glycoprotein
This protocol is for detecting the expression levels of key proteins involved in this compound resistance.[12][13]
Materials:
-
Parental and resistant cell lines
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Topoisomerase IIα, anti-P-glycoprotein [ABCB1], anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the parental and resistant cells in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Protocol 5: P-glycoprotein Functional Assay using Rhodamine 123 Efflux
This assay measures the efflux activity of P-glycoprotein by monitoring the intracellular accumulation of the fluorescent substrate Rhodamine 123.[14][15]
Materials:
-
Parental and resistant cell lines
-
Rhodamine 123
-
Verapamil (a P-gp inhibitor)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment (for control): Pre-incubate a set of cells with a P-gp inhibitor like Verapamil (e.g., 10 µM) for 30-60 minutes at 37°C.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all cell suspensions to a final concentration of 1-5 µM.
-
Incubation: Incubate the cells for 60 minutes at 37°C, protected from light.
-
Efflux: After incubation, wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123. Resuspend the cells in fresh, pre-warmed medium (with and without the inhibitor for the respective samples) and incubate for another 60-120 minutes to allow for drug efflux.
-
Analysis: Analyze the intracellular fluorescence of Rhodamine 123 by flow cytometry. A lower fluorescence intensity in the resistant cells compared to the parental cells indicates increased efflux. The fluorescence in the resistant cells treated with Verapamil should be increased, confirming P-gp-mediated efflux.
References
- 1. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. kumc.edu [kumc.edu]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Culture Academy [procellsystem.com]
- 8. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. bosterbio.com [bosterbio.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. Western Blot Protocol | R&D Systems Quality Control: R&D Systems [rndsystems.com]
- 14. Flow cytometric analysis of P-glycoprotein function using rhodamine 123 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Clonogenic Assay with (-)-Epipodophyllotoxin Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipodophyllotoxin is a naturally occurring lignan isolated from the Mayapple plant (Podophyllum peltatum)[1]. Its semi-synthetic derivatives, etoposide and teniposide, are widely used as anticancer agents[1][2]. These compounds exert their cytotoxic effects primarily by inhibiting DNA topoisomerase II, an enzyme crucial for managing DNA topology during replication and transcription[3]. This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks, cell cycle arrest, and ultimately, apoptosis[3][4].
The clonogenic assay, or colony formation assay, is a fundamental in vitro method used to assess the ability of a single cell to proliferate indefinitely and form a colony. It is a gold-standard technique for evaluating the long-term efficacy of cytotoxic agents, such as this compound, by measuring the survival and reproductive integrity of cancer cells after treatment. These application notes provide a detailed protocol for conducting a clonogenic assay to evaluate the effects of this compound on cancer cell lines.
Mechanism of Action of this compound
This compound and its derivatives target topoisomerase II. The binding of the drug to the enzyme-DNA complex prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks. This DNA damage triggers a cellular response that can include cell cycle arrest, typically at the S and G2/M phases, and the induction of apoptosis through various signaling pathways[3][4][5][6].
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Apoptosis induced by one new podophyllotoxin glucoside in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deoxypodophyllotoxin induces G2/M cell cycle arrest and apoptosis in HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction and Purification of (-)-Epipodophyllotoxin from Plant Material
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipodophyllotoxin is a naturally occurring aryltetralin lignan of significant interest in the pharmaceutical industry. It serves as a crucial precursor for the semi-synthesis of potent anticancer drugs, including etoposide and teniposide. These drugs are widely used in chemotherapy regimens for various cancers, such as lung cancer, testicular cancer, and lymphomas. The primary natural source of podophyllotoxin, the direct precursor to this compound, is the rhizomes and roots of Podophyllum species, particularly Podophyllum hexandrum (Himalayan Mayapple) and Podophyllum peltatum (American Mayapple). However, the over-harvesting of these slow-growing plants has led to them becoming endangered.[1][2] This has prompted research into alternative plant sources like Anthriscus sylvestris and more sustainable and efficient extraction and purification protocols.
These application notes provide a comprehensive overview and detailed protocols for the extraction and purification of this compound from plant materials. The methodologies described are based on established scientific literature and are intended to guide researchers in obtaining high-purity this compound for further research and development.
Data Presentation
Table 1: Comparison of Extraction Methods and Yields of Podophyllotoxin
| Plant Source | Plant Part | Extraction Method | Solvent(s) | Temperature | Yield of Podophyllotoxin | Reference |
| Podophyllum hexandrum | Roots | Hot Ethanol Extraction with Continuous Stirring | Ethanol | Hot | 7.84% (on dry root wt basis) | [3] |
| Podophyllum peltatum | Leaves | In situ conversion of podophyllotoxin 4-O-β-D-glucopyranoside | Aqueous Buffer | Not Specified | 5.2% (52 mg/g of dry weight) | [4] |
| Podophyllum emodi | Roots | Ethanolic Extraction | Ethanol | Heating | Not Specified | [5] |
| Anthriscus sylvestris | Roots | Supercritical CO2 Extraction | Supercritical CO2 | 60 °C | 2.5 ± 0.4 mg/g | [6] |
| Anthriscus sylvestris | Roots | Conventional Extraction | Ethyl Acetate | Room Temperature | ~3 mg/g of dry initial plant material | [7] |
Table 2: Purity of Deoxypodophyllotoxin after Purification
| Plant Source | Purification Method | Purity | Reference |
| Anthriscus sylvestris | High-Speed Counter-Current Chromatography (HSCCC) | > 98% | [8] |
Experimental Protocols
Protocol 1: Extraction of Podophyllotoxin Resin from Podophyllum sp. Roots
This protocol describes a standard method for obtaining a crude podophyllotoxin-rich resin from the dried roots and rhizomes of Podophyllum species.
Materials and Equipment:
-
Dried and powdered roots/rhizomes of Podophyllum sp.
-
Ethanol (95%) or Methanol
-
Soxhlet apparatus or a large beaker with a magnetic stirrer and hot plate
-
Filter paper and funnel
-
Rotary evaporator
-
Distilled water
Procedure:
-
Maceration/Soxhlet Extraction:
-
Maceration: Weigh 100 g of dried, powdered Podophyllum root and place it in a large beaker. Add 500 mL of 95% ethanol and stir continuously at a moderately elevated temperature (e.g., 40-50 °C) for 4-6 hours.[5]
-
Soxhlet Extraction: Alternatively, place 100 g of the powdered root material into a thimble and extract with 500 mL of 95% ethanol in a Soxhlet apparatus for 6-8 hours.
-
-
Filtration: After extraction, cool the mixture and filter it through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Re-extraction (Optional but Recommended): To maximize yield, re-extract the plant residue with a fresh portion of ethanol.
-
Solvent Evaporation: Combine the ethanolic extracts and concentrate them using a rotary evaporator under reduced pressure at a temperature of 40-50 °C until a thick, resinous extract (podophyllin) is obtained.[5][9]
-
Precipitation of Crude Lignans: Slowly add the concentrated ethanolic extract into a beaker containing 1 L of distilled water while stirring vigorously. The lignans, being less soluble in water, will precipitate.
-
Collection and Drying: Allow the precipitate to settle, then collect it by filtration or decantation. Dry the collected crude resin in a desiccator or a vacuum oven at a low temperature (<40 °C).
Protocol 2: Purification of this compound using Column Chromatography
This protocol outlines the purification of this compound from the crude resin using silica gel column chromatography.
Materials and Equipment:
-
Crude podophyllotoxin resin
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Hexane, Ethyl Acetate, Chloroform, Methanol (all HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Preparation of the Crude Extract for Loading: Dissolve a known amount of the crude resin in a minimal volume of chloroform or the initial mobile phase.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column. Allow the silica gel to settle, ensuring a uniform and air-free packing.
-
Sample Loading: Carefully load the dissolved crude extract onto the top of the packed silica gel column.
-
Elution:
-
Begin elution with a non-polar solvent system, such as n-hexane-ethyl acetate (e.g., 9:1 v/v), and gradually increase the polarity by increasing the proportion of ethyl acetate.[9]
-
A common mobile phase for separating podophyllotoxin and its isomers is a mixture of chloroform and methanol (e.g., 90:10 v/v).[5]
-
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL).
-
TLC Monitoring: Monitor the separation by spotting small aliquots of each fraction onto a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 95:5 v/v) and visualize the spots under a UV lamp at 254 nm.[5] Fractions containing the compound of interest (which will have a specific Rf value) are pooled together.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions containing the purified this compound using a rotary evaporator.
-
Recrystallization: For further purification, the obtained solid can be recrystallized from a suitable solvent like methanol or ethanol to get crystalline this compound.[9]
Protocol 3: High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is for the quantitative analysis and purity assessment of the extracted this compound.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
HPLC grade solvents: Methanol, Water, Acetonitrile
-
Syringe filters (0.45 µm)
-
This compound standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound standard in methanol and then prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a small amount of the purified sample, dissolve it in methanol, and filter it through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of methanol and water or acetonitrile and water.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 280-290 nm.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantification and Purity: Calculate the concentration of this compound in the sample using the calibration curve. The purity can be determined by the peak area percentage of the this compound peak relative to the total peak area in the chromatogram.
Mandatory Visualization
Caption: Workflow for the extraction and purification of this compound.
References
- 1. Synthesis of (−)−deoxypodophyllotoxin and (−)−epipodophyllotoxin via a multi-enzyme cascade in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. central.bac-lac.gc.ca [central.bac-lac.gc.ca]
- 3. researchgate.net [researchgate.net]
- 4. High yield of podophyllotoxin from leaves of Podophyllum peltatum by in situ conversion of podophyllotoxin 4- O-beta-D-glucopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. firsthope.co.in [firsthope.co.in]
Application of (-)-Epipodophyllotoxin in Combination Chemotherapy Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, are potent anti-cancer agents that function primarily as topoisomerase II inhibitors. By stabilizing the covalent intermediate between topoisomerase II and DNA, these compounds lead to the accumulation of double-strand DNA breaks, ultimately triggering cell cycle arrest and apoptosis.[1] To enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity, this compound derivatives are frequently utilized in combination with other chemotherapeutic agents. These combination strategies aim to exploit synergistic interactions by targeting multiple, often complementary, cellular pathways. This document provides detailed application notes, experimental protocols, and data on the use of this compound in combination chemotherapy studies.
Data Presentation: In Vitro Synergistic Effects
The synergistic, additive, or antagonistic effects of this compound derivatives in combination with other anticancer drugs are quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug.
Table 1: IC50 Values of Etoposide and Cisplatin in Human Lung Cancer Cell Lines
| Cell Line | Treatment Time | Etoposide IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | 72 hours | 3.49 | 6.56 |
| BEAS-2B (Normal Lung) | 48 hours | 4.36 | 8.63 |
| BEAS-2B (Normal Lung) | 72 hours | 2.10 | 4.15 |
Data extracted from cytotoxicity analysis on human lung cancer and normal human lung cell lines.
Table 2: Combination Index (CI) for Etoposide and Cisplatin Delivered by Dual-Drug Loaded Nanoparticles in Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Drug Ratio (ET:CPP) | CI at ED50 | Effect |
| H460 | 1:1.8 | 0.44 | Synergistic |
| 344SQ | 1:1.8 | 1.06 | Additive |
Data from a study on co-delivery of etoposide and cisplatin in dual-drug loaded nanoparticles.[2] ET: Etoposide, CPP: Cisplatin prodrug.
Table 3: In Vitro Interaction of Etoposide with Paclitaxel in A549 Human Lung Cancer Cells
| Drug Exposure Schedule | Combination Index (CI) | Observed Effect |
| Concurrent (24 hours) | > 1 | Mild Antagonism |
| Sequential (24 hours) | < 1 | Synergism |
Findings from a study on the effects of drug scheduling with paclitaxel and etoposide.[3]
Signaling Pathways in Combination Therapy
The synergistic effects of this compound derivatives in combination therapies often arise from the simultaneous targeting of multiple critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Etoposide and Cisplatin Combination
The combination of etoposide (a topoisomerase II inhibitor) and cisplatin (a DNA cross-linking agent) is a standard regimen for various cancers. Their synergy stems from the induction of overwhelming DNA damage that surpasses the cell's repair capacity, leading to the activation of apoptotic pathways. The p53 tumor suppressor protein plays a crucial role in this process by sensing DNA damage and initiating cell cycle arrest and apoptosis.
Caption: Synergistic apoptotic pathway of Etoposide and Cisplatin.
Modulation of PI3K/Akt and MAPK Pathways
Chemotherapy, including treatment with etoposide, can paradoxically activate pro-survival signaling pathways like PI3K/Akt/mTOR and MAPK/ERK, leading to chemoresistance.[4] Combining etoposide with inhibitors of these pathways can therefore enhance its cytotoxic effects.
Caption: Etoposide-induced activation of survival pathways.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives alone and in combination.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound derivative (e.g., Etoposide)
-
Combination drug
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment:
-
Prepare serial dilutions of the this compound derivative and the combination drug in culture medium.
-
For single-drug treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Shake the plate gently for 10 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves to determine the IC50 values. For combination studies, calculate the Combination Index (CI) using software like CompuSyn.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Effect of combined treatment with radiation and low dose etoposide on cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combinations of paclitaxel and etoposide in the treatment of lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of Akt and ERK signalling pathways induced by etoposide confer chemoresistance in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of (-)-Epipodophyllotoxin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with the poorly water-soluble compound, (-)-Epipodophyllotoxin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern for experiments?
A1: this compound is a naturally occurring lignan with significant cytotoxic activity. However, its clinical and experimental applications are often hindered by its poor water solubility, which can lead to challenges in formulation, administration, and achieving therapeutic concentrations in aqueous environments.[1][2]
Q2: What are the primary strategies to improve the aqueous solubility of this compound?
A2: The main approaches to enhance the aqueous solubility of this compound and its parent compound, podophyllotoxin, include:
-
Chemical Modification: Synthesizing more soluble derivatives or prodrugs, such as etoposide and etopophos.[3]
-
Use of Cosolvents: Employing mixtures of water-miscible organic solvents.[4][5]
-
Cyclodextrin Complexation: Forming inclusion complexes with cyclodextrins to encapsulate the hydrophobic molecule.[6][7][8]
-
Nanoparticle Formulation: Encapsulating the compound within various nanosystems like liposomes, solid lipid nanoparticles (SLNs), or polymeric nanoparticles.[9][10][11][12]
Q3: How do cyclodextrins increase the solubility of this compound?
A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble molecules like this compound within their cavity, forming an inclusion complex that has significantly improved water solubility.[6][8] This complexation effectively shields the hydrophobic drug from the aqueous environment.
Q4: What are the advantages of using nanoparticle-based delivery systems for this compound?
A4: Nanoparticle-based systems offer several benefits for delivering this compound:
-
Enhanced Solubility and Bioavailability: They can significantly increase the aqueous solubility and, consequently, the bioavailability of the drug.[9][10][14]
-
Controlled Release: Nanoparticles can be engineered for sustained or targeted drug release.[11][12]
-
Improved Stability: Encapsulation can protect the drug from degradation.
-
Reduced Toxicity: By targeting specific tissues, nanoparticles can potentially reduce systemic toxicity.[9][11]
Q5: Are there any commercially available, more soluble analogs of this compound?
A5: Yes, etoposide and teniposide are clinically used anticancer drugs that are semisynthetic derivatives of this compound with improved pharmacological profiles, including better aqueous solubility.[3][15] Etopophos is a phosphate ester prodrug of etoposide designed for enhanced water solubility.[3]
Troubleshooting Guides
Issue 1: Precipitation of this compound in Aqueous Buffer
| Potential Cause | Troubleshooting Step |
| Concentration exceeds solubility limit | Determine the exact solubility of your compound in the specific buffer and temperature you are using. Do not attempt to prepare a stock solution at a concentration higher than its solubility limit. |
| Incorrect solvent for initial stock solution | Dissolve this compound in a small amount of a water-miscible organic solvent like DMSO, ethanol, or DMF before diluting with aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed recommended limits (typically <0.5% for cell-based assays). |
| pH of the buffer | Although this compound does not have ionizable groups that are significantly affected by physiological pH, extreme pH values can affect its stability. Ensure your buffer pH is within a stable range for the compound. |
| Temperature fluctuations | Ensure consistent temperature during solution preparation and storage, as solubility is temperature-dependent. |
Issue 2: Low Efficacy in Cell-Based Assays Due to Poor Solubility
| Potential Cause | Troubleshooting Step |
| Drug precipitation in culture media | Visually inspect the culture media for any signs of precipitation after adding the drug. Consider using a formulation with enhanced solubility, such as a cyclodextrin complex or a nanoparticle formulation. |
| Inaccurate concentration of the dissolved drug | After preparing the stock solution and diluting it in the media, centrifuge the final solution and measure the concentration of the supernatant using a validated analytical method (e.g., HPLC) to confirm the actual concentration of the dissolved drug. |
| Interaction with media components | Serum proteins in the culture media can bind to the drug, reducing its free concentration. Consider reducing the serum percentage if your cell line permits, or use a serum-free medium for the duration of the drug treatment. |
Issue 3: Inconsistent Results in Animal Studies
| Potential Cause | Troubleshooting Step |
| Poor and variable oral bioavailability | The low aqueous solubility of this compound leads to poor absorption from the gastrointestinal tract.[6] For oral administration, consider using a bioavailability-enhancing formulation such as a self-emulsifying drug delivery system (SEDDS), a solid dispersion, or a nanoparticle formulation.[14] |
| Precipitation upon injection | For parenteral administration, if the drug precipitates upon injection into the bloodstream, this can cause embolism and erratic drug distribution. Use a solubilizing formulation suitable for injection, such as a cosolvent system, a cyclodextrin complex, or a sterile nanoparticle suspension. |
| Formulation instability | Ensure the formulation is stable under the storage and administration conditions. For example, nanoparticle suspensions should be checked for aggregation, and solutions should be checked for precipitation over time. |
Data on Solubility Enhancement
The following tables summarize the quantitative improvements in the aqueous solubility of podophyllotoxin (the parent compound of this compound) using different techniques.
Table 1: Solubility Enhancement using Cyclodextrins
| Cyclodextrin Derivative | Fold Increase in Solubility | Final Concentration | Reference |
| Diethylenetriamine-β-cyclodextrin (DETA-β-CD) | ~100 times | 496 mg/L | [16] |
| Mono-6-biotin-amino-6-deoxy-β-cyclodextrin | 9 times | Not specified | [7] |
| pH-sensitive maleamide-β-CD derivative (host-1) | ~500 times | 60.35 mg/mL | [16] |
| pH-sensitive maleamide-β-CD derivative (host-2) | ~190 times | 22.89 mg/mL | [16] |
Note: The initial solubility of podophyllotoxin is cited as approximately 0.12 mg/mL.[16]
Table 2: Nanoparticle Formulations of Podophyllotoxin and its Derivatives
| Nanoparticle Type | Drug | Particle Size (nm) | Encapsulation Efficiency (%) | Reference |
| Poly-D,L-lactide (PLA) NPs | Podophyllotoxin | 100 ± 17 | 17 | [12] |
| Poly-D,L-lactide (PLA) NPs | Etoposide | 163 ± 20 | 48 | [12] |
| Solid Lipid Nanoparticles (SLNs) | Podophyllotoxin | ~50 | Not specified | [11] |
Experimental Protocols
Protocol 1: Preparation of a this compound-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
This protocol is a general guideline based on methods for complexing podophyllotoxin with modified cyclodextrins.[7]
-
Molar Ratio Determination: Determine the optimal molar ratio of this compound to the cyclodextrin derivative (e.g., 1:1, 1:2). This is often established through phase solubility studies.
-
Dissolution: Dissolve the cyclodextrin derivative in deionized water with stirring.
-
Addition of this compound: Prepare a concentrated solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone). Add this solution dropwise to the aqueous cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue stirring the mixture at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-72 hours) to allow for the formation of the inclusion complex. The container should be sealed to prevent solvent evaporation.
-
Filtration (Optional): If there is any uncomplexed, precipitated drug, filter the solution through a 0.45 µm membrane filter.
-
Freeze-Drying (Lyophilization): Freeze the aqueous solution of the complex at a low temperature (e.g., -80°C) and then lyophilize it for 48-72 hours to obtain a solid powder of the inclusion complex.
-
Characterization: The resulting powder can be characterized by techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray diffraction (XRD) to confirm complex formation. The solubility of the complex in water can then be determined.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles (Solvent Evaporation Method)
This protocol is adapted from methods used for encapsulating podophyllotoxin and etoposide in PLA nanoparticles.[12]
-
Organic Phase Preparation: Dissolve a specific amount of this compound and the polymer (e.g., poly-D,L-lactide, PLA) in a volatile organic solvent (e.g., dichloromethane or acetone).
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol, PVA) to act as a stabilizer.
-
Emulsification: Add the organic phase to the aqueous phase and emulsify the mixture using a high-speed homogenizer or a sonicator. This creates an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate. This leads to the precipitation of the polymer, forming solid nanoparticles with the drug encapsulated inside.
-
Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.
-
Washing: Wash the collected nanoparticles several times with deionized water to remove the excess surfactant and any unencapsulated drug.
-
Lyophilization: Resuspend the washed nanoparticles in a small amount of water containing a cryoprotectant (e.g., trehalose) and freeze-dry the suspension to obtain a powder that can be easily redispersed for use.
-
Characterization: Characterize the nanoparticles for their size, zeta potential, drug loading content, and encapsulation efficiency.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for preparing cyclodextrin inclusion complexes.
Caption: Workflow for nanoparticle formulation via solvent evaporation.
References
- 1. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.umcs.pl [journals.umcs.pl]
- 5. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Preparation, characterization and biological evaluation of β-cyclodextrin-biotin conjugate based podophyllotoxin complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scienceopen.com [scienceopen.com]
- 10. scienceopen.com [scienceopen.com]
- 11. db.cngb.org [db.cngb.org]
- 12. Encapsulation of podophyllotoxin and etoposide in biodegradable poly-D,L-lactide nanoparticles improved their anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing the dosage and exposure time of (-)-Epipodophyllotoxin in vitro
Welcome to the Technical Support Center for the in vitro application of (-)-Epipodophyllotoxin. This guide provides troubleshooting, frequently asked questions, and detailed protocols to assist researchers in optimizing their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound and its derivatives like Etoposide?
A1: this compound and its derivatives are inhibitors of the nuclear enzyme DNA topoisomerase II.[1][2][3] They act by stabilizing the covalent intermediate complex formed between topoisomerase II and DNA, which results in the accumulation of protein-linked DNA double-strand breaks.[1][2] This damage prevents the re-ligation of the DNA strands, ultimately blocking cells from completing S phase and mitosis, leading to cell cycle arrest (primarily in the S and G2/M phases) and the induction of apoptosis (programmed cell death).[1][3][4]
Q2: How should I dissolve and store this compound for in vitro use?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For final working concentrations, this stock solution is then diluted in a complete cell culture medium. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, generally kept below 0.1% - 0.5%. Stock solutions should be stored at -20°C or -80°C to maintain stability.
Q3: What are the expected cellular outcomes after treatment?
A3: The primary outcomes are dose-dependent cytotoxicity, induction of apoptosis, and cell cycle arrest, typically at the G2/M phase.[1][3] At lower concentrations (e.g., 0.3 to 10 µg/mL for Etoposide), cells are often inhibited from entering the prophase of mitosis.[1] At higher concentrations (≥10 µg/mL), direct lysis of cells entering mitosis can be observed.[1]
Optimizing Dosage and Exposure Time
Optimizing the dosage and exposure time is critical for achieving reproducible and meaningful results. The ideal conditions can vary significantly between cell lines.
Table 1: Example GI₅₀ / IC₅₀ Values for Podophyllotoxin Derivatives in Human Cancer Cell Lines
The following values are examples from published literature and should be used as a starting point for your own dose-response experiments.
| Compound | Cell Line | Cancer Type | IC₅₀ / GI₅₀ (Concentration) | Citation |
| Podophyllotoxin | PC-3 | Prostate | 0.18 - 9 µM | [5] |
| Podophyllotoxin | DU 145 | Prostate | 0.18 - 9 µM | [5] |
| Podophyllotoxin | HeLa | Cervical | ~37.9 nM | [5] |
| Podophyllotoxin | HT29 | Colorectal | 300 - 600 nM | [6] |
| Podophyllotoxin | DLD1 | Colorectal | 300 - 600 nM | [6] |
| Podophyllotoxin | Caco2 | Colorectal | 300 - 600 nM | [6] |
| Podophyllotoxin Derivative (E5) | A549 | Lung | 0.35 µM | [7] |
| Dimeric Podophyllotoxin | A-549 | Lung | <0.01 µM - 1.63 µM | [8] |
| Dimeric Podophyllotoxin | MCF-7 | Breast | <0.01 µM - 0.11 µM | [8] |
| Dimeric Podophyllotoxin | HL-60 | Leukemia | <0.01 µM - 0.02 µM | [8] |
Table 2: General Guidelines for Exposure Time
The optimal exposure time depends on the cell type's doubling time and the specific endpoint being measured.
| Exposure Time | Typical Endpoint Assay | Rationale & Considerations |
| 12 - 24 hours | Apoptosis (Annexin V staining), DNA Damage (γH2AX staining) | Sufficient for inducing the initial stages of apoptosis and DNA damage response. Useful for mechanistic studies. |
| 24 - 48 hours | Cell Viability/Cytotoxicity (MTT, LDH), Cell Cycle Analysis | A standard duration for assessing cytotoxicity in many cell lines. Allows for the observation of significant cell death and cell cycle arrest.[9][10] |
| 48 - 72 hours | Cell Viability, Colony Formation Assays | Longer exposure may be necessary for slower-growing cell lines or to observe the effects of lower concentrations.[9][11] It's important to monitor vehicle-treated control cells to ensure they do not become over-confluent.[12] |
Troubleshooting Guide
Q4: I am not observing any significant cytotoxicity, even at high concentrations. What could be wrong?
A4: There are several potential reasons for a lack of cytotoxic effect:
-
Drug Insolubility: The compound may have precipitated out of the solution when diluted from the DMSO stock into the aqueous culture medium. Try vortexing the diluted solution before adding it to the cells.
-
Cell Line Resistance: The cell line you are using may be inherently resistant to topoisomerase II inhibitors.[13] This can be due to mechanisms like high expression of drug efflux pumps (e.g., P-gp).[3]
-
Incorrect Dosage: The concentrations used may still be too low for your specific cell line. It is recommended to perform a broad dose-response curve (e.g., from 1 nM to 100 µM) to determine the effective range.
-
Short Exposure Time: The incubation time may be too short for the effects to manifest, especially for slow-growing cells. Try extending the exposure period to 48 or 72 hours.[11]
Q5: My results are inconsistent between experiments. How can I improve reproducibility?
A5: Inconsistent results often stem from minor variations in experimental procedure.
-
Cell Seeding Density: Ensure that cells are seeded at a consistent density across all wells and experiments. Over-confluence or under-confluence can significantly alter a cell's response to a drug.[14]
-
Compound Preparation: Prepare fresh dilutions of the compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Consistent Incubation Time: Use a precise incubation time for all experiments. Small variations can lead to different levels of cell death.
-
Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO) to ensure that the solvent itself is not causing cytotoxicity.
Q6: My vehicle control (DMSO) is showing high levels of cell death. What should I do?
A6: This indicates that your cells are sensitive to the concentration of DMSO being used.
-
Lower DMSO Concentration: The final concentration of DMSO in the culture medium should ideally be ≤ 0.1%. If you must use a higher concentration, perform a dose-response curve for DMSO alone to determine the highest tolerable concentration for your specific cell line.
-
Check Medium Evaporation: In outer wells of a 96-well plate, medium can evaporate more quickly, concentrating the DMSO. Consider not using the outer wells for experimental data or ensure proper humidification in the incubator.
Visualized Workflows and Pathways
Caption: Mechanism of action for this compound.
Caption: Workflow for a dose-response cytotoxicity assay.
Caption: Troubleshooting logic for lack of cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include wells for vehicle control (medium + DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a 37°C, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for 3-4 hours until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium. Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC₅₀ value.[15]
Protocol 2: Apoptosis Detection using Annexin V-FITC/PI Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow Cytometer
Procedure:
-
Cell Treatment: Seed approximately 5 x 10⁴ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of this compound for the desired time (e.g., 24 hours).[7]
-
Cell Collection: Collect both adherent and floating cells. To collect adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at ~300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 500 µL of 1x Binding Buffer.[7] Add 5 µL of Annexin V-FITC and 10 µL of PI.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Cell Cycle Analysis using Propidium Iodide (PI) Staining
This protocol uses PI to stain DNA, allowing for the analysis of cell distribution in different phases of the cell cycle based on DNA content.
Materials:
-
Cells treated in 6-well plates
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow Cytometer
Procedure:
-
Cell Treatment & Collection: Treat cells as described in the apoptosis protocol. Collect all cells by trypsinization and centrifugation.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend the pellet and add dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with cold PBS.
-
Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A in PBS.
-
Incubation: Incubate for 30 minutes at room temperature in the dark. The RNase A will degrade RNA to prevent it from interfering with DNA staining.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Picropodophyllotoxin Inhibits Cell Growth and Induces Apoptosis in Gefitinib-Resistant Non-Small Lung Cancer Cells by Dual-Targeting EGFR and MET - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating the dependency of in vitro benchmark concentrations on exposure time in transcriptomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of in vitro activity of epipodophyllotoxins with other chemotherapeutic agents in human medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. In vitro cytotoxicity testing: Biological and statistical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for minimizing the degradation of (-)-Epipodophyllotoxin during storage
Technical Support Center: (-)-Epipodophyllotoxin Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for minimizing the degradation of this compound during storage. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The main factors contributing to the degradation of this compound are exposure to inappropriate temperatures, light, pH, and oxygen. These factors can lead to epimerization, hydrolysis, oxidation, and photodegradation.
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also recommended to minimize oxidative degradation.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C in a tightly sealed vial, protected from light. For its derivative etoposide, solutions in DMSO can be stored at -20°C for up to one month. Aqueous solutions are not recommended for storage beyond a single day.
Q4: I've observed a change in the expected biological activity of my this compound sample. What could be the cause?
A4: A loss of biological activity can be a direct consequence of chemical degradation. This compound can epimerize to its parent compound, podophyllotoxin, which has a different biological activity profile. Degradation into other byproducts can also reduce the concentration of the active compound. It is advisable to check the purity of your sample using a suitable analytical method like HPLC.
Q5: Can I store this compound at 4°C for a short period?
A5: While short-term storage at 4°C may be acceptable for the solid form, it is not ideal. For solutions, refrigeration at 4°C is generally not recommended as it may not be sufficient to prevent degradation, and for some derivatives like etoposide, it can increase the risk of precipitation depending on the solvent and concentration.[1][2]
Troubleshooting Guides
Issue 1: Unexpected peaks appear in the HPLC chromatogram of my this compound sample.
-
Possible Cause 1: Epimerization. this compound can undergo epimerization at the C-2 position to form podophyllotoxin, especially under thermal stress or non-neutral pH conditions.
-
Troubleshooting Step: Compare the retention time of the unexpected peak with a podophyllotoxin standard. Ensure that solutions are prepared in a neutral pH buffer and stored at low temperatures.
-
-
Possible Cause 2: Hydrolysis. The lactone ring of this compound is susceptible to hydrolysis under acidic or basic conditions, leading to the formation of podophyllic acid or its epimer.
-
Troubleshooting Step: Maintain the pH of your solutions within a neutral range (pH 6-7.5). Avoid prolonged storage in aqueous buffers.
-
-
Possible Cause 3: Oxidation. Exposure to air can lead to oxidative degradation.
-
Troubleshooting Step: Store solid samples and solutions under an inert atmosphere. Use degassed solvents for preparing solutions.
-
Issue 2: The concentration of my this compound solution appears to have decreased over time.
-
Possible Cause 1: Precipitation. The solubility of this compound and its derivatives can be limited in aqueous solutions. Changes in temperature or solvent composition can lead to precipitation. Studies on etoposide have shown that its stability is concentration-dependent, with precipitation being a major issue at higher concentrations.[1][2]
-
Troubleshooting Step: Visually inspect the solution for any particulate matter. If possible, gently warm the solution to see if the precipitate redissolves. Consider preparing more dilute solutions or using a different solvent system. For etoposide, glucose 5% in water has been shown to be a better diluent than 0.9% NaCl for higher concentrations.[2]
-
-
Possible Cause 2: Adsorption to container surfaces. Highly lipophilic compounds can adsorb to the surface of plastic containers.
-
Troubleshooting Step: Use glass or polypropylene vials for storage.
-
-
Possible Cause 3: Degradation. As discussed in Issue 1, chemical degradation will lead to a decrease in the concentration of the parent compound.
-
Troubleshooting Step: Analyze the sample using a validated stability-indicating HPLC method to identify and quantify any degradation products.
-
Data Presentation: Summary of Stability Recommendations
The following table summarizes the key factors affecting the stability of this compound and provides recommended conditions to minimize degradation.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High temperatures, freeze-thaw cycles | Solid: -20°C; Solution: -20°C to -80°C | Prevents thermal degradation and epimerization.[3] |
| Light | Exposure to UV and visible light | Store in amber vials or protect from light | Minimizes photodegradation. |
| pH | Acidic (< 6) and basic (> 7.5) conditions | Neutral pH (6.0 - 7.5) | Reduces the risk of hydrolysis of the lactone ring. The stability of the related compound etoposide is optimal between pH 4 and 5.[1] |
| Oxygen | Exposure to air | Store under an inert gas (e.g., Argon) | Prevents oxidative degradation. |
| Solvent (for solutions) | Prolonged storage in aqueous buffers | Prepare fresh or use aprotic solvents like DMSO for stock solutions | Minimizes hydrolysis and improves solubility. |
| Concentration (for solutions) | High concentrations in aqueous media | Use the lowest feasible concentration | Reduces the risk of precipitation.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a hot air oven at 105°C for 48 hours. Also, reflux the stock solution at 60°C for 8 hours.
-
Photodegradation: Expose the stock solution and the solid compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near-UV energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, dilute with mobile phase to a suitable concentration (e.g., 100 µg/mL), and analyze by a stability-indicating HPLC method.
-
A control sample (unstressed) should be analyzed concurrently.
Protocol 2: Stability-Indicating HPLC Method
This is a general HPLC method that can be optimized for the analysis of this compound and its degradation products.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) can be used. For example, start with 30% acetonitrile and increase to 70% over 20 minutes.[4][5][6]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the intended purpose of stability testing.
Mandatory Visualizations
Caption: Major degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Stability of Etoposide Solutions in Disposable Infusion Devices for Day Hospital Cancer Practices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Physicochemical stability of etoposide diluted at range concentrations between 0.38 and 1.75 mg/mL in polyolefin bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. HPLC Method for Analysis of Podophyllotoxin on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Side Effects of (-)-Epipodophyllotoxin Derivatives in Preclinical Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Epipodophyllotoxin derivatives, such as etoposide and teniposide, in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of etoposide and teniposide observed in preclinical models?
A1: The most frequently reported side effects in animal models include myelosuppression (neutropenia, thrombocytopenia), gastrointestinal toxicity (diarrhea, mucositis), and alopecia.[1][2][3] Hypersensitivity reactions have also been noted, particularly with teniposide.[4]
Q2: What is the primary mechanism of action leading to these side effects?
A2: Etoposide and teniposide are topoisomerase II inhibitors. By stabilizing the topoisomerase II-DNA complex, they lead to DNA strand breaks in rapidly dividing cells.[5][6] This affects not only cancer cells but also healthy, highly proliferative cells in the bone marrow, hair follicles, and gastrointestinal tract, leading to the observed side effects.
Q3: Are there established dose ranges for inducing specific side effects in rodent models?
A3: Yes, dose ranges vary depending on the animal model, route of administration, and the specific side effect being studied. The tables below provide a summary of reported doses and toxicity data. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental goals.
Q4: Can side effects be managed without compromising the antitumor efficacy of the drugs?
A4: Several strategies aim to mitigate side effects while preserving the therapeutic effect. For instance, the use of hematopoietic growth factors can manage myelosuppression.[7] Localized treatments for alopecia have been explored to avoid systemic interference with the anti-cancer activity.[8]
Troubleshooting Guides
Issue 1: Unexpectedly High Mortality in Study Animals
Possible Cause:
-
Incorrect Dosing or Overdose: Calculation errors, incorrect formulation, or rapid intravenous injection can lead to acute toxicity. Etoposide administration should be slow, typically over 30 to 60 minutes, to avoid hypotension.[9]
-
Vehicle Toxicity: The solvents used to dissolve etoposide or teniposide, such as polysorbate 80 or ethanol, can have inherent toxicity.
-
Batch-to-Batch Variability: Inconsistent drug purity or formulation between batches can lead to variable toxicity.[10]
-
Animal Health Status: Underlying health issues in the animals can increase their susceptibility to drug toxicity.
Troubleshooting Steps:
-
Verify Calculations and Formulation: Double-check all dose calculations, including human-to-animal dose conversions. Ensure the drug is properly dissolved and the final concentration is accurate.
-
Administer as a Slow Infusion: For intravenous administration, infuse the drug over a recommended period (e.g., 30-60 minutes) to minimize acute cardiovascular effects.[9]
-
Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to assess its potential toxicity.
-
Source from a Reputable Supplier: Obtain drugs from a reliable source that provides a certificate of analysis for each batch.
-
Health Monitoring: Ensure animals are healthy before starting the experiment and monitor them closely for signs of distress.
Issue 2: Inconsistent or Mild Side Effect Presentation
Possible Cause:
-
Suboptimal Dosing: The dose may be too low to induce the desired level of toxicity.
-
Route of Administration: The bioavailability and toxicity can vary significantly with the route of administration (e.g., oral vs. intravenous).
-
Animal Strain and Sex: Different strains and sexes of rodents can have varying sensitivities to chemotherapy.
-
Drug Stability: Improper storage or handling can lead to degradation of the compound.
Troubleshooting Steps:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose for your model and desired effect.
-
Optimize Administration Route: Refer to the literature to select the most appropriate route of administration for your research question.
-
Standardize Animal Model: Use a consistent strain, age, and sex of animals throughout your studies.
-
Follow Storage Recommendations: Store the drug according to the manufacturer's instructions, protected from light and at the correct temperature.
Quantitative Data
Table 1: Acute Toxicity (LD50) of Etoposide in Preclinical Models [11][12][13]
| Animal Species | Route of Administration | LD50 (mg/kg) |
| Mouse | Intravenous (IV) | 15 - 15.07 |
| Intraperitoneal (IP) | 64 | |
| Subcutaneous (SC) | 143 | |
| Oral | 215 | |
| Rat | Intravenous (IV) | 58 |
| Intraperitoneal (IP) | 39 | |
| Subcutaneous (SC) | >200 | |
| Oral | 1784 | |
| Rabbit | Intravenous (IV) | 37 - >80 |
Table 2: Dose-Dependent Side Effects of Etoposide and Teniposide in Rodent Models
| Drug | Animal Model | Dose and Route | Observed Side Effect(s) | Reference |
| Etoposide | Mouse | 20-25 mg/kg, IP (daily for 5 days) | Myelosuppression (significant reduction in white blood cells, neutrophils, lymphocytes) | [3] |
| Etoposide | Rat | 0.4 mg/kg/day, IV (gestation days 6-15) | Embryotoxicity and teratogenicity | [2] |
| Teniposide | Mouse | 20 mg/kg, IV (single dose) | Moderate primary tumor reduction, marked antimetastatic activity | [14] |
| Teniposide | Mouse | 6.5 mg/kg, IV (3 doses) | Significant primary tumor reduction, elimination of metastases | [14] |
| Teniposide | Mouse | 3.4 mg/kg | LD10 | [1] |
Experimental Protocols
Protocol 1: Management of Etoposide-Induced Myelosuppression with G-CSF in Mice
Objective: To mitigate etoposide-induced neutropenia.
Materials:
-
Etoposide
-
Recombinant human Granulocyte-Colony Stimulating Factor (G-CSF, e.g., Filgrastim)
-
Sterile saline for injection
-
Appropriate animal model (e.g., C57BL/6 mice)
Procedure:
-
Etoposide Administration: Administer etoposide at a predetermined myelosuppressive dose (e.g., 20-25 mg/kg, IP) daily for 3-5 days.
-
G-CSF Administration:
-
Begin G-CSF administration 24 hours after the final dose of etoposide.
-
Administer G-CSF subcutaneously at a dose of 4-5 µg/kg/day.[15]
-
Continue daily G-CSF administration for 3-5 days or until neutrophil counts recover.
-
-
Monitoring:
-
Collect peripheral blood samples via tail vein or saphenous vein at baseline, at the nadir of neutropenia (typically 7-14 days post-etoposide), and during the recovery phase.
-
Perform complete blood counts (CBCs) to assess neutrophil, platelet, and red blood cell counts.
-
Monitor animal weight and overall health daily.
-
Protocol 2: Management of Chemotherapy-Induced Diarrhea with Loperamide in Rats
Objective: To alleviate diarrhea induced by etoposide or teniposide.
Materials:
-
Etoposide or Teniposide
-
Loperamide hydrochloride
-
Vehicle for loperamide (e.g., 0.5% methylcellulose)
-
Appropriate animal model (e.g., Wistar rats)
Procedure:
-
Induction of Diarrhea: Administer etoposide or teniposide at a dose known to induce diarrhea. This may require a pilot study.
-
Loperamide Administration:
-
Based on clinical guidelines for chemotherapy-induced diarrhea, a starting dose of loperamide can be adapted for preclinical models. A common approach is to administer loperamide after the first loose stool.[16]
-
A potential starting dose for rats is 1.5 mg/kg, subcutaneously, twice a day.[17]
-
Adjust the dose and frequency based on the severity of diarrhea.
-
-
Monitoring:
-
Observe fecal consistency and frequency daily.
-
Monitor for signs of dehydration (e.g., skin turgor, decreased activity) and provide supportive care (e.g., subcutaneous fluids) as needed.
-
Record body weight daily.
-
Signaling Pathways and Experimental Workflows
Caption: Etoposide-induced apoptotic signaling pathway.
Caption: Signaling pathway of chemotherapy-induced alopecia.
Caption: Experimental workflow for managing myelosuppression.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. thymic.org [thymic.org]
- 3. The skeletal impact of the chemotherapeutic agent etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. G-CSF-Induced Emergency Granulopoiesis Modulates Neutrophil Effector Function in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Randomized cross-over clinical trial to study potential pharmacokinetic interactions between cisplatin or carboplatin and etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. G-CSF and GM-CSF in Neutropenia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemotherapy-Induced Hair Loss: The Use of Biomarkers for Predicting Alopecic Severity and Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medline.com [medline.com]
- 12. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Etoposide | C29H32O13 | CID 36462 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Activity and pharmacokinetics of teniposide in Lewis lung carcinoma-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Prevention of chemotherapy-induced neutropenia using G-CSF with VACOP-B--a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. KoreaMed Synapse [synapse.koreamed.org]
Overcoming synthetic challenges in the total synthesis of (-)-Epipodophyllotoxin
Welcome to the technical support center for the total synthesis of (-)-Epipodophyllotoxin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common synthetic challenges. Here you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound and its parent compound, podophyllotoxin.
Q1: I am observing poor diastereoselectivity in the lactone ring formation, leading to a mixture of podophyllotoxin and its epimer, picropodophyllotoxin. How can I favor the formation of the desired trans-lactone?
A1: The formation of the thermodynamically more stable cis-lactone (picropodophyllotoxin) is a common challenge. The trans-lactone of podophyllotoxin can easily epimerize under basic conditions[1]. To favor the desired trans-lactone, consider the following:
-
Strict pH Control: Maintain acidic or neutral conditions during the cyclization and work-up steps. Avoid basic reagents that can catalyze epimerization.
-
Reagent Selection: For lactonization, consider using dehydrating agents that operate under neutral or acidic conditions, such as dicyclohexylcarbodiimide (DCC) with a catalytic amount of an acid.
-
Temperature Control: Perform the lactonization at low temperatures to minimize epimerization.
-
Purification Strategy: If a mixture is obtained, careful chromatographic separation is often required. Isomerization can sometimes occur on silica gel, so rapid purification with a less acidic or deactivated stationary phase may be necessary.
Q2: My overall yield for the synthesis is consistently low. Which steps are the most critical for yield optimization?
A2: Low overall yields in a multi-step synthesis like that of this compound can be attributed to several factors. Key areas to investigate include:
-
Initial Condensation/Cyclization Steps: Reactions such as the Diels-Alder or Pictet-Spengler type cyclizations are crucial for establishing the core structure. Optimization of catalysts, solvents, and temperature is critical. For instance, in related syntheses, harsh conditions in Pictet-Spengler reactions (refluxing with strong acids) can lead to side products[2].
-
Stereocenter Control: Reactions that set the four contiguous chiral centers are prone to yield loss if diastereoselectivity is not high. Revisit the conditions for any stereoselective reductions, alkylations, or aldol condensations.
-
Protecting Group Strategy: Inefficient protection or deprotection of functional groups can significantly impact yield. Ensure your protecting groups are robust to the reaction conditions and can be removed cleanly and in high yield.
-
Purification Losses: Due to the presence of multiple polar functional groups and the potential for isomer mixtures, purification can be challenging. Optimize your chromatographic conditions to minimize product loss.
Q3: I am struggling with the epimerization at the C-3 position. How can I control the stereochemistry at this center?
A3: Control of the C-3 stereocenter is a known challenge. In some synthetic routes, this is addressed via a directed epimerization step. For example, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported for the epimerization at C-3 in the synthesis of (+)-podophyllotoxin[3][4].
-
If you desire the opposite epimer: You can intentionally use a base like DBU to epimerize to the thermodynamically more stable product.
-
To prevent epimerization: Avoid prolonged exposure to basic conditions. If a basic step is necessary, use milder bases and lower reaction temperatures.
Q4: The glycosylation step to produce etoposide from the aglycone is proving difficult. What are the key parameters to optimize?
A4: The glycosylation of the hindered C4-hydroxyl group of the epipodophyllotoxin aglycone is a challenging transformation. Success often depends on the choice of glycosyl donor, promoter, and reaction conditions.
-
Glycosyl Donor: The nature of the protecting groups on the sugar moiety and the leaving group at the anomeric position are critical.
-
Promoter/Catalyst: A variety of promoters can be used, including Lewis acids. A highly efficient method utilizing a catalytic amount of a Au(I) complex with an ortho-alkynylbenzoate glycosyl donor has been reported to give excellent yields[5].
-
Substrate Sensitivity: The aglycone is sensitive to both acidic and basic conditions. Therefore, mild reaction conditions are essential to prevent degradation or side reactions.
Quantitative Data Summary
The following tables provide a summary of yields for key transformations in the synthesis of podophyllotoxin and its derivatives from various literature reports.
Table 1: Overall Yields of Selected Total Syntheses
| Target Molecule | Number of Steps | Overall Yield (%) | Reference |
| (+)-Podophyllotoxin | 7 | 24 | [3][4] |
| Etoposide | - | 18 | [5] |
| Teniposide | - | 9 | [5] |
Table 2: Yields of Key Synthetic Steps
| Reaction | Starting Material | Product | Reagents/Conditions | Yield (%) | Reference |
| Dihydronaphthalene formation | Pyranone and dimethyl maleate | Dihydronaphthalene intermediate | 140 °C | 71 | [3] |
| Epimerization at C-3 | C-3 epimer of intermediate | Desired C-3 intermediate | DBU | High | [3] |
| Glycosylation | 4'-Demethylepipodophyllotoxin | Etoposide aglycone glucoside | Au(I) catalyst, glycosyl donor | Excellent | [5] |
| Podophyllotoxin derivative synthesis | Podophyllotoxin, DCC, DMAP | C4-modified derivative | CH₂Cl₂, 0 °C, 8h | 74.5 | [6] |
Experimental Protocols
Protocol 1: Epimerization at C-3 using DBU
This protocol is adapted from the synthesis of (+)-podophyllotoxin and can be applied to control the stereochemistry at the C-3 position[3].
-
Dissolve the substrate (the C-3 epimer) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (typically 1.1 to 1.5 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Protocol 2: General Procedure for DCC/DMAP Mediated Esterification at C-4
This protocol is based on the synthesis of novel podophyllotoxin derivatives with modifications at the C-4 position[6].
-
Dissolve podophyllotoxin (1.0 eq.), the carboxylic acid to be coupled (1.5 eq.), and a catalytic amount of 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (CH₂Cl₂).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) to the stirred solution.
-
Allow the reaction to stir at 0 °C for the specified time (e.g., 8 hours), monitoring by TLC.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/petroleum ether).
Visualizations
Diagram 1: Troubleshooting Logic for Low Diastereoselectivity
Caption: A flowchart to diagnose and address poor diastereoselectivity.
Diagram 2: General Workflow for Synthesis and Purification
Caption: A generalized workflow for the synthesis and purification of this compound.
References
- 1. Podophyllotoxin: History, Recent Advances and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 3. Synthesis of podophyllotoxin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of podophyllotoxin - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. A Highly Efficient Approach To Construct (epi)-Podophyllotoxin-4-O-glycosidic Linkages as well as Its Application in Concise Syntheses of Etoposide and Teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for the Derivatization of (-)-Epipodophyllotoxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the derivatization of (-)-Epipodophyllotoxin. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common derivatization of this compound focuses on the modification of the C4 position to enhance its therapeutic properties and overcome limitations such as poor water solubility and drug resistance.[1][2] Key strategies include:
-
Glycosylation: Introduction of a sugar moiety at the C4 hydroxyl group is a primary strategy, leading to clinically important anticancer drugs like Etoposide and Teniposide.[1][3]
-
Esterification and Carbamate Formation: The C4 hydroxyl group can be converted into various esters and carbamates to explore structure-activity relationships.
-
Introduction of Amino Acid and Peptide Moieties: Conjugating amino acids or peptides can improve drug targeting and reduce toxicity.
-
Hybridization with other Bioactive Molecules: Linking this compound with other pharmacophores is a promising approach to develop novel drug candidates with improved efficacy.
Q2: Why is the glycosylation of the C4 hydroxyl group of this compound challenging?
A2: The C4 hydroxyl group in this compound is in an axial orientation, which makes it sterically hindered and less nucleophilic. This inherent structural feature leads to lower reactivity and can result in low yields and decomposition of the starting material during glycosylation reactions.[3]
Q3: What is the significance of the 4'-demethylation of podophyllotoxin?
A3: 4'-Demethylepipodophyllotoxin is a key intermediate in the synthesis of potent anticancer agents like etoposide. The free phenolic hydroxyl group at the 4' position is crucial for the topoisomerase II inhibitory activity of these drugs. The demethylation of podophyllotoxin, followed by epimerization at C2, yields 4'-demethylepipodophyllotoxin.[4][5]
Troubleshooting Guides
Low Reaction Yield
Q: My derivatization reaction is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A: Low yields in this compound derivatization, particularly glycosylation, are a common issue. A systematic approach to troubleshooting is recommended:
| Potential Cause | Recommended Solution |
| Poor Reactivity of the C4-OH Group | The axial orientation of the C4-hydroxyl group in this compound leads to poor nucleophilicity. Consider using a more reactive glycosyl donor or a more potent catalyst system. For instance, gold(I) catalysts have shown to be highly effective.[3] |
| Suboptimal Catalyst/Promoter | The choice of Lewis acid or promoter is critical. If using TMSOTf results in low yields, consider switching to other catalysts like BF3·Et2O or a Au(I) complex, which have been reported to improve yields significantly.[3][6] |
| Inappropriate Reaction Conditions | Temperature, solvent, and reaction time play a crucial role. Many glycosylation reactions are initiated at low temperatures (e.g., -20°C to -30°C) and slowly warmed. Optimizing these parameters can minimize side reactions and decomposition.[6] |
| Decomposition of Starting Material | This compound can be sensitive to harsh reaction conditions. Monitor the reaction closely using TLC to avoid prolonged reaction times that can lead to decomposition. Using milder catalysts and optimized conditions can mitigate this.[3] |
| Issues with Protecting Groups | In multi-step syntheses, the choice and stability of protecting groups are important. Ensure the protecting group on the 4'-hydroxyl group is stable under the derivatization conditions and can be removed efficiently without affecting the newly introduced moiety. |
Side Product Formation and Impurities
Q: I am observing significant side product formation in my reaction mixture. How can I minimize this?
A: The formation of side products is a common challenge that can complicate purification and reduce the yield of the desired product.
| Potential Cause | Recommended Solution |
| Epimerization | The stereochemistry of this compound is crucial for its biological activity. Harsh reaction conditions or certain reagents can cause epimerization at stereocenters. Employing milder reaction conditions and stereoselective catalysts can help maintain the desired stereochemistry. |
| Formation of anhydro-derivatives | Dehydration can occur under acidic conditions, leading to the formation of anhydro-derivatives. Careful control of the amount of Lewis acid and the reaction temperature is necessary to prevent this side reaction. |
| Reaction with other functional groups | While the C4-OH is the primary site for derivatization, other functional groups in the molecule could potentially react under certain conditions. The use of appropriate protecting groups for sensitive functionalities can prevent unwanted side reactions. |
Purification Challenges
Q: I am having difficulty purifying my derivatized product. What strategies can I use?
A: The purification of this compound derivatives can be challenging due to the presence of closely related impurities and the potential for degradation on stationary phases.
| Issue | Recommended Solution |
| Similar Polarity of Product and Starting Material | If the product and unreacted starting material have similar polarities, separation by column chromatography can be difficult. Optimize your chromatography conditions (e.g., solvent system, gradient) or consider alternative purification techniques like preparative HPLC. |
| Product Degradation on Silica Gel | Some derivatives may be sensitive to the acidic nature of silica gel. In such cases, using neutral or basic alumina for chromatography, or employing other techniques like flash chromatography with a less acidic stationary phase, may be beneficial. |
| Removal of Catalysts and Reagents | Ensure that the work-up procedure effectively removes all catalysts and excess reagents, as these can interfere with purification and crystallization. Aqueous washes and extractions are crucial steps. |
Quantitative Data Presentation
Table 1: Optimization of Glycosylation of epi-Podophyllotoxin (2) with Glycosyl Donor (5)
| Entry | Catalyst (equiv) | Additive | Donor (equiv) | Yield of 17 (%) |
| 1 | TMSOTf (0.2) | 4 Å MS | 2.0 | 45 |
| 2 | TMSOTf (0.13) | 5 Å MS | 3.0 | 74 |
| 3 | Ph3PAuOTf (0.2) | 5 Å MS | 2.0 | 88 |
Data adapted from a study on constructing (epi)-Podophyllotoxin-4-O-glycosidic linkages.[3]
Table 2: Yields of Etoposide Synthesis under Different Catalytic Conditions
| Catalyst | Yield (%) | Reference |
| Boron trifluoride etherate | ~60 | Patent WO2000015647A2[6] |
| Trimethylsilyl trifluoromethane sulfonate (TMSOTf) | 54 (based on 4'-demethyl-epipodophyllotoxin) | Patent US6384201B1[2] |
Experimental Protocols
Protocol 1: Synthesis of 4'-Demethylepipodophyllotoxin from Podophyllotoxin
This protocol describes a method for the demethylation and epimerization of podophyllotoxin to yield the key intermediate 4'-demethylepipodophyllotoxin.
Materials:
-
Podophyllotoxin
-
Trifluoroacetic acid
-
D,L-Methionine
-
Methanesulfonic acid
-
Acetone
-
Water
-
Sodium bicarbonate (NaHCO3)
-
Ethyl acetate
-
Sodium sulfate (Na2SO4)
Procedure:
-
Dissolve podophyllotoxin (100 g, 0.24 mol) in trifluoroacetic acid (186 ml) with stirring.
-
Cool the reaction mixture to 0°C.
-
Add a solution of D,L-methionine (198 g, 1.32 mol) in methanesulfonic acid (500 ml) while maintaining the temperature between 10 and 20°C.
-
Pour the reaction mixture into an acetone-water mixture and neutralize with NaHCO3.
-
Extract the product with ethyl acetate (3 x 1 L).
-
Wash the combined organic phases with a saturated NaHCO3 solution.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate under reduced pressure to obtain crude 4'-demethylepipodophyllotoxin.
-
The crude product can be purified by chromatography on silica gel or by recrystallization.[4]
Protocol 2: General Procedure for the Glycosylation of 4'-Demethylepipodophyllotoxin (Synthesis of Etoposide)
This protocol outlines a general procedure for the glycosylation step in the synthesis of etoposide.
Materials:
-
4'-Demethylepipodophyllotoxin (protected at the 4'-OH group, e.g., with a carbobenzoxy group)
-
Glycosyl donor (e.g., 2,3-di-O-dichloroacetyl-(4,6-O-ethylidene)-β-D-glucopyranose)
-
Dichloromethane (CH2Cl2), anhydrous
-
Lewis acid catalyst (e.g., Boron trifluoride etherate or TMSOTf)
-
Molecular sieves (e.g., 5 Å)
-
Water
-
Sodium sulfate (Na2SO4)
Procedure:
-
To a solution of the protected 4'-demethylepipodophyllotoxin and the glycosyl donor in anhydrous CH2Cl2 containing activated 5 Å molecular sieves, cool the mixture to the desired temperature (e.g., -20°C to -30°C).
-
Slowly add the Lewis acid catalyst (e.g., boron trifluoride etherate) with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and wash the solution with water.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to afford the crude glycosylated product.
-
The crude product is then subjected to deprotection steps to yield etoposide.[6]
Visualizations
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Logical workflow for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. US6384201B1 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
- 3. datapdf.com [datapdf.com]
- 4. US6008382A - Method for preparing 4'-Demethylepipodophyllotoxin from podophyllotoxin - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. WO2000015647A2 - Synthetic method for the preparation of the antineoplastic agent etoposide - Google Patents [patents.google.com]
How to address the low yield of (-)-Epipodophyllotoxin from natural plant sources
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Epipodophyllotoxin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenge of low yields from natural plant sources and in vitro cultures.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound low from its natural plant sources like Podophyllum hexandrum?
A1: The low yield of this compound from natural sources is a significant challenge due to several factors. The primary plant source, Podophyllum hexandrum (Himalayan mayapple), is an endangered species due to over-exploitation and habitat loss.[1][2][3] The plant has a long juvenile phase and poor fruit setting ability, which limits its natural propagation and organized cultivation.[4] Furthermore, the concentration of podophyllotoxin, the precursor to epipodophyllotoxin, can be highly variable in wild populations.[5]
Q2: What are the main alternatives to extracting this compound from wild plants?
A2: The main alternatives to extraction from wild plants include:
-
Plant Cell and Organ Cultures: In vitro cultivation of Podophyllum cells or tissues offers a controlled environment for production, independent of geographical and climatic factors.[6][7]
-
Metabolic Engineering: This approach involves understanding the biosynthetic pathway of podophyllotoxin and genetically engineering microorganisms (like E. coli or S. cerevisiae) or other plants to produce the compound.[1][8][9]
-
Chemical Synthesis: While the complex structure of this compound, with its four contiguous chiral centers, makes complete chemical synthesis difficult and often not economically viable, semi-synthesis from related precursors is common for producing derivatives like etoposide.[8][10][11]
Q3: What are the major bottlenecks in the metabolic engineering of this compound?
A3: A significant bottleneck in the metabolic engineering of this compound is the incomplete elucidation of its biosynthetic pathway. While many enzymes in the lignan pathway leading to deoxypodophyllotoxin have been identified, the final enzymatic step(s) converting deoxypodophyllotoxin to podophyllotoxin and subsequently to epipodophyllotoxin are not yet fully characterized.[3][8][9] Identifying and characterizing these enzymes, likely cytochrome P450s, is crucial for successfully engineering the pathway in a heterologous host.[3]
Troubleshooting Guides for In Vitro Cultures
Issue: Low Podophyllotoxin Yield in Plant Cell Suspension Cultures
This guide provides troubleshooting steps for researchers experiencing low yields of podophyllotoxin in plant cell suspension cultures of Podophyllum species or other producing lines like Linum album.
Potential Cause & Troubleshooting Step
-
Suboptimal Elicitation: The absence or use of ineffective elicitors can significantly limit secondary metabolite production. Elicitors are compounds that trigger defense responses in plant cells, often leading to increased production of desired compounds.
-
Solution: Introduce biotic or abiotic elicitors into your culture medium. The choice of elicitor and its concentration are critical and require optimization. Refer to the data table below for a comparison of different elicitors.
-
-
Incorrect Timing of Elicitation: The growth phase of the cell culture at the time of elicitation can impact the response.
-
Inadequate Culture Conditions: Factors such as medium composition, light, and agitation can affect cell growth and secondary metabolite production.
-
Solution:
-
Carbon Source: Substituting sucrose with glucose in the culture medium has been shown to improve both cell growth and podophyllotoxin production.[15][16]
-
Light: Cultivating the cells in the dark can favor the biosynthesis of podophyllotoxin.[15][16]
-
Agitation: Ensure adequate mixing to prevent cell sedimentation and ensure nutrient distribution, but avoid excessive shear stress that can damage cells. An agitation speed of around 100 rpm has been found to be effective in a bioreactor setting.[15][16]
-
-
Data Presentation: Elicitor Impact on Podophyllotoxin Yield
The following table summarizes the effect of various elicitors on podophyllotoxin (PTOX) yield in Podophyllum hexandrum cell suspension cultures, based on published data.
| Elicitor | Optimal Concentration | Peak PTOX Yield (µg/g Dry Weight) | Reference |
| Chitosan | 50 mg/L | - | [12] |
| Chitosan | 150 mg/L | 619.33 | [12][13][14] |
| Sodium Chloride (NaCl) | 50 mg/L | - | [12][13] |
| Salicylic Acid | 15 mg/L | - | [12][13] |
| Sodium Alginate (NaAlg) | 20 mg/L | - | [12][13] |
| Sodium Alginate (NaAlg) | 50 mg/L | 423.00 | [12] |
| Control (No Elicitor) | - | 2.7 | [12] |
Experimental Protocols
Protocol 1: Elicitation of Podophyllotoxin Production in P. hexandrum Callus Suspension Cultures
This protocol is based on studies demonstrating the enhancement of podophyllotoxin production using elicitors.[12][13][14]
1. Establishment of Callus Suspension Culture:
- Initiate callus cultures from sterile explants of P. hexandrum on a suitable medium like Murashige and Skoog (MS) medium supplemented with appropriate plant growth regulators.
- Transfer established calli to liquid MS medium to initiate suspension cultures.
- Subculture the suspension cultures regularly (e.g., every 15 days) and maintain them on a rotary shaker in the dark.
2. Elicitor Preparation and Application:
- Prepare stock solutions of the desired elicitors (e.g., Chitosan, NaCl, Salicylic Acid, Sodium Alginate) and sterilize them.
- Grow the callus suspension cultures for a specified period (e.g., 45 days) to reach the desired growth phase (typically exponential).
- Add the elicitor to the culture medium at the predetermined optimal concentration.
3. Incubation and Harvesting:
- Incubate the elicited cultures for a specific duration (e.g., 24 to 48 hours).
- Harvest the callus cells by filtration.
- Freeze-dry the harvested cells to determine the dry weight.
4. Extraction and Quantification of Podophyllotoxin:
- Extract podophyllotoxin from the dried and powdered cell mass using a suitable solvent system (e.g., methanol/dichloromethane).[17]
- Quantify the podophyllotoxin content using High-Performance Liquid Chromatography (HPLC).
Visualizations
Podophyllotoxin Biosynthetic Pathway
The following diagram illustrates the key steps in the biosynthetic pathway of podophyllotoxin, starting from the precursor coniferyl alcohol. Understanding this pathway is crucial for metabolic engineering efforts.
Caption: Simplified biosynthetic pathway of this compound.
Experimental Workflow for Elicitation
This workflow diagram outlines the general steps for conducting an elicitation experiment to enhance podophyllotoxin yield in plant cell cultures.
Caption: Workflow for enhancing podophyllotoxin yield via elicitation.
References
- 1. research.rug.nl [research.rug.nl]
- 2. Production of podophyllotoxin from Podophyllum hexandrum: a potential natural product for clinically useful anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. wjpls.org [wjpls.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Plant cell culture strategies for the production of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.rug.nl [pure.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. datapdf.com [datapdf.com]
- 11. Synthesis and antitumor activity of structural analogues of the epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. xianshiyoudaxuexuebao.com [xianshiyoudaxuexuebao.com]
- 13. jptcp.com [jptcp.com]
- 14. researchgate.net [researchgate.net]
- 15. Production of podophyllotoxin by plant cell cultures of Podophyllum hexandrum in bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting (-)-Epipodophyllotoxin Cell Viability Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (-)-Epipodophyllotoxin and its derivatives, such as etoposide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address unexpected results in your cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during cell viability and apoptosis assays with this compound.
Q1: My untreated control cells show low viability in the MTT/MTS assay. What could be the cause?
A1: Low viability in control cells can stem from several factors unrelated to the drug treatment. Here's a troubleshooting guide:
-
Cell Seeding Density: Plating too few cells can lead to poor growth and low metabolic activity. Conversely, over-confluency can lead to nutrient depletion and cell death. It is crucial to optimize the cell seeding density for your specific cell line.[1]
-
Culture Conditions: Ensure optimal culture conditions, including appropriate media, serum concentration, temperature, humidity, and CO2 levels.[2] Contamination with bacteria or yeast can also significantly impact cell viability.[2]
-
Reagent Quality: Use fresh, high-quality reagents. The MTT reagent should be protected from light and can degrade over time.[1]
Q2: I'm observing higher absorbance (suggesting increased viability) at high concentrations of this compound in my MTT assay. Is this expected?
A2: This is a common artifact and does not necessarily indicate increased cell viability. Several factors can contribute to this observation:
-
Compound Interference: this compound, like some other compounds, may directly reduce the MTT reagent to formazan, leading to a false-positive signal.[3] To test for this, include a control well with the compound and MTT reagent in cell-free media.[3]
-
Increased Metabolic Activity: Some compounds can induce cellular stress responses that temporarily increase metabolic activity, leading to higher formazan production before cell death occurs.[3]
-
Incomplete Solubilization of Formazan Crystals: Ensure complete solubilization of the formazan crystals by using an appropriate solvent (e.g., DMSO or a buffered SDS solution) and adequate mixing.[1]
Q3: The IC50 value for etoposide in my cell line is much higher than what is reported in the literature. What could explain this discrepancy?
A3: Variations in IC50 values can arise from several experimental and biological factors:
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been passaged excessively, which can lead to genetic drift and altered drug sensitivity.
-
Development of Drug Resistance: Continuous exposure to a drug can lead to the selection of resistant cell populations.[4][5][6] Resistance mechanisms to etoposide include decreased accumulation of the drug and reduced levels of its target enzyme, DNA topoisomerase II.[4]
-
Experimental Parameters: Differences in cell seeding density, drug incubation time, and the specific viability assay used can all influence the calculated IC50 value.[7]
Q4: My Annexin V/PI apoptosis assay shows a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. Why is this happening?
A4: While this compound primarily induces apoptosis, a high necrotic population at early stages could indicate:
-
High Drug Concentration: Very high concentrations of the drug can induce rapid and overwhelming cellular damage, leading to secondary necrosis. Consider performing a dose-response and time-course experiment.
-
Cell Handling: Rough handling of cells during harvesting and staining can damage cell membranes, leading to PI uptake.
-
Late-Stage Apoptosis: The cells may be progressing through apoptosis very rapidly. Analyze earlier time points to capture the early apoptotic population (Annexin V+/PI-).
Quantitative Data Summary
The following tables summarize typical quantitative data associated with this compound (Etoposide) experiments.
Table 1: Etoposide IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Cancer | 72 | 3.49 | [7] |
| BEAS-2B | Normal Lung | 72 | 2.10 | [7] |
| MCF-7 | Breast Cancer | 24 | ~150 | [8] |
| MCF-7 | Breast Cancer | 48 | 100 | [8] |
| MDA-MB-231 | Breast Cancer | 48 | 200 | [8] |
| HTLA-230 | Neuroblastoma | 24 | Dose-dependent reduction starting at 10 µM | [9] |
| Raw 264.7 | Monocyte Macrophage | 48 | IC50 of 47.43 µM for cisplatin (related cytotoxic drug) | [7][10] |
Note: IC50 values can vary significantly based on experimental conditions.
Table 2: Characteristics of Etoposide-Resistant vs. Sensitive Cell Lines
| Characteristic | Sensitive Cell Line (e.g., H69/P) | Resistant Cell Line (e.g., H69/VP) | Reference |
| Relative Resistance | 1-fold | 9.4-fold | [6] |
| Drug Accumulation | Normal | 6.1-7.5 times lower | [6] |
| Topoisomerase II Activity | Normal | Lower | [6] |
| P-glycoprotein (mdr-1) mRNA | Low | Markedly higher | [6] |
| Growth Rate | Normal | Significantly higher in some lines (e.g., Y-79, WERI-Rb1) | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial reductase activity.[11][12][13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment and exponential growth.[11]
-
Drug Treatment: Treat cells with various concentrations of this compound for the desired incubation period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[12]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]
-
Solubilization: Carefully remove the media and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10][12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
MTS Cell Viability Assay Protocol
The MTS assay offers a more streamlined approach as the formazan product is soluble in culture medium.[12][15][16]
-
Cell Seeding and Drug Treatment: Follow steps 1 and 2 as described for the MTT assay.
-
MTS Reagent Addition: Add 20 µL of the combined MTS/PES solution to each well.[15][16]
-
Absorbance Measurement: Record the absorbance at 490 nm.[16][17]
Annexin V/PI Apoptosis Assay Protocol
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[18][19][20]
-
Cell Treatment: Treat cells with this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound assays.
Caption: Mechanism of action of this compound.
Caption: Simplified apoptosis signaling pathway.
Caption: Troubleshooting workflow for viability assays.
Caption: General experimental workflow for cell viability assays.
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. resources.rndsystems.com [resources.rndsystems.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of an Etoposide‐resistant Human K562 Cell Line, K/eto - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of etoposide- and cisplatin-chemoresistant retinoblastoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of an etoposide-resistant human small-cell lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. netjournals.org [netjournals.org]
- 8. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In Vitro Cytotoxicity Study of Cyclophosphamide, Etoposide and Paclitaxel on Monocyte Macrophage Cell Line Raw 264.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. galaxy.ai [galaxy.ai]
- 12. broadpharm.com [broadpharm.com]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Etoposide induced cytotoxicity mediated by ROS and ERK in human kidney proximal tubule cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. cohesionbio.com [cohesionbio.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 20. kumc.edu [kumc.edu]
Technical Support Center: Optimizing In Vivo Drug Delivery of Epipodophyllotoxins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing in vivo drug delivery schedules for epipodophyllotoxins, such as etoposide and teniposide.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals of optimizing epipodophyllotoxin delivery schedules?
A1: The primary goals are to enhance therapeutic efficacy, minimize systemic toxicity, and overcome drug resistance.[1][2][3] This is often achieved by maintaining effective drug concentrations at the tumor site for a prolonged period while reducing peak plasma concentrations that can lead to adverse effects.[4][5][6]
Q2: What is the mechanism of action of epipodophyllotoxins?
A2: Epipodophyllotoxins like etoposide and teniposide are topoisomerase II inhibitors.[7][8] They form a stable complex with the enzyme and DNA, leading to DNA strand breaks and subsequent cancer cell death.[8][9]
Q3: What are the main challenges associated with the conventional delivery of epipodophyllotoxins?
A3: Conventional delivery of epipodophyllotoxins faces several challenges, including:
-
Poor aqueous solubility: This limits formulation options for intravenous administration.[1][6]
-
Low and variable oral bioavailability: This makes it difficult to achieve consistent therapeutic levels.[3][5]
-
Dose-limiting toxicities: Myelosuppression (leukopenia) is a major side effect.[5][10]
-
Development of drug resistance: Cancer cells can develop resistance, reducing the long-term efficacy of the treatment.[11][12][13]
Q4: What are some alternative drug delivery strategies being explored for epipodophyllotoxins?
A4: Researchers are investigating several innovative strategies to improve epipodophyllotoxin delivery, including:
-
Nanoparticle-based delivery systems: Liposomes, polymeric nanoparticles, and solid lipid nanoparticles can improve solubility, prolong circulation time, and enhance tumor targeting.[1][2][14][15][16]
-
Prodrugs: Water-soluble prodrugs like etoposide phosphate can be administered in smaller volumes and are rapidly converted to the active drug in vivo.[5][17][18]
-
Metronomic chemotherapy: This involves the administration of low doses of the drug at more frequent intervals to inhibit tumor angiogenesis and reduce toxicity.[19][20][21][22][23]
-
Local delivery: Intratumoral implants can provide sustained release of the drug directly at the tumor site, minimizing systemic exposure.[4][6]
Troubleshooting Guides
Issue 1: Low Encapsulation Efficiency and Drug Loading in Nanoparticle Formulations
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor drug solubility in the organic solvent used for nanoparticle preparation. | Screen different organic solvents or use a co-solvent system to improve drug solubility. | Increased drug availability for encapsulation. |
| Suboptimal drug-to-polymer/lipid ratio. | Optimize the ratio by testing a range of concentrations. Higher ratios may not always lead to higher loading. | Identification of the optimal ratio for maximum encapsulation. |
| Inefficient mixing during the emulsification/nanoprecipitation step. | Increase the stirring speed, sonication power, or homogenization pressure. | Formation of smaller, more uniform nanoparticles with better drug entrapment. |
| Drug leakage during the purification process (e.g., centrifugation, dialysis). | Optimize purification parameters (e.g., centrifugation speed/time, dialysis membrane cutoff) to minimize drug loss. | Higher final drug loading in the purified nanoparticles. |
Issue 2: Inconsistent In Vivo Efficacy and High Toxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Variable drug bioavailability with oral administration. | Consider alternative administration routes like intravenous injection of a solubilized formulation or a nanoparticle suspension.[3] | More consistent plasma drug concentrations and therapeutic effects. |
| Rapid drug clearance and short half-life. | Utilize sustained-release formulations like polymeric nanoparticles or intratumoral implants to prolong drug exposure.[4][6] | Maintained therapeutic drug levels at the tumor site for an extended period. |
| High peak plasma concentrations leading to systemic toxicity. | Switch to a metronomic dosing schedule with lower, more frequent doses.[19][21] | Reduced systemic toxicity while maintaining anti-tumor activity. |
| Development of drug resistance. | Consider combination therapy with other anticancer agents or drugs that can overcome resistance mechanisms.[13][24] | Synergistic anti-tumor effects and delayed onset of resistance. |
Data Presentation
Table 1: Comparison of Different Etoposide Delivery Systems in Preclinical Models
| Delivery System | Animal Model | Administration Route | Key Findings | Reference |
| Free Etoposide | Xenograft mouse model (small cell lung cancer) | Intratumoral or Intraperitoneal | 0% survival after 24 days. | [4] |
| Etoposide-loaded PEG-PSA particles | Xenograft mouse model (small cell lung cancer) | Intratumoral | 100% survival after 31 days; sustained drug release for 6 days in vitro. | [4] |
| Etoposide Phosphate (ETP) | Rabbit model | Transdermal (iontophoresis) | Achieved and maintained minimum effective concentration during delivery. | [17] |
| Etoposide-loaded PLLA implants | Murine Lewis lung carcinoma model | Intratumoral | Significantly higher and prolonged drug concentration in tumor tissues compared to intraperitoneal injection. | [6] |
| Etoposide-loaded proniosomes (nebulized) | Healthy animals | Inhalation | Increased bioavailability by 6.71-fold compared to free etoposide. | [25] |
Experimental Protocols
Protocol 1: Preparation of Etoposide-Loaded Polymeric Nanoparticles (Emulsion-Solvent Evaporation Method)
-
Dissolve Etoposide and Polymer: Dissolve a specific amount of etoposide and a biodegradable polymer (e.g., PLGA) in a suitable organic solvent (e.g., dichloromethane).
-
Prepare Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., polyvinyl alcohol - PVA) to stabilize the emulsion.
-
Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess surfactant and unencapsulated drug.
-
Lyophilization: Resuspend the purified nanoparticles in a cryoprotectant solution (e.g., trehalose) and freeze-dry to obtain a powder for long-term storage.
-
Characterization: Characterize the nanoparticles for size, zeta potential, drug loading, and encapsulation efficiency.
Protocol 2: In Vitro Drug Release Study
-
Sample Preparation: Disperse a known amount of etoposide-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, pH 7.4) in a dialysis bag or a centrifuge tube.
-
Incubation: Place the sample in a shaker incubator at 37°C.
-
Sampling: At predetermined time points, withdraw a small aliquot of the release medium.
-
Medium Replacement: Replace the withdrawn volume with fresh release medium to maintain sink conditions.
-
Drug Quantification: Quantify the amount of etoposide in the collected samples using a suitable analytical method, such as high-performance liquid chromatography (HPLC).
-
Data Analysis: Calculate the cumulative percentage of drug released over time.
Visualizations
Caption: Mechanism of action of epipodophyllotoxins.
Caption: Workflow for optimizing drug delivery schedules.
References
- 1. scienceopen.com [scienceopen.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced efficacy of local etoposide delivery by poly(ether-anhydride) particles against small cell lung cancer in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I and pharmacokinetic study of etoposide phosphate by protracted venous infusion in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of etoposide via intratumoral chemotherapy with etoposide-loaded implants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of epipodophyllotoxin cytotoxicity by interference with topoisomerase-mediated DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Clinical pharmacokinetics and pharmacodynamics of epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of in vitro activity of epipodophyllotoxins with other chemotherapeutic agents in human medulloblastomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Application of Podophyllotoxin Derivatives to Fight Against Multidrug-Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in vitro and in vivo anti-tumor effect of layered double hydroxides nanoparticles as delivery for podophyllotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticle delivery in vivo: A fresh look from intravital imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Transdermal Delivery of Etoposide Phosphate I: In Vitro and In Vivo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Metronomic combination chemotherapy using everolimus and etoposide for the treatment of non-Hodgkin lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Metronomic Chemotherapy in Pediatric Oncology: From Preclinical Evidence to Clinical Studies [mdpi.com]
- 22. m.youtube.com [m.youtube.com]
- 23. Metronomic combination chemotherapy using everolimus and etoposide for the treatment of non‐Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Enhancing the bioavailability and targeting of etoposide as a potential small cell Lung Cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Resolving issues with (-)-Epipodophyllotoxin precipitation in culture media
Welcome to the technical support center for (-)-Epipodophyllotoxin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on resolving common issues related to the precipitation of this compound in culture media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Immediate Precipitation Upon Dilution of this compound Stock Solution into Culture Media
-
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture media, a precipitate forms immediately. How can I prevent this?
-
Answer: This is a common issue due to the hydrophobic nature of this compound and its poor water solubility.[1][2][3] The abrupt change in solvent polarity when adding a concentrated DMSO stock to an aqueous-based culture medium can cause the compound to crash out of solution. Here are several steps to troubleshoot this problem:
-
Reduce the Final Concentration: You may be exceeding the solubility limit of this compound in the culture medium. Try working with a lower final concentration of the compound.
-
Optimize the Dilution Method:
-
Pre-warm your culture medium to 37°C before adding the stock solution.[4] Temperature shifts can decrease solubility.
-
Instead of adding the media to the stock, add the stock solution dropwise to the pre-warmed media while gently vortexing or swirling.[5] This gradual introduction can help maintain solubility.
-
For higher final concentrations, consider a serial dilution approach. First, dilute the stock into a smaller volume of media, ensure it is fully dissolved, and then add this intermediate dilution to the final culture volume.[5]
-
-
Lower the Stock Solution Concentration: If precipitation persists, try preparing a lower concentration stock solution in DMSO (e.g., 1-10 mM).[5] This will require adding a larger volume to your media, so be mindful of the final DMSO concentration.
-
Control the Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally at or below 0.1%, and not exceeding 0.5%.[4][5][6] High concentrations of DMSO can be toxic to cells and can also contribute to the precipitation of hydrophobic compounds.[5] Always include a vehicle control in your experiments with the same final DMSO concentration to assess any solvent-induced effects.[6]
-
Issue 2: Precipitate Forms Over Time in the Incubator
-
Question: My this compound solution is clear after initial dilution, but I observe a precipitate in the culture plates after several hours or days in the incubator. What could be the cause?
-
Answer: Delayed precipitation can be caused by several factors related to the incubator environment and the stability of the compound in the culture medium.[4]
-
pH Shift: The CO2 environment in an incubator can lower the pH of the culture medium, which can affect the solubility of pH-sensitive compounds.[4] Ensure your medium is properly buffered for the CO2 concentration in your incubator.
-
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum-containing media), or other components in the media over time, leading to precipitation.[4] Consider testing the compound's stability in your specific culture medium over the intended duration of your experiment.
-
Evaporation: Ensure your incubator has adequate humidification to prevent evaporation from your culture plates. Evaporation can increase the concentration of all components, including this compound, potentially exceeding its solubility limit.
-
Temperature Fluctuations: While less common inside a stable incubator, significant temperature fluctuations can affect solubility.
-
Issue 3: Precipitate Observed in Thawed Stock Solution
-
Question: I see a precipitate in my this compound stock solution after thawing it from -20°C or -80°C storage. Is it still usable?
-
Answer: Precipitation in a thawed stock solution can occur if the compound has poor solubility at lower temperatures or has come out of solution during the freeze-thaw cycle.[4]
-
Redissolving the Precipitate: Gently warm the stock solution to 37°C and vortex or sonicate to try and redissolve the compound.[7][8]
-
Minimize Freeze-Thaw Cycles: It is highly recommended to aliquot your stock solution into smaller, single-use volumes after preparation to minimize the number of freeze-thaw cycles.[4][5] Repeated cycling can degrade the compound and affect its solubility.
-
Fresh Stock Solution: If the precipitate does not redissolve, it is best to prepare a fresh stock solution to ensure accurate dosing in your experiments.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and concentration for this compound stock solutions?
A1: The recommended solvent is high-purity, anhydrous DMSO.[8][9] Prepare a high-concentration stock solution (e.g., 10-50 mM) to minimize the volume added to your culture media.[5] Ensure the compound is completely dissolved; gentle warming at 37°C and vortexing or sonication can assist with dissolution.[8]
Q2: How should I store my this compound stock solution?
A2: Store stock solutions in small, single-use aliquots to avoid repeated freeze-thaw cycles.[5] For storage, it is recommended to keep them at -20°C for up to one month or at -80°C for up to six months.[7][8]
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
A3: The final concentration of DMSO in the culture medium should generally be kept below 0.5%, with many protocols recommending 0.1% or lower to avoid impacting cell viability.[4][6] However, the tolerance to DMSO can be cell-line specific. It is crucial to run a vehicle control experiment to determine the effect of the intended DMSO concentration on your particular cells.
Q4: Can I use other solvents or solubilizing agents?
A4: While DMSO is the most common solvent for in vitro studies, other strategies involving co-solvents and excipients are used, particularly for in vivo formulations. These may include combinations of PEG300, Tween-80, or cyclodextrins (like SBE-β-CD).[7] If you are considering these for your cell culture experiments, it is essential to first test their effects on your specific cell line, as they can also have biological effects.
Data Presentation
Table 1: Solubility of this compound in Different Solvents
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (120.65 mM) | [8] |
| DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | [9] |
| Ethanol | ~0.14 mg/mL | [9] |
| Dimethyl formamide (DMF) | ~15 mg/ml | [9] |
| Water | Poorly soluble | [1][2] |
Table 2: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Duration | Reference(s) |
| -20°C | Up to 1 month | [7][8] |
| -80°C | Up to 6 months | [7][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (MW: 414.41 g/mol )[8]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 4.14 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution if necessary.[8]
-
Once fully dissolved, dispense the stock solution into smaller, single-use sterile aliquots (e.g., 20 µL).
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[7][8]
-
Protocol 2: Dilution of this compound Stock Solution into Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Pre-warm the cell culture medium to 37°C in a water bath.[4]
-
Calculate the volume of stock solution needed to achieve the desired final concentration. Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise.[5]
-
Continue to mix gently for a few seconds to ensure homogeneity.
-
Use this final working solution to treat your cells immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. glpbio.com [glpbio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Improving the therapeutic index of novel (-)-Epipodophyllotoxin derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving novel (-)-Epipodophyllotoxin derivatives. The goal is to facilitate the improvement of their therapeutic index by addressing common challenges encountered during synthesis, characterization, and evaluation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis & Characterization
Question: My synthesis of a novel this compound derivative resulted in a low yield. What are the potential causes and solutions?
Answer: Low synthetic yields can arise from several factors. Consider the following troubleshooting steps:
-
Reagent Quality: Ensure all starting materials and reagents are of high purity and anhydrous where necessary. Moisture can interfere with many organic reactions.
-
Reaction Conditions:
-
Temperature: Optimize the reaction temperature. Some steps may require strict temperature control. Use an ice bath or oil bath for precise temperature management.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition of the product.
-
Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Purification:
-
Column Chromatography: Ensure the correct stationary phase (e.g., silica gel) and mobile phase are used for effective separation. A gradient elution might be necessary to separate the desired product from byproducts.
-
Recrystallization: Choose an appropriate solvent system for recrystallization to maximize crystal formation and purity.
-
Question: I am having difficulty confirming the structure of my synthesized derivative using NMR and Mass Spectrometry. What should I check?
Answer: Structural confirmation issues can be complex. Here's a systematic approach to troubleshoot:
-
Sample Purity: Impurities can complicate spectral analysis. Ensure your sample is highly pure by using appropriate purification techniques.
-
NMR Spectroscopy:
-
Solvent: Use a deuterated solvent that completely dissolves your compound. Residual solvent peaks can sometimes obscure important signals.
-
Acquisition Parameters: Ensure sufficient scan numbers for a good signal-to-noise ratio, especially for 13C NMR. 2D NMR techniques like COSY and HMBC can help in assigning complex proton and carbon signals.
-
-
Mass Spectrometry:
-
Ionization Method: Choose the appropriate ionization technique (e.g., ESI, APCI) for your compound's polarity and thermal stability.
-
Fragmentation Pattern: Compare the observed fragmentation pattern with the expected fragmentation of your target structure. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
In Vitro Biological Evaluation
Question: My novel derivative shows lower than expected cytotoxicity in cancer cell lines. What could be the reason?
Answer: Several factors can influence the outcome of cytotoxicity assays:
-
Compound Solubility: Poor solubility in the cell culture medium can lead to an underestimation of the compound's potency. Consider using a small amount of a biocompatible solvent like DMSO to dissolve the compound before adding it to the medium. Always include a vehicle control in your experiment.
-
Cell Line Sensitivity: Different cancer cell lines exhibit varying sensitivities to anticancer agents. Test your derivative on a panel of cell lines, including those known to be sensitive to Etoposide or other podophyllotoxin derivatives.[1][2][3]
-
Drug Resistance: The cell line might express multidrug resistance (MDR) proteins, such as P-glycoprotein (P-gp), which can efflux your compound.[2] Consider using cell lines with known MDR profiles or co-administering your derivative with an MDR inhibitor.
-
Mechanism of Action: If your derivative has a different mechanism of action than topoisomerase II inhibition, it might not be potent in cell lines selected for their sensitivity to topoisomerase II poisons.[4][5]
Question: I am observing high toxicity in normal cell lines, indicating a poor therapeutic index. How can I address this?
Answer: Improving the therapeutic index is a key challenge. Consider these strategies in your drug design and experimental setup:
-
Structural Modification:
-
Hybridization: Creating hybrid molecules by combining the epipodophyllotoxin scaffold with other pharmacophores can improve specificity and reduce toxicity.[6][7]
-
Targeted Delivery: Conjugating the derivative to a molecule that targets cancer cells (e.g., glucose transporters, antibodies) can minimize off-target effects.[7]
-
-
Dose-Response Analysis: Perform a comprehensive dose-response study on both cancer and normal cell lines to accurately determine the IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values, respectively. This will allow for a more precise calculation of the selectivity index (CC50/IC50).
-
In Vivo Models: Promising candidates should be evaluated in animal models to assess their efficacy and systemic toxicity, providing a more accurate picture of the therapeutic index.
Quantitative Data Summary
Table 1: Cytotoxic Activity (IC50, µM) of Novel this compound Derivatives in Various Cancer Cell Lines
| Derivative | HeLa (Cervical Cancer) | K562 (Leukemia) | K562/A02 (Drug-Resistant Leukemia) | A549 (Lung Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| Etoposide (VP-16) | - | >20 | >100 | - | - | - | [1] |
| Compound 9e | - | <1 | - | - | - | - | [1] |
| Compound 9g | - | 1-20 | 6.89-43.84 | - | - | - | [1] |
| Compound 9i | 0.19 | 1-20 | - | - | - | - | [1] |
| Compound 9j | - | - | 6.89-43.84 | - | - | - | [1] |
| Compound 9k | - | 1-20 | 6.89-43.84 | - | - | - | [1] |
| Compound 9l | 7.93 | 6.42 | 6.89 | - | - | - | [1] |
| Compound 9m | - | 1-20 | 6.89-43.84 | - | - | - | [1] |
| Compound 5p | Potent | Potent | Most Potent | - | - | - | [2] |
| Compound 8b | - | - | - | ~3.8 | - | ~3.8 | [3] |
| Compound E5 | - | - | - | 0.35 | - | - | [8] |
| Compound 11a | - | - | - | 0.8 | - | - | [9] |
| Compound 33b | - | - | - | - | - | - | [9] |
| Compound 34a | 83 | - | - | - | - | 18 | [7] |
Note: "-" indicates data not available in the cited sources. The IC50 values are presented as ranges when specific values were not provided.
Experimental Protocols
General Synthesis of 4β-Amino Derivatives of Podophyllotoxin
This protocol is a generalized procedure based on methodologies described in the literature.[1][3]
-
Starting Material: Begin with 4'-demethylepipodophyllotoxin or a suitable precursor.
-
Activation of C4 Position: The hydroxyl group at the C4 position is typically activated for nucleophilic substitution. This can be achieved using reagents like thionyl chloride or by converting it into a good leaving group.
-
Nucleophilic Substitution: The activated precursor is reacted with the desired amine in an appropriate solvent (e.g., dichloromethane, DMF) and often in the presence of a base (e.g., triethylamine) to neutralize the acid formed during the reaction.
-
Reaction Monitoring: The progress of the reaction is monitored by TLC.
-
Work-up: Once the reaction is complete, the mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: The final product's structure is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at a specific density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The next day, treat the cells with various concentrations of the novel derivatives (typically in a serial dilution). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of action for this compound derivatives.
References
- 1. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel podophyllotoxin derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]
- 6. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Analysis of Etoposide and Teniposide: Efficacy, Toxicity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the comparative efficacy and toxicity of the epipodophyllotoxins, etoposide and teniposide. This report synthesizes experimental data on their mechanisms of action, pharmacokinetic profiles, and clinical adverse effects, providing a valuable resource for oncology research and drug development.
Etoposide and teniposide are two closely related semi-synthetic derivatives of podophyllotoxin, a naturally occurring compound found in the American Mayapple plant. Both are potent anti-cancer agents classified as topoisomerase II inhibitors and have become mainstays in various chemotherapy regimens. While structurally similar, key differences in their chemical makeup lead to distinct pharmacological properties, influencing their clinical efficacy and toxicity profiles. This guide provides a detailed comparative study of etoposide and teniposide, presenting experimental data in a clear, structured format to aid researchers and clinicians in understanding their relative merits and drawbacks.
Efficacy: A Comparative Overview
The cytotoxic action of both etoposide and teniposide stems from their ability to inhibit the enzyme topoisomerase II. This enzyme is crucial for managing DNA topology during replication and transcription. By stabilizing the transient covalent complex between topoisomerase II and DNA, these drugs prevent the re-ligation of double-strand breaks, leading to an accumulation of DNA damage and ultimately, apoptotic cell death.[1]
In vitro studies have consistently demonstrated that teniposide is a more potent cytotoxic agent than etoposide. In a study comparing their effects on five human small cell lung carcinoma (SCCL) cell lines, teniposide was found to be 8-10 times more potent than etoposide at equimolar concentrations.[2] This increased potency is attributed to greater cellular uptake and accumulation of teniposide.[3]
The following table summarizes the half-maximal inhibitory concentration (IC50) values for etoposide and teniposide in various cancer cell lines, illustrating the generally lower concentrations of teniposide required to achieve the same level of cytotoxicity.
| Table 1: Comparative In Vitro Efficacy (IC50 Values) | ||
| Cell Line | Etoposide IC50 (µM) | Teniposide IC50 (µM) |
| Small Cell Lung Cancer (SCLC) Lines (Average of 5 lines) | ~1.0-2.0 (estimated from potency ratio) | ~0.1-0.2 (estimated from potency ratio) |
| A549 (Non-small cell lung cancer) | 3.49 (72h) | Data not available in direct comparison |
| BEAS-2B (Normal lung) | 2.10 (72h) | Data not available in direct comparison |
Note: Direct comparative IC50 values across a wide range of cell lines in single studies are limited. The SCLC data is estimated based on the reported 8-10 fold higher potency of teniposide.[2] The A549 and BEAS-2B data for etoposide is from a separate study.[4]
Clinically, both drugs are effective against a range of malignancies. Etoposide is a key component in the treatment of small-cell lung cancer, testicular cancer, and lymphomas.[5] Teniposide has shown significant activity in hematological malignancies, particularly in refractory lymphoma and acute lymphocytic leukemia.[5] A randomized study in previously untreated small-cell lung cancer patients showed comparable overall response rates, with 65% for etoposide and 71% for teniposide.[6]
Toxicity Profile: A Side-by-Side Comparison
The dose-limiting toxicity for both etoposide and teniposide is myelosuppression, primarily leukopenia.[6] However, comparative clinical data suggests that teniposide induces more severe hematologic toxicity than etoposide at therapeutically equivalent doses.[6] The following table presents a comparison of the major adverse effects observed in a randomized clinical trial comparing the two drugs in small-cell lung cancer.
| Table 2: Comparative Clinical Toxicity in Small-Cell Lung Cancer | |
| Adverse Effect | Etoposide (% of patients) |
| Hematologic Toxicity (Overall) | Less frequent |
| Leukopenia | Data not specified in direct % comparison |
| Thrombocytopenia | Data not specified in direct % comparison |
Note: The referenced study states that teniposide caused more hematologic toxicity throughout the study, but does not provide specific percentages for each type of hematologic event in a comparative table format.[6]
Other common side effects for both drugs include nausea, vomiting, alopecia, and hypersensitivity reactions.
Pharmacokinetics: A Tale of Two Molecules
The structural difference between etoposide and teniposide—a methyl group on etoposide versus a thienyl group on teniposide—significantly impacts their pharmacokinetic properties. Teniposide is more lipophilic, leading to greater cellular uptake.[3] It is also more highly protein-bound than etoposide.[3]
The plasma clearance of teniposide is slower than that of etoposide, and it has a longer terminal elimination half-life.[3][5] These pharmacokinetic differences contribute to the higher potency and, potentially, the greater toxicity of teniposide.
| Table 3: Comparative Pharmacokinetic Parameters | ||
| Parameter | Etoposide | Teniposide |
| Protein Binding | ~97% | >99% |
| Terminal Half-life | 4-8 hours | ~12 hours |
| Plasma Clearance | Higher | Lower |
| Cellular Uptake | Lower | Higher |
Source: Data compiled from multiple sources.[3][5]
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used to evaluate the efficacy and toxicity of topoisomerase II inhibitors.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of etoposide and teniposide in culture medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of the drug solvent, e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after drug treatment.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with etoposide or teniposide at various concentrations for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in 500 µL of a staining solution containing propidium iodide (PI) (50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in each phase of the cell cycle.
Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Treat cells with etoposide or teniposide. Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1 x 10^5 cells/mL.
-
Slide Preparation: Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA. Perform electrophoresis at a low voltage.
-
Neutralization and Staining: Neutralize the slides with a neutralization buffer and then stain the DNA with a fluorescent dye (e.g., SYBR Green or ethidium bromide).
-
Visualization and Analysis: Visualize the slides using a fluorescence microscope. The damaged DNA will migrate out of the nucleus, forming a "comet tail." Use image analysis software to quantify the extent of DNA damage (e.g., by measuring the tail length and intensity).
Signaling Pathways and Mechanisms of Action
The DNA double-strand breaks induced by etoposide and teniposide trigger a complex cellular signaling cascade known as the DNA Damage Response (DDR). This response is primarily orchestrated by the ATM (Ataxia Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.
Upon sensing DNA double-strand breaks, ATM is activated and phosphorylates a range of downstream targets, including the tumor suppressor protein p53 and the checkpoint kinase Chk2.[1][7] Activated p53 can induce cell cycle arrest, allowing time for DNA repair, or trigger apoptosis if the damage is too severe.[1] The activation of the DDR pathway is a critical determinant of the cellular fate following treatment with these drugs.
Below are diagrams illustrating the key signaling pathways involved.
References
- 1. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. netjournals.org [netjournals.org]
- 5. Etoposide and Teniposide (Chapter 4) - Lignans [resolve.cambridge.org]
- 6. Teniposide and etoposide in previously untreated small-cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Contribution of ATM and ATR kinase pathways to p53-mediated response in etoposide and methyl methanesulfonate induced DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Epipodophyllotoxin versus other natural anticancer compounds: a comparative review
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapeutics has been profoundly shaped by the discovery and development of natural products. These compounds, derived from various biological sources, offer a rich diversity of chemical structures and mechanisms of action. Among these, (-)-Epipodophyllotoxin and its semi-synthetic derivatives, etoposide and teniposide, represent a cornerstone in the treatment of various malignancies. This guide provides a comparative analysis of this compound derivatives against other prominent natural anticancer compounds: Paclitaxel, Vincristine, and Camptothecin. The comparison focuses on their mechanisms of action, cytotoxic profiles, and their impact on critical cellular processes like apoptosis and the cell cycle, supported by experimental data.
Mechanism of Action: A Tale of Different Targets
The anticancer efficacy of these natural compounds stems from their ability to interfere with fundamental cellular processes, albeit through distinct molecular targets.
-
This compound and its Derivatives (Etoposide, Teniposide): These compounds exert their cytotoxic effects by targeting DNA topoisomerase II .[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19] Topoisomerase II is a crucial enzyme that alters DNA topology by creating transient double-strand breaks to allow for processes like DNA replication and transcription. Etoposide and teniposide form a stable ternary complex with DNA and topoisomerase II, which prevents the re-ligation of the DNA strands.[1][2][5][10][20] This leads to the accumulation of DNA double-strand breaks, ultimately triggering cell cycle arrest and apoptosis.[1][2][5][10][20] Their activity is most pronounced during the S and G2 phases of the cell cycle.[1][6]
-
Paclitaxel: Belonging to the taxane family, paclitaxel's mechanism of action involves the stabilization of microtubules .[21][22][23][24][25] Microtubules are dynamic polymers essential for forming the mitotic spindle during cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization.[21][25] This hyper-stabilization disrupts the normal dynamic instability of microtubules, leading to the formation of abnormal microtubule bundles and mitotic arrest at the G2/M phase, which in turn induces apoptosis.[21][22]
-
Vincristine: As a vinca alkaloid, vincristine also targets microtubules , but with an opposing effect to paclitaxel.[26][27][28][29][30] It binds to tubulin dimers, inhibiting their polymerization into microtubules.[26][29][30] This disruption of microtubule assembly prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the metaphase of mitosis and subsequent apoptosis.[26][28][30]
-
Camptothecin: This quinoline alkaloid and its derivatives specifically inhibit DNA topoisomerase I .[31][32][33][34][35] Topoisomerase I relieves torsional stress in DNA by creating single-strand breaks. Camptothecin stabilizes the covalent complex between topoisomerase I and DNA, preventing the re-ligation of the single-strand break.[31][32][33] The collision of the replication fork with this stabilized complex during the S phase leads to the formation of lethal double-strand breaks, inducing cell cycle arrest and apoptosis.[31][32][35]
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of the compared compounds in various cancer cell lines, as reported in different studies. It is important to note that IC50 values can vary depending on the cell line, exposure time, and assay method used.
| Compound | Cell Line | Cancer Type | IC50 Value | Exposure Time (h) | Reference |
| Etoposide | A549 | Lung Carcinoma | 3.49 µM | 72 | [12] |
| HepG2 | Hepatocellular Carcinoma | >10 µM (less potent than some derivatives) | 48 | [36] | |
| Testicular Cancer Cell Lines (average) | Testicular Cancer | ~1 µM | Not Specified | [9] | |
| Teniposide | Tca8113 | Tongue Squamous Cell Carcinoma | 0.35 mg/L (~0.53 µM) | 72 | [13] |
| A549 | Lung Carcinoma | 8.2 µM | 48 | [8] | |
| GLC4 | Small Cell Lung Carcinoma | 0.48 µM | Continuous | [8] | |
| Paclitaxel | SK-BR-3 | Breast Cancer | ~5 nM | 72 | [6] |
| MDA-MB-231 | Breast Cancer | ~10 nM | 72 | [6] | |
| Ovarian Carcinoma Cell Lines | Ovarian Cancer | 0.4-3.4 nM | Not Specified | [23] | |
| NSCLC Cell Lines (median) | Non-Small Cell Lung Cancer | 0.027 µM | 120 | [27] | |
| Vincristine | MCF-7 | Breast Cancer | 5 nM | Not Specified | [21] |
| A549 | Lung Cancer | 40 nM | Not Specified | [21] | |
| SY5Y | Neuroblastoma | 1.6 nM | Not Specified | [21] | |
| Camptothecin | HT29 | Colon Carcinoma | 37 nM | Not Specified | [3] |
| SKOV3 | Ovarian Cancer | 48 nM | Not Specified | [3] | |
| MDA-MB-157 | Breast Cancer | 7 nM | Not Specified | [30] | |
| MCF7 | Breast Cancer | 0.089 µM | 72 | [10][24] |
Experimental Protocols
Detailed and standardized experimental protocols are critical for the reproducibility and comparison of results. Below are methodologies for key assays used to evaluate the anticancer properties of these compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the anticancer compounds and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the anticancer compounds for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4][5][7][31][35]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.[4][31]
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[1][2][20][32][33]
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.[2][20][32][33] Incubate at -20°C for at least 2 hours.[11]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A (to prevent staining of RNA).[2][20][32]
-
Incubation: Incubate at room temperature in the dark for 30 minutes.[11]
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[20]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by these compounds and a typical experimental workflow for their comparative evaluation.
Caption: Topoisomerase Inhibition Pathways.
Caption: Microtubule Targeting Pathways.
Caption: Experimental Workflow.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. selleckchem.com [selleckchem.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Annexin V Staining Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Camptothecin | CPT | Topo I inhibitor | TargetMol [targetmol.com]
- 11. benchchem.com [benchchem.com]
- 12. netjournals.org [netjournals.org]
- 13. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Drug: Teniposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 17. Drug: Teniposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 18. researchgate.net [researchgate.net]
- 19. Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 21. scribd.com [scribd.com]
- 22. 5.10. Annexin-V apoptosis assay [bio-protocol.org]
- 23. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. file.medchemexpress.com [file.medchemexpress.com]
- 25. Cytotoxic effect of different camptothecin formulations on human colon carcinoma in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Sensitivity to camptothecin of human breast carcinoma and normal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 32. ucl.ac.uk [ucl.ac.uk]
- 33. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 34. researchgate.net [researchgate.net]
- 35. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 36. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]
Unraveling Cross-Resistance: A Comparative Analysis of (-)-Epipodophyllotoxin and Other Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, understanding the nuances of drug resistance is paramount in the quest for more effective cancer therapies. This guide provides a comprehensive comparison of cross-resistance profiles between the topoisomerase II inhibitor (-)-Epipodophyllotoxin and a panel of other commonly used chemotherapeutic agents. The data presented herein, supported by detailed experimental protocols and visual pathway analyses, offers valuable insights into the multifaceted nature of drug resistance, aiding in the strategic design of future treatment regimens and the development of novel anti-cancer drugs.
This compound and its derivatives, such as etoposide and teniposide, are potent anti-neoplastic agents that exert their cytotoxic effects by inhibiting DNA topoisomerase II, leading to DNA strand breaks and subsequent apoptosis.[1][2] However, the emergence of resistance to these drugs often confers cross-resistance to other chemotherapeutic agents, complicating treatment strategies. This guide delves into the experimental data that elucidates these cross-resistance patterns.
Comparative Analysis of Cross-Resistance
The development of resistance to this compound can lead to a decreased sensitivity to a variety of other anti-cancer drugs. The following tables summarize the quantitative data on cross-resistance observed in various cancer cell lines that have developed resistance to etoposide or teniposide. The resistance is typically quantified by the fold-increase in the half-maximal inhibitory concentration (IC50) of a given drug in the resistant cell line compared to its parental, sensitive counterpart.
| Cell Line | Resistant to | Cross-Resistant to | Fold Resistance (Resistant/Sensitive IC50) | Reference |
| Human leukemic CEM/VM-1 | Teniposide | Etoposide | ~40 | [3] |
| Doxorubicin | - | [3] | ||
| Mitoxantrone | - | [3] | ||
| mAMSA | - | [3] | ||
| Teniposide-resistant L1210 | Teniposide | Etoposide | - | [4] |
| Vincristine | - | [4] | ||
| Doxorubicin | - | [4] | ||
| Amsacrine | - | [4] | ||
| Actinomycin D | - | [4] | ||
| Etoposide-resistant MCF-7 | Etoposide | Doxorubicin | - | [5] |
| Etoposide-resistant human epithelial carcinoma | Etoposide | Vincristine | Marked | [6] |
| Teniposide | Marked | [6] |
Note: "-" indicates that the study reported cross-resistance but did not provide a specific fold-resistance value.
Table 1: Cross-Resistance Profile of this compound Resistant Cell Lines. This table highlights the broad spectrum of cross-resistance conferred by resistance to epipodophyllotoxins, including to other topoisomerase II inhibitors, anthracyclines, and vinca alkaloids.
Mechanisms Underlying Cross-Resistance
The primary mechanism of action for (-)-Epipodophyllotoxins is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair.[1] Resistance to these agents can arise from several molecular alterations, which can also contribute to cross-resistance to other drugs.
Key mechanisms include:
-
Alterations in Topoisomerase II: Reduced expression or mutations in the topoisomerase II enzyme can decrease its affinity for epipodophyllotoxins and other drugs that target this enzyme.[7]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump a wide range of chemotherapeutic drugs out of the cancer cell, leading to multidrug resistance.
-
Altered Apoptotic Pathways: Defects in the signaling pathways that trigger programmed cell death (apoptosis) in response to DNA damage can render cells resistant to a variety of cytotoxic agents.[8][9][10][11]
Experimental Protocols
To provide a framework for investigating cross-resistance, this section details the methodologies for key experiments.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess cell viability and determine the IC50 values of chemotherapeutic agents.
Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a serial dilution of the chemotherapeutic agents for a specified period (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Apoptosis Detection (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs. These labeled nucleotides can then be detected by fluorescence microscopy or flow cytometry.
Procedure:
-
Cell Preparation: Culture and treat cells with the desired chemotherapeutic agent. Harvest and fix the cells.
-
Permeabilization: Permeabilize the fixed cells to allow entry of the labeling reagents.
-
TUNEL Reaction: Incubate the cells with a mixture containing TdT and fluorescently labeled dUTPs.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Analysis: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer to quantify the apoptotic cell population.
Protein Expression Analysis (Western Blotting)
Western blotting is used to detect and quantify the expression levels of specific proteins, such as MDR1 (P-glycoprotein) or Topoisomerase II, which are involved in drug resistance.
Procedure:
-
Protein Extraction: Lyse the cells to extract total proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: Block the membrane to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-MDR1 or anti-Topoisomerase II).
-
Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: Add a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence).
-
Analysis: Capture the signal using an imaging system and quantify the protein band intensity.
Visualizing the Pathways of Action and Resistance
To better understand the molecular interactions at play, the following diagrams, generated using Graphviz, illustrate the signaling pathway of this compound and a typical experimental workflow for investigating cross-resistance.
Caption: this compound induced apoptotic signaling pathway.
Caption: Workflow for investigating cross-resistance.
This guide provides a foundational understanding of the cross-resistance phenomena associated with this compound. The presented data and protocols serve as a resource for researchers to design and interpret experiments aimed at overcoming drug resistance in cancer. Further investigation into the specific molecular alterations in different cancer types will be crucial for the development of personalized and more effective therapeutic strategies.
References
- 1. Modulation of apoptosis signaling in etoposide-treated lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biotna.net [biotna.net]
- 3. Atypical multiple drug resistance in a human leukemic cell line selected for resistance to teniposide (VM-26) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expressions of resistance and cross-resistance in teniposide-resistant L1210 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Table 2 from Etoposide resistance in MCF-7 breast cancer cell line is marked by multiple mechanisms. | Semantic Scholar [semanticscholar.org]
- 6. Establishment of an etoposide-resistant human epithelial tumour cell line in vitro: characterization of patterns of cross-resistance and drug sensitivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Etoposide? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anti-Mitotic Activity of (-)-Epipodophyllotoxin: A Comparative Immunofluorescence Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-mitotic activity of (-)-Epipodophyllotoxin against other well-known anti-mitotic agents, namely Podophyllotoxin and Taxol. By leveraging immunofluorescence data, we delineate the distinct mechanisms of action of these compounds, offering researchers a clear framework for validating their anti-mitotic effects.
Comparison of Anti-Mitotic Agents
This compound and its derivatives, such as Etoposide, stand apart from classic microtubule-targeting agents. While Podophyllotoxin and Taxol directly interfere with microtubule dynamics, this compound primarily targets DNA Topoisomerase II, leading to DNA damage and subsequent cell cycle arrest. This fundamental difference in their mechanism of action results in distinct cellular phenotypes, which can be effectively visualized and quantified using immunofluorescence.
Table 1: Mechanism of Action and Cellular Effects of Anti-Mitotic Agents
| Feature | This compound / Etoposide | Podophyllotoxin | Taxol (Paclitaxel) |
| Primary Target | DNA Topoisomerase II[1] | Tubulin[2] | Tubulin (β-tubulin subunit)[3] |
| Effect on Microtubules | No direct effect on microtubule assembly. | Inhibits microtubule polymerization, leading to spindle depolymerization[2][4] | Stabilizes microtubules, preventing depolymerization and promoting bundle formation[3][5][6] |
| Primary Cellular Effect | Induces DNA double-strand breaks by stabilizing the Topoisomerase II-DNA cleavage complex[1] | Disrupts mitotic spindle formation[4] | Suppresses microtubule dynamics, leading to the formation of abnormal mitotic spindles and microtubule asters[3][7] |
| Cell Cycle Arrest | Primarily at the G2/M phase, preventing entry into mitosis[8][9][10] | Mitotic arrest (Metaphase)[11] | Mitotic arrest (Metaphase)[3] |
Quantitative Analysis of Anti-Mitotic Activity
The potency of these compounds in inducing mitotic arrest can be quantified by determining their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and the duration of exposure.
Table 2: Comparative IC50 Values for Cell Cycle Arrest
| Compound | Cell Line | IC50 for Mitotic/Cell Cycle Arrest | Exposure Time |
| Etoposide (VP-16) | Human Ovarian Carcinoma (1A9) | ~1.5 µM (for cell survival) | Not Specified |
| Podophyllotoxin | HaCaT Cells | 1 µM (for cell viability) | 24 h |
| Taxol (Paclitaxel) | Human Ovarian Carcinoma (1A9) | ~5 nM (for mitotic arrest) | Not Specified |
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle and DNA Damage Analysis
This protocol is designed to visualize the effects of this compound, Podophyllotoxin, and Taxol on the mitotic spindle and to detect DNA damage, a key indicator of Topoisomerase II inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Cell culture medium and supplements
-
Coverslips
-
This compound, Podophyllotoxin, Taxol, and DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution: 4% paraformaldehyde in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibodies:
-
Mouse anti-α-tubulin antibody (for mitotic spindle)
-
Rabbit anti-phospho-Histone H2A.X (Ser139) antibody (γ-H2AX, for DNA double-strand breaks)
-
-
Secondary Antibodies:
-
Goat anti-mouse IgG, Alexa Fluor 488 (or other suitable green fluorophore)
-
Goat anti-rabbit IgG, Alexa Fluor 594 (or other suitable red fluorophore)
-
-
Nuclear Stain: DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells onto coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of treatment. Allow cells to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound, Podophyllotoxin, Taxol, or DMSO for a predetermined time (e.g., 24 hours).
-
Fixation: Gently wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating with 1% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-γ-H2AX) in the blocking buffer. Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibodies in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. Capture images in the appropriate channels for DAPI (blue), α-tubulin (green), and γ-H2AX (red).
Visualizing the Mechanisms of Action
The distinct mechanisms of these compounds lead to characteristic morphological changes that can be observed through immunofluorescence.
-
This compound/Etoposide: Cells will likely arrest in the G2 phase, appearing large with a 4N DNA content but without a condensed mitotic spindle. An increase in γ-H2AX foci will be observed, indicating DNA double-strand breaks.
-
Podophyllotoxin: Cells arrested in mitosis will show disorganized or absent mitotic spindles due to the inhibition of microtubule polymerization. Chromosomes will be condensed but not properly aligned at the metaphase plate.
-
Taxol: Mitotic cells will exhibit abnormal, often multipolar, spindles with dense bundles of stabilized microtubules. Chromosomes may be arranged in a circular pattern around the multiple spindle poles.
Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Taxol stabilizes microtubules in mouse fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Live-cell analysis of mitotic spindle formation in taxol-treated cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. G2 arrest in response to topoisomerase II inhibitors: the role of p53 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cellular Distribution and Ultrastructural Changes in HaCaT Cells, Induced by Podophyllotoxin and Its Novel Fluorescent Derivative, Supported by the Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivity of Synthetic (-)-Epipodophyllotoxin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of prominent synthetic derivatives of (-)-Epipodophyllotoxin, including the widely used anticancer agents Etoposide and Teniposide, alongside the promising newer derivative, GL-331. The information presented is supported by experimental data to aid in research and drug development decisions.
Mechanism of Action: Topoisomerase II Inhibition
This compound and its synthetic derivatives exert their cytotoxic effects primarily by inhibiting the nuclear enzyme DNA topoisomerase II.[1][2] This enzyme is crucial for managing DNA topology during replication and transcription.[3][4] These derivatives stabilize the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the DNA strands.[3][5] This stabilization leads to the accumulation of double-strand breaks in the DNA, ultimately triggering apoptotic cell death.[5][6][7]
Comparative Cytotoxicity
The cytotoxic potential of Etoposide, Teniposide, and GL-331 has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, is a key parameter in these assessments. Teniposide is generally observed to be more potent than Etoposide.[2][8] The newer derivative, GL-331, has demonstrated even greater efficacy than Etoposide in several cancer cell lines.[9]
| Derivative | Cell Line | IC50 (µM) | Reference |
| Etoposide (VP-16) | CCRF-CEM (human leukemic lymphoblasts) | 0.340 - 0.425 | [1] |
| SK-N-AS (human neuroblastoma) | ~50 | [10] | |
| Various Cancer Cell Lines | 8.4 - 78.2 | [11] | |
| Teniposide (VM-26) | CCRF-CEM (human leukemic lymphoblasts) | 0.025 - 0.040 | [1] |
| GL-331 | Various Cancer Cell Lines | 2.5 to 17-fold lower than Etoposide | [9] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring the absorbance at a specific wavelength.[12]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[13]
-
Drug Treatment: Expose the cells to a series of concentrations of the epipodophyllotoxin derivatives for a specified duration (e.g., 72 hours).[13]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.[13]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[6]
-
Absorbance Reading: Measure the absorbance of the solution at 490 nm using a microplate reader.[6]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[6]
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenating activity of topoisomerase II.[3][4][5]
Principle: Topoisomerase II can separate, or decatenate, interlocked circular DNA molecules (kinetoplast DNA, kDNA). Inhibitors of this enzyme will prevent this process, leaving the kDNA in its catenated form. The different forms of DNA (catenated vs. decatenated) can be separated by agarose gel electrophoresis.[3][5]
Protocol:
-
Reaction Setup: On ice, prepare a reaction mixture containing assay buffer, ATP, and kinetoplast DNA (kDNA).[5]
-
Inhibitor Addition: Add the test compound (e.g., Etoposide, Teniposide, or GL-331) at various concentrations to the reaction tubes.[5]
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.[5]
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[5]
-
Reaction Termination: Stop the reaction by adding a solution containing SDS and proteinase K.[5]
-
Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the catenated and decatenated kDNA.[3][5]
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[3][5] Inhibition is determined by the persistence of the catenated kDNA band in the presence of the inhibitor.
Visualizations
References
- 1. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel podophyllotoxin-derived compound GL331 is more potent than its congener VP-16 in killing refractory cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. texaschildrens.org [texaschildrens.org]
Assessing the Selective Cytotoxicity of (-)-Epipodophyllotoxin Towards Cancer Cells Over Normal Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Epipodophyllotoxin, a lignan isolated from the Mayapple plant (Podophyllum peltatum), has garnered significant attention in oncology for its potent cytotoxic effects. While its derivatives, etoposide and teniposide, are established chemotherapeutic agents, the selective cytotoxicity of the parent compound, this compound, remains a critical area of investigation for developing novel anticancer therapies with improved safety profiles. This guide provides a comparative analysis of the cytotoxic effects of this compound and its derivatives on cancer cells versus normal cells, supported by experimental data and detailed methodologies.
Executive Summary
This compound and its clinically relevant semi-synthetic derivatives, etoposide and teniposide, exert their cytotoxic effects primarily through the inhibition of topoisomerase II. This action leads to the accumulation of DNA double-strand breaks, subsequently triggering cell cycle arrest and apoptosis. While these compounds are highly effective against rapidly proliferating cancer cells, their therapeutic window is often limited by toxicity to healthy tissues. This guide synthesizes available data to assess the selective cytotoxicity of these compounds, highlighting their potential and limitations in cancer therapy.
Comparative Cytotoxicity Data
The following tables summarize the available in vitro cytotoxicity data (IC50 values) for this compound and its key derivatives in various human cancer and normal cell lines. The Selectivity Index (SI), calculated as the ratio of the IC50 in a normal cell line to that in a cancer cell line, is provided where data is available from the same study to indicate the compound's cancer-selective effect. An SI value greater than 1 suggests a degree of selectivity for cancer cells.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Normal Cell Line | Cell Type | IC50 (µM) | Selectivity Index (SI) | Reference |
| This compound (aglycone) | CCRF-CEM | Human leukemic lymphoblasts | 0.1 - 0.25 | - | - | - | - | [1] |
| Etoposide (VP-16) | CCRF-CEM | Human leukemic lymphoblasts | 0.34 - 0.425 | - | - | - | - | [1] |
| A549 | Human lung carcinoma | 3.49 | BEAS-2B | Normal human lung | 2.10 | 0.60 | [2] | |
| MCF-7 | Human breast adenocarcinoma | >10 | L02 | Normal human liver | >10 | - | [3] | |
| HeLa | Human cervical cancer | 8.4 - 78.2 | HaCaT | Normal human keratinocytes | - | - | [4] | |
| T24 | Human bladder carcinoma | 2.7 | HaCaT | Normal human keratinocytes | 49.1 | 18.18 | [4] | |
| Teniposide (VM-26) | CCRF-CEM | Human leukemic lymphoblasts | 0.025 - 0.04 | - | - | - | - | [1] |
| Tca8113 | Human tongue squamous cell carcinoma | 0.35 mg/L (~0.53 µM) | - | - | - | - | [5] | |
| Podophyllotoxin Derivative (Compound 3) | MCF-7 | Human breast adenocarcinoma | 0.15 | MRC5 | Normal human lung fibroblast | >2 | >13.3 | |
| A2780 | Human ovarian cancer | 0.22 | MRC5 | Normal human lung fibroblast | >2 | >9.1 | ||
| HT29 | Human colon adenocarcinoma | 0.19 | MRC5 | Normal human lung fibroblast | >2 | >10.5 |
Note: IC50 values can vary significantly between studies due to differences in experimental conditions (e.g., incubation time, cell density, assay method). Direct comparison of absolute values across different studies should be done with caution. The Selectivity Index provides a more standardized measure of selective cytotoxicity within a single study.
Mechanism of Action: Topoisomerase II Inhibition and Apoptosis Induction
This compound and its derivatives function as potent inhibitors of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication and transcription.
dot
Caption: Inhibition of Topoisomerase II by this compound.
The stabilization of the topoisomerase II-DNA "cleavable complex" prevents the re-ligation of DNA strands, leading to the accumulation of double-strand breaks. This DNA damage triggers a cellular stress response, culminating in cell cycle arrest, primarily at the S and G2/M phases, and the induction of apoptosis.
Apoptotic Signaling Pathway
The induction of apoptosis by this compound involves both intrinsic (mitochondrial) and extrinsic signaling pathways, often mediated by the tumor suppressor protein p53.
dot
Caption: this compound-induced apoptotic signaling pathway.
Experimental Protocols
Detailed methodologies for key assays used to assess the cytotoxicity and mechanism of action of this compound are provided below.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
dot
Caption: MTT assay experimental workflow.
Protocol:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis by Flow Cytometry
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Conclusion
The available data suggests that this compound and its derivatives exhibit potent cytotoxic activity against a range of cancer cell lines. However, the selectivity towards cancer cells over normal cells varies and is a critical factor for their therapeutic application. Some derivatives have shown promising selectivity, indicating that further structural modifications of the this compound scaffold could lead to the development of novel anticancer agents with an improved therapeutic index. The primary mechanism of action through topoisomerase II inhibition, leading to cell cycle arrest and apoptosis, is well-established. Researchers are encouraged to conduct comprehensive comparative studies, including a wider range of cancer and corresponding normal cell lines, to fully elucidate the selective cytotoxicity of these compounds and guide future drug development efforts.
References
- 1. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. medic.upm.edu.my [medic.upm.edu.my]
In Vivo Antitumor Efficacy of (-)-Epipodophyllotoxin in Xenograft Models: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the antitumor activity of (-)-Epipodophyllotoxin and its derivatives, with a direct comparison to other established chemotherapeutic agents in relevant xenograft models. The data presented is intended to inform preclinical research and drug development strategies.
Comparative Antitumor Activity in Xenograft Models
The antitumor efficacy of this compound derivatives, primarily etoposide, has been evaluated in various human cancer xenograft models. This section presents a comparative summary of tumor growth inhibition data.
Non-Small Cell Lung Carcinoma (NSCLC) Xenograft Model: A549 & H460
A study investigating the synergistic effects of a novel DNA-PK inhibitor, M3814, provides a direct comparison of the in vivo efficacy of etoposide and paclitaxel in both A549 and H460 human NSCLC xenograft models in NOD-SCID mice.
| Treatment Group | Cell Line | Dosage | Mean Relative Tumor Volume (RTV) at end of study | Tumor Growth Inhibition (%) |
| Etoposide | A549 | 10 mg/kg, i.p. every 3 days | ~1.5 | Not explicitly stated, but significant reduction compared to control |
| Etoposide + M3814 | A549 | Etoposide: 10 mg/kg, i.p. every 3 days; M3814: 50 mg/kg, i.g. daily | ~0.5 | Significantly enhanced inhibition compared to Etoposide alone |
| Paclitaxel | A549 | 10 mg/kg, i.p. every 3 days | ~1.2 | Not explicitly stated, but significant reduction compared to control |
| Paclitaxel + M3814 | A549 | Paclitaxel: 10 mg/kg, i.p. every 3 days; M3814: 40 mg/kg, i.g. daily | ~0.4 | Significantly enhanced inhibition compared to Paclitaxel alone |
| Etoposide | H460 | 10 mg/kg, i.p. every 3 days | ~2.0 | Not explicitly stated, but significant reduction compared to control |
| Etoposide + M3814 | H460 | Etoposide: 10 mg/kg, i.p. every 3 days; M3814: 50 mg/kg, i.g. daily | ~0.8 | Significantly enhanced inhibition compared to Etoposide alone |
| Paclitaxel | H460 | 10 mg/kg, i.p. every 3 days | ~1.8 | Not explicitly stated, but significant reduction compared to control |
| Paclitaxel + M3814 | H460 | Paclitaxel: 10 mg/kg, i.p. every 3 days; M3814: 40 mg/kg, i.g. daily | ~0.6 | Significantly enhanced inhibition compared to Paclitaxel alone |
Melanoma Xenograft Model: B16F10
A study comparing the efficacy of paclitaxel and etoposide delivered via a cholesterol-rich nanoemulsion (LDE) in B16F10 melanoma-bearing mice showed strong tumor growth inhibition for both single and combination therapies.
| Treatment Group | Dosage | Tumor Growth Inhibition | Metastasis Reduction |
| LDE-Etoposide | 9 µmol/kg, i.p. (3 injections on alternate days) | Strong | Not specified for single agent |
| LDE-Paclitaxel | 9 µmol/kg, i.p. (3 injections on alternate days) | Strong | Not specified for single agent |
| Commercial Paclitaxel + Etoposide | 9 µmol/kg each, i.p. (3 injections on alternate days) | Strong | 82% of animals with metastases |
| LDE-Paclitaxel + LDE-Etoposide | 9 µmol/kg each, i.p. (3 injections on alternate days) | Strong | 30% of animals with metastases[1] |
Mechanism of Action: A Tale of Two Microtubule-Targeting Agents
This compound and taxanes, such as paclitaxel, both exert their antitumor effects by targeting the microtubule network within cancer cells, albeit through distinct mechanisms, leading to cell cycle arrest and apoptosis.
References
Comparison of different analytical techniques for the detection of (-)-Epipodophyllotoxin
For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of (-)-Epipodophyllotoxin, a key precursor to potent anti-cancer drugs, is paramount. This guide provides an objective comparison of various analytical techniques, supported by experimental data, to aid in the selection of the most suitable method for your research needs.
This compound and its derivatives, such as etoposide and teniposide, are powerful chemotherapeutic agents that function by inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. The precise quantification of these compounds in various matrices, from plant extracts to biological fluids, is essential for drug discovery, quality control, and pharmacokinetic studies. This guide explores the principles, performance, and protocols of key analytical methods used for this purpose.
Performance Comparison of Analytical Techniques
The choice of an analytical technique for the detection of this compound and its analogues is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the quantitative performance of commonly employed methods based on available experimental data for podophyllotoxin and its derivatives.
| Analytical Technique | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| HPLC-UV | Podophyllotoxin | 42.5 - 850 µg/mL[1] | 0.026 µg/mL[2] | 0.106 µg/mL[1][2] | Widely available, robust, cost-effective. |
| HPLC-ED | Etoposide, Teniposide | 0.05 - 50 µg/mL[3] | ≥ 20 ng/mL[3] | Not Specified | High sensitivity and specificity. |
| LC-MS/MS | Podophyllotoxin | 1 - 100 µg/mL[4] | 2.40 ng/mL[4] | 8.01 ng/mL[4] | High sensitivity and selectivity, structural information. |
| Deoxypodophyllotoxin | 7.8 - 1000 ng/mL[5] | Not Specified | 7.8 ng/mL | Excellent for complex matrices. | |
| HPTLC | Podophyllotoxin | 150 - 2400 ng/spot[6][7] | 50 ng/spot | 150 ng/spot | High throughput, low cost per sample. |
| Capillary Electrophoresis (CZE) | Podophyllotoxin, 4'-Demethylepipodophyllotoxin | 1.5 - 171.0 µg/mL[8] | Not Specified | Not Specified | High separation efficiency, low sample and reagent consumption. |
| Electrochemical Sensor | Etoposide | 0.1 - 150 µM | 20 nM | Not Specified | Rapid, portable, and low-cost. |
Mechanism of Action: Inhibition of Topoisomerase II
This compound and its derivatives exert their cytotoxic effects by targeting topoisomerase II. This enzyme transiently cleaves both strands of a DNA helix to allow another DNA strand to pass through, thereby resolving DNA tangles and supercoils. The drug stabilizes the "cleavable complex," a transient intermediate where topoisomerase II is covalently bound to the 5' ends of the cleaved DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. These DNA lesions trigger a cascade of cellular responses, including cell cycle arrest and apoptosis (programmed cell death), ultimately leading to the demise of the cancer cell.[9][10][11][12]
Caption: Mechanism of this compound action.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for the quantification of podophyllotoxin in plant extracts.[1][2]
-
Instrumentation: Waters HPLC system with a 515 HPLC pump and a 2487 dual λ absorbance detector.
-
Column: Reversed-phase C18 column.
-
Mobile Phase: Isocratic elution with a mixture of methanol and water (62:38, v/v).
-
Flow Rate: 0.9 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: The dried extract residue is dissolved in the mobile phase, filtered through a 0.45 µm filter, and injected into the HPLC system.
-
Quantification: A calibration curve is generated using standard solutions of podophyllotoxin at concentrations ranging from 42.5 µg/mL to 850 µg/mL.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This highly sensitive and selective method is ideal for the analysis of podophyllotoxin and its analogues in complex matrices like biological fluids.[4][5]
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Waters Symmetry C18 analytical column (2.1 mm × 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and deionized water (70:30, v/v) containing 0.1% formic acid.
-
Flow Rate: 0.2 mL/min.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions. For deoxypodophyllotoxin, the transition is m/z 399.05 → 231.00.
-
Sample Preparation: Liquid-liquid extraction with ethyl acetate is commonly used to isolate the analyte from the matrix.
-
Quantification: An internal standard is used, and a calibration curve is constructed over the desired concentration range.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput and cost-effective method for the quantification of podophyllotoxin.[6][7][13]
-
Stationary Phase: Silica gel 60 F254 HPTLC plates.
-
Mobile Phase: A mixture of dichloromethane, methanol, and formic acid (9.5:0.5:0.5, v/v/v).
-
Sample Application: Samples and standards are applied to the plate as bands.
-
Development: The plate is developed in a chromatographic chamber saturated with the mobile phase.
-
Densitometric Analysis: After development, the plate is dried, and the bands are scanned with a densitometer at a specific wavelength (e.g., 292 nm for podophyllotoxin).
-
Quantification: The peak area of the analyte is correlated with its concentration using a calibration curve.
Capillary Zone Electrophoresis (CZE)
CZE provides high-resolution separation of charged analytes and is a valuable alternative to HPLC.[8]
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused silica capillary.
-
Running Buffer: 25 mM borate buffer with a pH of 10.80.
-
Applied Voltage: 20 kV.
-
Temperature: 20°C.
-
Injection: Hydrodynamic injection.
-
Detection: UV detection at 214 nm.
-
Quantification: The peak area is used for quantification against a standard calibration curve.
Caption: General experimental workflow for analysis.
Conclusion
The selection of an analytical technique for the detection of this compound should be guided by the specific requirements of the study. For routine quality control of raw materials where high throughput and low cost are critical, HPTLC is a strong candidate. HPLC-UV offers a robust and widely accessible method for quantification in simpler matrices. When high sensitivity and selectivity are paramount, particularly in complex biological samples, LC-MS/MS is the gold standard. Capillary Electrophoresis presents an excellent alternative with high separation efficiency and minimal sample consumption. Finally, electrochemical sensors are emerging as a promising tool for rapid, on-site screening, although they may require more specialized expertise. By understanding the strengths and limitations of each technique, researchers can confidently select the most appropriate method to advance their work in the development of novel anticancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. High-performance liquid chromatographic analysis of the semisynthetic epipodophyllotoxins teniposide and etoposide using electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. Validated LC-MS/MS assay for quantitative determination of deoxypodophyllotoxin in rat plasma and its application in pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Role of topoisomerase II in mediating epipodophyllotoxin-induced DNA cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 11. The mechanism of epipodophyllotoxin-induced thymocyte apoptosis: possible role of a novel Ca(2+)-independent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of (-)-Epipodophyllotoxin and Its Glycoside Derivatives: Etoposide and Teniposide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the naturally occurring lignan, (-)-Epipodophyllotoxin, and its clinically significant semi-synthetic glycoside derivatives, Etoposide and Teniposide. We delve into their distinct mechanisms of action, comparative cytotoxicity, pharmacokinetic profiles, and the experimental methodologies used for their evaluation.
At a Glance: Key Differences
| Feature | This compound | Etoposide (VP-16) | Teniposide (VM-26) |
| Primary Mechanism of Action | Inhibition of microtubule assembly | Inhibition of Topoisomerase II | Inhibition of Topoisomerase II |
| Cell Cycle Arrest | Mitotic (M) phase | Late S and G2 phase | Late S and G2 phase |
| Relative Potency | Potent, but high toxicity limits clinical use | Less potent than Teniposide | 8-10 times more potent than Etoposide |
| Clinical Application | Not used clinically due to toxicity | Broad-spectrum anticancer agent | Primarily used in hematological malignancies |
Data Presentation: A Quantitative Comparison
In Vitro Cytotoxicity
The cytotoxic potential of this compound, Etoposide, and Teniposide has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below. Teniposide consistently demonstrates higher potency than Etoposide.[1] this compound, while a potent cytotoxic agent, exhibits a different mechanism of action compared to its glycoside derivatives.[2]
| Cell Line | Compound | IC50 |
| Human Leukemic Lymphoblasts (CCRF-CEM) | This compound | 100-250 nM[2] |
| Etoposide | 340-425 nM[2] | |
| Teniposide | 25-40 nM[2] | |
| Small Cell Lung Cancer (SCLC) Lines | Etoposide | ~8-10 fold higher than Teniposide[1] |
| Teniposide | ~8-10 fold lower than Etoposide[1] |
Pharmacokinetic Properties of Glycoside Derivatives
Etoposide and Teniposide exhibit notable differences in their pharmacokinetic profiles, which influence their clinical administration and efficacy.[3] Teniposide is more highly bound to plasma proteins and has a longer terminal elimination half-life compared to Etoposide.[3]
| Parameter | Etoposide | Teniposide |
| Plasma Protein Binding | ~93-97%[4][5] | >95%[6] |
| Terminal Elimination Half-life | 4-8 hours[3] | Longer than Etoposide[3] |
| Plasma Clearance | Higher than Teniposide[3] | Lower than Etoposide[3] |
| Renal Excretion | ~30-70% of dose[3] | ~5-20% of dose[3] |
| Oral Bioavailability | ~50% (variable)[3] | Not orally administered |
Mechanism of Action: A Tale of Two Targets
A crucial distinction lies in the molecular targets of this compound and its derivatives. This difference in mechanism underlies their varying effects on the cell cycle and their clinical utility.
This compound: A Microtubule Destabilizer
Similar to its parent compound, podophyllotoxin, this compound exerts its cytotoxic effects by inhibiting the polymerization of tubulin, a key component of microtubules.[2] This disruption of microtubule dynamics leads to cell cycle arrest in the mitotic (M) phase.[2]
Etoposide and Teniposide: Topoisomerase II Poisons
In contrast, the glycoside derivatives, Etoposide and Teniposide, do not significantly interact with microtubules. Instead, they are potent inhibitors of DNA topoisomerase II.[3] These drugs stabilize the covalent complex between topoisomerase II and DNA, which results in DNA strand breaks and subsequent cell cycle arrest in the late S and G2 phases.[3]
Caption: Contrasting mechanisms of this compound and its glycoside derivatives.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound, Etoposide, or Teniposide for a specified duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Caption: A typical workflow for determining cytotoxicity using the MTT assay.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of topoisomerase II.
Principle: Topoisomerase II can decatenate (unlink) kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of topoisomerase II will prevent this decatenation.
Protocol:
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, kDNA substrate, and the test compound (Etoposide or Teniposide) at various concentrations.
-
Enzyme Addition: Add purified human topoisomerase II enzyme to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.
-
Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Catenated kDNA will remain in the well or migrate slowly, while decatenated DNA will migrate as distinct bands.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
Principle: A fluorescent dye, such as propidium iodide (PI), stoichiometrically binds to DNA. The amount of fluorescence emitted by a stained cell is proportional to its DNA content, allowing for the differentiation of cells in G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.
Protocol:
-
Cell Treatment: Treat cells with the desired compounds for a specific duration.
-
Harvest and Fixation: Harvest the cells and fix them in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase (to prevent staining of double-stranded RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The instrument measures the fluorescence intensity of individual cells.
-
Data Analysis: Generate a histogram of cell count versus fluorescence intensity to visualize the cell cycle distribution and quantify the percentage of cells in each phase.
Structure-Activity Relationship
The structural differences between this compound and its glycoside derivatives are fundamental to their distinct biological activities.
Caption: Glycosylation of this compound shifts its primary mechanism of action.
The addition of the glycosidic moiety at the C4 position of the epipodophyllotoxin core is the key structural modification that transforms the molecule from a microtubule inhibitor to a topoisomerase II inhibitor. This highlights the critical role of this functional group in determining the pharmacological profile of these compounds.
Conclusion
This guide provides a detailed comparison of this compound and its clinically important derivatives, Etoposide and Teniposide. The key takeaway for researchers is the profound impact of the glycosidic substitution on the mechanism of action, shifting the target from tubulin to topoisomerase II. While Teniposide exhibits greater in vitro potency, the pharmacokinetic profiles and clinical efficacy of both Etoposide and Teniposide have established them as mainstays in various chemotherapy regimens. Understanding these differences is crucial for the rational design and development of novel anticancer agents based on the epipodophyllotoxin scaffold.
References
- 1. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative cytotoxic and cytokinetic effects of the epipodophyllotoxins 4'-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-beta-D-glucopyranoside) and 4'-demethylepipodophyllotoxin-9-(4,6-O-2-thenylidene-beta-D-glucopyranoside) and their metabolites on human leukemic lymphoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The clinical pharmacology of etoposide and teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoposide protein binding in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Altered protein binding of etoposide in patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Variability in teniposide plasma protein binding is correlated with serum albumin concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Target of Novel (-)-Epipodophyllotoxin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel (-)-Epipodophyllotoxin analogs, offering insights into their molecular targets and cytotoxic activities. By presenting key experimental data, detailed protocols, and visual workflows, this document serves as a valuable resource for researchers engaged in the development of next-generation anticancer therapeutics.
Introduction to this compound and its Analogs
This compound is a naturally occurring lignan from the Mayapple plant (Podophyllum peltatum) that has served as a scaffold for the development of potent anticancer agents. Its derivatives, such as the clinically utilized etoposide and teniposide, primarily function by inhibiting DNA topoisomerase II, an essential enzyme in DNA replication and repair.[1] However, challenges such as drug resistance and toxicity have spurred the development of novel analogs with improved therapeutic profiles. These new compounds often exhibit dual mechanisms of action, targeting not only topoisomerase II but also microtubule dynamics. This guide focuses on the validation of these molecular targets for emerging this compound analogs.
Comparative Performance of Novel Analogs
The following tables summarize the in vitro cytotoxic activity (IC50 values) of several recently developed this compound analogs against a panel of human cancer cell lines. These data are compared with established drugs like etoposide and the parent compound, podophyllotoxin.
| Compound/Analog | Cell Line | IC50 (µM) | Primary Molecular Target(s) | Reference |
| Etoposide (VP-16) | A549 (Lung) | 8.4 - 78.2 | Topoisomerase II | [2] |
| DU-145 (Prostate) | >10 | Topoisomerase II | [3] | |
| KB (Oral) | >10 | Topoisomerase II | [3] | |
| KBvin (Vincristine-resistant Oral) | >10 | Topoisomerase II | [3] | |
| Podophyllotoxin (PPT) | A549 (Lung) | 1.9 | Tubulin | [4] |
| Novel Analog 1 (Compound 12h) | EC-9706 (Esophageal) | 1.2 | Topoisomerase II | [2] |
| HeLa (Cervical) | 22.8 | Topoisomerase II | [2] | |
| T-24 (Bladder) | 1.8 | Topoisomerase II | [2] | |
| H460 (Lung) | 3.5 | Topoisomerase II | [2] | |
| Novel Analog 2 (Compound 585) | KB (Oral) | 0.036 | Not specified | [5] |
| KB/VCR (Vincristine-resistant Oral) | 0.12 | Not specified | [5] | |
| A549 (Lung) | 1.57 | Not specified | [5] | |
| 95D (Lung) | 0.042 | Not specified | [5] | |
| Novel Analog 3 (Compound E5) | A549 (Lung) | 0.35 ± 0.13 | Tubulin, PI3K/Akt Pathway | [6][7] |
| H446 (Lung) | 1.25 ± 0.21 | Tubulin, PI3K/Akt Pathway | [7] | |
| MCF-7 (Breast) | 1.87 ± 0.33 | Tubulin, PI3K/Akt Pathway | [7] | |
| HeLa (Cervical) | 1.54 ± 0.28 | Tubulin, PI3K/Akt Pathway | [7] | |
| Novel Analog 4 (Compound 3D) | HepG2 (Liver) | Not specified | Tubulin | [8] |
| HeLa (Cervical) | Not specified | Tubulin | [8] | |
| A549 (Lung) | Not specified | Tubulin | [8] | |
| MCF-7 (Breast) | Not specified | Tubulin | [8] | |
| Novel Analog 5 (Compound 66f) | HepG2 (Liver) | 0.07 | Not specified | [4] |
| A549 (Lung) | 0.29 | Not specified | [4] | |
| MDA-MB-231 (Breast) | 0.11 | Not specified | [4] | |
| HCT 116 (Colon) | 0.04 | Not specified | [4] | |
| Novel Analog 6 (Compound 36c) | HL-60 (Leukemia) | 0.43 | Not specified | [4] |
| SMMC-7721 (Hepatoma) | 3.5 | Not specified | [4] | |
| A549 (Lung) | 1.8 | Not specified | [4] | |
| MCF7 (Breast) | 2.1 | Not specified | [4] | |
| SW-480 (Colon) | 1.2 | Not specified | [4] |
Experimental Protocols for Target Validation
Accurate validation of the molecular target is crucial in drug development. Below are detailed protocols for key experiments used to characterize the mechanism of action of novel this compound analogs.
Topoisomerase II Inhibition Assay (DNA Relaxation)
This assay determines the ability of a compound to inhibit the catalytic activity of topoisomerase II, which relaxes supercoiled DNA.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Human Topoisomerase II enzyme
-
10x Topoisomerase II Assay Buffer
-
10 mM ATP solution
-
Stop Solution/Loading Dye (containing SDS and Proteinase K)
-
Agarose gel (1%) and electrophoresis apparatus
-
Ethidium bromide or other DNA stain
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture on ice containing 10x Assay Buffer, ATP, and supercoiled plasmid DNA.
-
Add the test compound at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO).
-
Initiate the reaction by adding diluted Topoisomerase II enzyme.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye and incubate for an additional 15-30 minutes at 37°C to digest the protein.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize under UV light.
-
Inhibition of topoisomerase II activity is indicated by a decrease in the amount of relaxed DNA compared to the control.
Tubulin Polymerization Assay
This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., G-PEM buffer)
-
GTP solution
-
Temperature-controlled spectrophotometer or plate reader capable of reading absorbance at 340 nm
-
Test compounds dissolved in an appropriate solvent (e.g., DMSO)
-
Positive controls (e.g., Paclitaxel for polymerization promotion, Colchicine for inhibition)
Procedure:
-
Prepare a reaction mixture on ice containing tubulin polymerization buffer, GTP, and the test compound at various concentrations.
-
Add purified tubulin to the reaction mixture and mix gently.
-
Transfer the reaction mixture to a pre-warmed 96-well plate.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
An increase in absorbance indicates tubulin polymerization. Inhibitors will show a decrease in the rate and extent of polymerization compared to the control.
Cell Cycle Analysis by Flow Cytometry
This method determines the effect of a compound on the progression of cells through the different phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells with PBS and fix them by dropwise addition of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples on a flow cytometer. The DNA content, as measured by PI fluorescence, will indicate the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compounds
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
1x Binding Buffer
-
Flow cytometer
Procedure:
-
Seed and treat cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the samples on a flow cytometer.
-
Annexin V-negative and PI-negative cells are live.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Annexin V-negative and PI-positive cells are necrotic.
-
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the key steps in the experimental protocols described above.
Signaling Pathway Diagrams
Some novel this compound analogs have been shown to modulate key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK/ERK pathways.
Conclusion
The development of novel this compound analogs continues to be a promising avenue in cancer drug discovery. The data and protocols presented in this guide demonstrate that many new derivatives exhibit superior cytotoxic activity compared to etoposide, often with the potential to overcome drug resistance. The validation of their molecular targets, whether through direct inhibition of topoisomerase II, disruption of tubulin polymerization, or modulation of critical signaling pathways, is essential for their continued development. The experimental workflows and pathway diagrams provided herein offer a framework for the systematic evaluation of these next-generation anticancer agents. Further investigation into the specific mechanisms of the most potent analogs is warranted to advance them towards clinical application.
References
- 1. Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antitumor agents. Part 227: Studies on novel 4'-O-demethyl-epipodophyllotoxins as antitumor agents targeting topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Progress on C-4-Modified Podophyllotoxin Analogs as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Design, synthesis and biological evaluation of novel podophyllotoxin derivatives as tubulin-targeting anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Podophyllotoxin Derivatives as Potential Tubulin Inhibitors: Design, Synthesis, and Antiproliferative Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Different Epipodophyllotoxin Formulations
The epipodophyllotoxins, etoposide and teniposide, are potent topoisomerase II inhibitors widely employed in the treatment of various malignancies, including small cell lung cancer, testicular cancer, and lymphomas.[1][2][3] The clinical efficacy and toxicity of these agents are closely linked to their pharmacokinetic profiles, which can vary significantly depending on the formulation and route of administration.[4][5] This guide provides a comparative overview of the pharmacokinetic characteristics of different epipodophyllotoxin formulations, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and application of these crucial anticancer drugs.
Pharmacokinetic Data Summary
The following tables summarize key pharmacokinetic parameters for various etoposide and teniposide formulations based on data from several clinical studies. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion of these drugs.
Table 1: Comparative Pharmacokinetics of Etoposide Formulations
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Terminal Half-life (h) | Clearance |
| Intravenous Etoposide | 100 mg/m² | 16.3 ± 3.7 | - | 74.0 ± 18.3 | 100 | 7.0 ± 2.9 | 31.5 ± 10.4 mL/min |
| Oral Etoposide | 200 mg/m² | 12.0 ± 4.2 | - | 84.9 ± 29.6 | 58 ± 15 | - | - |
| Oral Etoposide | 50 mg | - | - | 17.9 ± 9.9 | 64.6 | 7.8 ± 2.7 | 58.1 ± 25.2 mL/min |
| Oral Etoposide Phosphate | 125 mg/m² | - | - | 77.7 (median) | - | - | - |
| High-Dose IV Etoposide | 800 mg/m² | - | - | - | 100 | - | - |
| High-Dose IV Etoposide Phosphate | 910 mg/m² | - | - | Slightly greater than Etoposide | 100 | - | - |
Data compiled from multiple sources.[6][7][8][9][10]
Table 2: Pharmacokinetics of Teniposide Formulations
| Formulation | Dose | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Terminal Half-life (h) | Systemic Clearance (mL/min/m²) |
| Intravenous Teniposide | 50-60 mg/m² | - | - | - | 100 | - | 5.2 ± 1.0 to 10.18 |
| Oral Teniposide | 60 mg/m² | - | - | - | 41.6 ± 14.2 | - | - |
| Nanosuspension (IV) | - | - | - | - | 100 | - | - |
Data compiled from multiple sources.[11][12][13][14][15]
Experimental Protocols
The pharmacokinetic parameters presented above are derived from clinical studies employing rigorous experimental protocols. A generalized workflow for such studies is outlined below.
1. Study Design and Patient Population: Studies typically involve a cohort of cancer patients for whom etoposide or teniposide is an indicated treatment.[6][7][16] Cross-over study designs are often used to compare different formulations within the same patient, minimizing inter-individual variability.[8][17]
2. Drug Administration:
-
Intravenous (IV) Administration: Etoposide or teniposide is administered as a slow infusion over a specified period, for instance, a 1-hour infusion.[16]
-
Oral Administration: Patients receive the drug in capsule or liquid form, typically after a period of fasting.[6][9]
3. Sample Collection: Blood samples are collected at predetermined time points before and after drug administration.[6][18] For a comprehensive pharmacokinetic profile, sampling may extend up to 48 or 72 hours post-dose. Urine samples may also be collected to assess renal clearance.[6]
4. Analytical Methodology: The concentration of the epipodophyllotoxin and its metabolites in plasma and urine is quantified using High-Performance Liquid Chromatography (HPLC).[6][12][15][17] This technique allows for the sensitive and specific measurement of drug levels.
5. Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using specialized software.[6][19] This involves non-compartmental or compartmental analysis to determine parameters such as Cmax, Tmax, AUC, half-life, and clearance.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative pharmacokinetic study of epipodophyllotoxin formulations.
Caption: A generalized workflow for a comparative pharmacokinetic study.
Discussion of Formulations
Oral vs. Intravenous Etoposide: Intravenous administration of etoposide results in a significantly higher peak plasma concentration (Cmax) compared to oral administration.[6] However, studies have shown that a 200 mg/m² oral dose can achieve a similar Area Under the Curve (AUC), representing total drug exposure, as a 100 mg/m² intravenous dose, suggesting the potential for equivalent therapeutic effect.[6][10] The bioavailability of oral etoposide is approximately 50-60%, but can be highly variable among patients.[6][8][20] This variability is a critical consideration in clinical practice.
Etoposide Phosphate: Etoposide phosphate is a water-soluble prodrug of etoposide developed to overcome some of the formulation challenges associated with the parent drug.[7][9] While it offers convenience in preparation and administration, studies have shown that it does not significantly reduce the inter-patient variability in etoposide exposure.[7][9] Some research indicates a borderline significant increase in AUC with etoposide phosphate compared to oral etoposide.[9]
Nanoparticle Formulations: Nanoparticle-based drug delivery systems represent a promising approach to improve the pharmacokinetic properties of poorly soluble drugs like teniposide.[1][11][21][22] Nanosuspensions of teniposide have been developed for intravenous administration and have demonstrated the potential for enhanced tumor targeting.[11] These formulations can alter the drug's distribution, reduce clearance, and prolong circulation time, potentially leading to improved efficacy and reduced toxicity.[21] Research into nanoparticle formulations for epipodophyllotoxins is ongoing, with a focus on improving bioavailability and achieving targeted delivery.[23][24]
Signaling Pathway of Epipodophyllotoxins
The primary mechanism of action of epipodophyllotoxins is the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. The following diagram illustrates this signaling pathway leading to apoptosis.
Caption: Mechanism of action of epipodophyllotoxins via Topoisomerase II inhibition.
References
- 1. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Etoposide: a semisynthetic epipodophyllotoxin. Chemistry, pharmacology, pharmacokinetics, adverse effects and use as an antineoplastic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances of podophyllotoxin/epipodophyllotoxin hybrids in anticancer activity, mode of action, and structure-activity relationship: An update (2010-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical pharmacokinetics and pharmacodynamics of epipodophyllotoxins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic optimisation of treatment with oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic comparison of oral and intravenous etoposide in patients treated with the CHOEP-regimen for malignant lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative pharmacokinetic study of high-dose etoposide and etoposide phosphate in patients with lymphoid malignancy receiving autologous stem cell transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Randomized comparison of etoposide pharmacokinetics after oral etoposide phosphate and oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. Preparation and in vitro-in vivo evaluation of teniposide nanosuspensions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of Teniposide (VM26) and etoposide (VP16-213) in children with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of teniposide (VM26) and etoposide (VP16-213) in children with cancer | Semantic Scholar [semanticscholar.org]
- 14. Absolute bioavailability and pharmacokinetics of oral teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of high-dose teniposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and Pharmacogenetic Study of Etoposide in High-Dose Protocol (TI-CE) for Advanced Germ Cell Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bioequivalence study of two formulations of etoposide in advanced lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Population pharmacokinetics and pharmacodynamics of oral etoposide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Population pharmacokinetic approach to compare oral and i.v. administration of etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The pharmacology of intravenous and oral etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetic behaviors of soft nanoparticulate formulations of chemotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Bioconjugation of Podophyllotoxin and Nanosystems: Approaches for Boosting Its Biopharmaceutical and Antitumoral Profile [mdpi.com]
- 23. Preparation and characterization of teniposide PLGA nanoparticles and their uptake in human glioblastoma U87MG cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. PO12: TENIPOSIDE-LOADED NANOPARTICLES FOR LOCAL DRUG DELIVERY IN MEDULLOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Species Comparison of (-)-Epipodophyllotoxin Metabolism: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the metabolism of (-)-Epipodophyllotoxin, a key natural compound and precursor to widely used anticancer drugs, across various species. Designed for researchers, scientists, and drug development professionals, this document summarizes key metabolic pathways, enzymatic contributors, and provides detailed experimental methodologies.
Executive Summary
This compound and its derivatives are subject to extensive metabolism, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. Understanding the inter-species differences in metabolic pathways and rates is crucial for the preclinical evaluation and clinical development of new drug candidates derived from this scaffold. This guide highlights that while the overall metabolic pathways are generally conserved, significant quantitative differences exist across species, with rodents often exhibiting higher metabolic clearance than humans, monkeys, or dogs. The primary metabolic transformations include hydroxylation, O-demethylation, and demethylenation, followed by phase II conjugation reactions.
Data Presentation: Comparative Metabolic Clearance
The following table summarizes the in vitro intrinsic clearance for the formation of a major metabolite of Deoxypodophyllotoxin, a closely related analogue of this compound, in liver microsomes from five different species. This data provides a valuable surrogate for understanding the species differences in the metabolism of this compound.
| Species | Rank Order of Intrinsic Clearance (CLint) for M2 Formation | Primary Human CYP Isoforms Involved |
| Rat (Sprague-Dawley) | 1 (Highest Clearance) | CYP2C9, CYP2C19, CYP3A4 |
| Cynomolgus Monkey | 2 | Not explicitly determined |
| Mouse (CD-1) | 3 | Not explicitly determined |
| Human | 4 | CYP2C9 & CYP2C19 (major), CYP3A4 (minor)[1] |
| Dog (Beagle) | 5 (Lowest Clearance) | Not explicitly determined |
M2 is the most abundant metabolite observed in microsomal incubations. The rank order is based on the formation of this metabolite.[1]
Experimental Protocols
In Vitro Metabolism of this compound in Liver Microsomes
This protocol describes a typical procedure for evaluating the metabolic stability of this compound in liver microsomes from various species.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Internal standard (IS) for LC-MS/MS analysis
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Incubation Mixture: In a 96-well plate or microcentrifuge tubes, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, and liver microsomes (typically 0.5-1.0 mg/mL protein concentration).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation of Reaction: Add this compound (final concentration typically 1-10 µM) to the pre-warmed mixture. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 5, 15, 30, 60 minutes). The 0-minute time point serves as the baseline.
-
Termination of Reaction: Terminate the reaction at each time point by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard. The ACN stops the enzymatic reaction and precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vials for analysis by UPLC-MS/MS to quantify the remaining amount of this compound.
UPLC-MS/MS Analysis of this compound and its Metabolites
This protocol outlines a general method for the separation and detection of this compound and its metabolites.
Instrumentation:
-
Ultra-Performance Liquid Chromatography (UPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the parent compound and its metabolites. For example: 0-1 min (5% B), 1-8 min (5-95% B), 8-10 min (95% B), 10-10.1 min (95-5% B), 10.1-12 min (5% B).
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2-10 µL.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to detect a wide range of metabolites.
-
Scan Type: Full scan for metabolite identification and selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for quantification of the parent compound.
-
Source Parameters: Capillary voltage, source temperature, desolvation gas flow, and cone voltage should be optimized for the specific instrument and compound.
-
MRM Transitions: For quantification, specific precursor-to-product ion transitions for this compound and the internal standard need to be determined and optimized.
Visualizations
Metabolic Pathways of this compound
The following diagram illustrates the primary metabolic transformations of this compound. Phase I reactions, primarily catalyzed by CYP450 enzymes, introduce or expose functional groups, which are then often conjugated in Phase II reactions.
Caption: Primary metabolic pathways of this compound.
Experimental Workflow for In Vitro Metabolism Study
This diagram outlines the key steps in a typical in vitro experiment to assess the metabolism of this compound.
Caption: Experimental workflow for in vitro metabolism studies.
Signaling Pathway of Epipodophyllotoxin-Induced Apoptosis
This compound and its derivatives, such as etoposide, primarily exert their cytotoxic effects by inhibiting Topoisomerase II, leading to DNA damage and subsequent apoptosis.
Caption: Topoisomerase II inhibition by this compound.
References
Predicting Response to (-)-Epipodophyllotoxin-Based Therapies: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
(-)-Epipodophyllotoxin derivatives, such as the widely used chemotherapeutic agent etoposide, are a cornerstone in the treatment of various malignancies, including small cell lung cancer (SCLC) and neuroendocrine neoplasms. However, patient response to these DNA topoisomerase II inhibitors is highly variable. The identification and validation of robust predictive biomarkers are crucial for personalizing treatment strategies, optimizing efficacy, and minimizing toxicity. This guide provides a comparative overview of key biomarkers—SLFN11, TOP2A, Rb, and p16—that have been investigated for their potential to predict response to this compound-based therapies, supported by experimental data and detailed methodologies.
Comparative Analysis of Predictive Biomarkers
The following tables summarize quantitative data from studies evaluating the predictive value of SLFN11, TOP2A, Rb, and p16 in response to etoposide-based chemotherapy.
Table 1: SLFN11 Expression and Clinical Outcomes in SCLC
| Biomarker Status | Patient Cohort | Treatment Regimen | Endpoint | Outcome | Reference |
| SLFN11-positive | Relapse-sensitive or refractory SCLC | Temozolomide + Veliparib | Progression-Free Survival (PFS) | 5.7 months | [1] |
| SLFN11-negative | Relapse-sensitive or refractory SCLC | Temozolomide + Veliparib | Progression-Free Survival (PFS) | 3.6 months | [1] |
| SLFN11-positive | Relapse-sensitive or refractory SCLC | Temozolomide + Veliparib | Overall Survival (OS) | 12.2 months | [1] |
| SLFN11-negative | Relapse-sensitive or refractory SCLC | Temozolomide + Veliparib | Overall Survival (OS) | 7.5 months | [1] |
| High SLFN11 | Small Cell Lung Cancer (SCLC) | Platinum + Etoposide | Prognosis | Improved | [2] |
Table 2: TOP2A Status and Etoposide Sensitivity
| Biomarker Status | Cancer Type | Method | Finding | Reference |
| TOP2A amplification | Breast Cancer | FISH | Not significantly associated with response to anthracycline-based chemotherapy (p=0.35) | [3] |
| High TOP2A expression | Neuroblastoma Cell Lines | MTT Assay | Lower IC50 values for etoposide in cells with higher TOP2A expression | [4] |
| TOP2A gene amplification | Breast Cancer | CISH | Not significantly associated with response to anthracycline-containing chemotherapy | [3] |
Table 3: Rb and p16 Status in Grade 3 Neuroendocrine Neoplasms (G3 NEN) Treated with Etoposide-Platinum
| Biomarker Status | Objective Response Rate (ORR) | p-value | Multivariate Analysis (OR) | Reference |
| Rb inappropriate (Rbinap) | 63% | 0.025 | - | [5][6] |
| Rb appropriate (Rbapp) | 42% | 0.025 | - | [5][6] |
| Rb < 150 (H-score) | 67% | 0.005 | 4.16 (95% CI 1.11–15.53), p=0.034 | [5] |
| Rb ≥ 150 (H-score) | 25% | 0.005 | - | [5] |
| p16 high | 66% | 0.006 | - | [5][6] |
| p16 low | 35% | 0.006 | - | [5][6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: Mechanism of action of Etoposide.
Caption: General workflow for biomarker validation.
Experimental Protocols
Immunohistochemistry (IHC) for SLFN11
This protocol is a synthesized representation based on methodologies described in the literature[2][7][8].
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-µm thick) are deparaffinized in xylene and rehydrated through a graded series of ethanol.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is blocked with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against SLFN11 (e.g., a rabbit polyclonal antibody) at an optimized dilution overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a diaminobenzidine (DAB) substrate, resulting in a brown precipitate at the site of the antigen.
-
Counterstaining and Mounting: Slides are counterstained with hematoxylin, dehydrated, and mounted with a permanent mounting medium.
-
Scoring: SLFN11 expression is typically evaluated using an H-score, calculated by multiplying the percentage of positive tumor cells by the staining intensity (0=negative, 1+=weak, 2+=moderate, 3+=strong).
Fluorescence In Situ Hybridization (FISH) for TOP2A
This protocol is a general guide based on described methods[3][9][10].
-
Probe Selection: A dual-color probe set is used, consisting of a locus-specific identifier (LSI) probe for the TOP2A gene (e.g., labeled with SpectrumOrange) and a chromosome enumeration probe (CEP) for the centromeric region of chromosome 17 (e.g., labeled with SpectrumGreen) as a control.
-
Slide Preparation: FFPE tissue sections are deparaffinized, rehydrated, and pretreated with a protease solution to permeabilize the cells.
-
Denaturation: The slide and the probe mixture are denatured separately at a high temperature (e.g., 73°C for 5 minutes).
-
Hybridization: The probe mixture is applied to the tissue section, and hybridization is carried out overnight in a humidified chamber at 37°C.
-
Post-Hybridization Washes: Slides are washed in stringent salt solutions at an elevated temperature to remove non-specifically bound probes.
-
Counterstaining and Analysis: The slides are counterstained with DAPI (4',6-diamidino-2-phenylindole) to visualize the nuclei and analyzed under a fluorescence microscope. The number of TOP2A and CEP17 signals are counted in a predefined number of tumor cell nuclei.
-
Interpretation: The TOP2A/CEP17 ratio is calculated. A ratio ≥ 2.0 is typically considered amplification.
Immunohistochemistry (IHC) for Retinoblastoma (Rb) Protein
This protocol is based on standard IHC procedures for Rb protein[11][12][13][14].
-
Tissue Preparation: Use 4- to 5-micron thick sections of FFPE tissue on positively charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through graded alcohols to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Peroxidase Block: Incubate slides in 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Primary Antibody Incubation: Incubate with a primary antibody to Rb (e.g., clone 1F8) at an appropriate dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection System: Use a polymer-based detection system (e.g., HRP-polymer) to avoid biotin-related background.
-
Chromogen: Apply DAB chromogen and incubate until the desired stain intensity is reached.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through graded alcohols and xylene, and coverslip with a permanent mounting medium.
-
Scoring: Rb expression is assessed based on the presence or absence of nuclear staining in tumor cells. "Rb inappropriate" or "Rb loss" is defined as the complete absence of nuclear staining in the presence of a positive internal control (staining in non-neoplastic cells)[5]. A semi-quantitative H-score can also be used.
Conclusion
The validation of predictive biomarkers is a critical step towards precision oncology in the context of this compound-based therapies. SLFN11, TOP2A, Rb, and p16 have all shown promise as potential indicators of treatment response, although their clinical utility varies across different cancer types. This guide provides a framework for comparing these biomarkers, understanding their underlying mechanisms, and applying standardized methodologies for their assessment. Further prospective clinical trials are necessary to definitively establish the predictive value of these biomarkers and to integrate them into routine clinical decision-making.
References
- 1. targetedonc.com [targetedonc.com]
- 2. researchgate.net [researchgate.net]
- 3. TOP2A and HER2 gene amplification as predictors of response to anthracycline treatment in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatin Remodeling at the Topoisomerase II-beta Promoter is Associated with Enhanced Sensitivity to Etoposide in Human Neuroblastoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biomarkers of Response to Etoposide-Platinum Chemotherapy in Patients with Grade 3 Neuroendocrine Neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunohistochemical analysis of SLFN11 expression uncovers potential non-responders to DNA-damaging agents overlooked by tissue RNA-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Topoisomerase 2A gene amplification in breast cancer. Critical evaluation of different FISH probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Immunohistochemical detection of Retinoblastoma protein phosphorylation in human tumor samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ihc.testcatalog.org [ihc.testcatalog.org]
- 13. mayocliniclabs.com [mayocliniclabs.com]
- 14. Retinoblastoma by Immunohistochemistry | ARUP Laboratories Test Directory [ltd.aruplab.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of (-)-Epipodophyllotoxin
Essential guidelines for the safe handling and disposal of the chemotherapeutic agent (-)-Epipodophyllotoxin, also known as Etoposide, are critical for protecting researchers, healthcare professionals, and the environment. As a cytotoxic drug, this compound requires stringent disposal procedures to mitigate risks associated with its mutagenic, carcinogenic, and teratogenic properties.[1][2] Adherence to regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) is paramount.[1][3][4]
The primary principle of this compound waste management is proper segregation into two main categories: trace and bulk chemotherapy waste.[2][5][6] This distinction is crucial as it dictates the appropriate containment, labeling, and disposal route. The ultimate disposal method for both categories is typically incineration at a permitted hazardous waste or medical waste facility to ensure the complete destruction of the cytotoxic compounds.[5][7]
Waste Categorization and Handling
Proper segregation of this compound waste is the first and most critical step in the disposal process. The key distinction between trace and bulk waste is based on the amount of residual drug present.
| Waste Category | Description | Examples | Container Type | Disposal Method |
| Trace Chemotherapy Waste | Items that are "RCRA empty," meaning they contain less than 3% of the original volume of the drug.[1][2][5] | Empty IV bags, vials, and syringes; used personal protective equipment (PPE) such as gloves and gowns; contaminated wipes and pads.[1][2][5] | Yellow, puncture-resistant containers labeled "Trace Chemotherapy Waste" and "Incinerate Only".[2][5][7] | Incineration.[5][7] |
| Bulk Chemotherapy Waste | Items containing more than 3% of the original drug volume, or any materials from spill cleanups.[1][2][6] | Partially used vials or IV bags; materials used to clean up spills; PPE visibly contaminated with the drug.[1][2] | Black, puncture-resistant containers labeled as "Hazardous Waste".[2][5] | Incineration at a licensed hazardous waste facility.[5] |
All personnel handling this compound waste must wear appropriate Personal Protective Equipment (PPE), including two pairs of chemotherapy-grade gloves, a disposable gown, and eye protection.[3] Handling should be performed in a designated area, such as a biological safety cabinet, to minimize exposure.[8]
Spill Management
In the event of a spill, immediate action is necessary to contain and decontaminate the area. Spill kits containing all necessary materials for cleanup should be readily available. The contaminated area should be clearly marked and restricted. All materials used for spill cleanup are considered bulk chemotherapy waste and must be disposed of accordingly in black hazardous waste containers.[1][9]
Experimental Protocol: Chemical Degradation of this compound
While incineration is the standard disposal method, chemical degradation can be employed to neutralize the cytotoxic properties of this compound in certain laboratory settings, particularly for liquid waste. Oxidation using potassium permanganate or sodium hypochlorite has been shown to completely degrade and inactivate etoposide.[10]
Objective: To neutralize liquid waste containing this compound via oxidation.
Materials:
-
Liquid waste containing this compound
-
Potassium permanganate (KMnO₄) or 5.25% sodium hypochlorite solution (bleach)
-
Appropriate PPE (chemotherapy gloves, gown, eye protection, face shield)
-
Fume hood
-
Glass reaction vessel
-
Stir plate and stir bar
-
pH meter and appropriate buffers for adjustment
-
Quenching agent (e.g., sodium bisulfite for KMnO₄)
-
Hazardous waste container for the final neutralized solution
Procedure:
-
Preparation: Don all required PPE and perform the entire procedure within a certified fume hood.
-
Waste Characterization: Determine the approximate concentration of this compound in the liquid waste.
-
Oxidant Preparation: Prepare a solution of the oxidizing agent. For potassium permanganate, a stock solution can be prepared. For sodium hypochlorite, a commercially available 5.25% solution can be used.[10]
-
Reaction Setup: Place the liquid waste in the glass reaction vessel with a stir bar. Begin stirring to ensure the solution is homogenous.
-
pH Adjustment: Adjust the pH of the waste solution as necessary. The efficiency of oxidation can be pH-dependent.
-
Oxidation: Slowly add the oxidizing agent to the stirring waste solution. The amount of oxidant required will depend on the concentration of etoposide. A molar excess of the oxidant is typically used to ensure complete degradation.
-
Reaction Time: Allow the reaction to proceed for a sufficient amount of time to ensure complete degradation. This may range from several minutes to hours.[10]
-
Quenching (if necessary): If potassium permanganate is used, a quenching agent such as sodium bisulfite can be added to neutralize any excess oxidant.
-
Final pH Adjustment: Neutralize the final solution to a pH suitable for disposal according to institutional and local regulations.
-
Disposal: Dispose of the final neutralized solution in a properly labeled hazardous waste container.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
References
- 1. osha.gov [osha.gov]
- 2. sdmedwaste.com [sdmedwaste.com]
- 3. osha.gov [osha.gov]
- 4. medicalwastepros.com [medicalwastepros.com]
- 5. medprodisposal.com [medprodisposal.com]
- 6. danielshealth.com [danielshealth.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. safety.rochester.edu [safety.rochester.edu]
- 9. pwaste.com [pwaste.com]
- 10. Degradation and inactivation of antitumor drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
